molecular formula C257H389N65O77S6 B10832276 Insulin lispro

Insulin lispro

Número de catálogo: B10832276
Peso molecular: 5814 g/mol
Clave InChI: WNRQPCUGRUFHED-DETKDSODSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Insulin that has been modified so that the B-chain contains a LYSINE at position 28 instead of a PROLINE and a PROLINE at position 29 instead of a LYSINE. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.

Propiedades

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRQPCUGRUFHED-DETKDSODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C257H389N65O77S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157956
Record name Insulin lispro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5814 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133107-64-9
Record name Insulin lispro
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Insulin lispro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Insulin Lispro on Glucose Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin lispro, a rapid-acting human insulin analog, plays a crucial role in the management of diabetes mellitus. Its efficacy in controlling postprandial glucose excursions stems from a unique molecular structure that facilitates rapid absorption and subsequent activation of the insulin signaling cascade. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action on glucose transport, from its interaction with the insulin receptor to the intricate intracellular signaling events that culminate in the translocation of glucose transporters to the cell surface. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development in the field of metabolic diseases.

Introduction: The Rationale for Rapid-Acting Insulin Analogs

The physiological regulation of blood glucose is tightly controlled by the pancreatic release of insulin in response to meals. This rapid surge of insulin promotes glucose uptake into peripheral tissues, primarily skeletal muscle and adipose tissue, thereby preventing postprandial hyperglycemia. Conventional recombinant human insulin, when administered subcutaneously, has a propensity to self-associate into hexamers, which delays its absorption and subsequent action. This compound was engineered to overcome this limitation. By reversing the amino acid sequence of proline at position B28 and lysine at position B29 of the insulin B-chain, the hexameric stability is reduced, leading to a more rapid dissociation into active monomers upon injection.[1] This modification results in a pharmacokinetic profile that more closely mimics the natural postprandial insulin response.[2]

Molecular Mechanism of Action

The biological effects of this compound are initiated by its binding to the insulin receptor (IR), a transmembrane glycoprotein belonging to the receptor tyrosine kinase superfamily.[1] This interaction triggers a cascade of intracellular signaling events that ultimately facilitate the transport of glucose from the bloodstream into the cell.

Insulin Receptor Binding and Activation

This compound binds to the extracellular α-subunits of the insulin receptor, inducing a conformational change that activates the intrinsic tyrosine kinase activity of the intracellular β-subunits. This leads to autophosphorylation of the receptor on specific tyrosine residues, creating docking sites for various intracellular substrate proteins.[1]

The interaction between insulin and its receptor is complex, often exhibiting a curvilinear Scatchard plot, which suggests the presence of negative cooperativity or multiple binding sites with different affinities.[1][3] Surface plasmon resonance (SPR) studies have been employed to dissect the kinetics of this interaction, revealing both high- and low-affinity binding sites.[4]

Table 1: Comparative Binding Affinities of this compound and Human Insulin to the Insulin Receptor Isoform A (eIR-A)

LigandHigh-Affinity Dissociation Constant (KD1) (nM)Low-Affinity Dissociation Constant (KD2) (nM)Reference
Human Insulin38.1 ± 0.9166.3 ± 7.3[4]
This compound73.2 ± 1.8148.9 ± 6.1[4]

Data obtained from surface plasmon resonance (SPR) analysis.

The Intracellular Signaling Cascade

Upon activation, the insulin receptor phosphorylates members of the insulin receptor substrate (IRS) family of proteins. Phosphorylated IRS proteins serve as docking platforms for various signaling molecules containing Src homology 2 (SH2) domains. A key pathway in insulin-mediated glucose uptake is the activation of phosphatidylinositol 3-kinase (PI3K).

The regulatory subunit of PI3K (p85) binds to phosphotyrosine residues on IRS proteins, leading to the activation of the catalytic subunit (p110). Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as protein kinase B).

Activated Akt phosphorylates a range of substrates, including AS160 (Akt substrate of 160 kDa), which plays a critical role in the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.

Insulin_Signaling_Pathway Insulin_Lispro This compound IR Insulin Receptor (IR) Insulin_Lispro->IR IRS IRS IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation AS160 AS160 Akt->AS160 Phosphorylation GLUT4_Vesicle GLUT4 Vesicle AS160->GLUT4_Vesicle Promotes Translocation GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter cluster_membrane cluster_membrane GLUT4_Transporter->cluster_membrane Insertion

Figure 1: this compound Signaling Pathway for GLUT4 Translocation.
GLUT4 Translocation and Glucose Transport

In the basal state (in the absence of insulin), the majority of GLUT4 is sequestered in intracellular vesicles. The phosphorylation of AS160 by Akt relieves its inhibitory effect on Rab GTPases, which are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane. This results in a rapid increase in the number of GLUT4 transporters at the cell surface, facilitating the uptake of glucose from the circulation into the cell.

Table 2: Quantitative Effects of Insulin on Glucose Uptake

Cell TypeInsulin ConcentrationFold Increase in Glucose UptakeReference
3T3-L1 Adipocytes5 ng/mL~1.37-fold[5]
3T3-L1 Adipocytes100 nMNot specified, significant increase[6]
L6 MyotubesNot specifiedNot specified, significant increase[7]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Insulin-Receptor Binding Kinetics

This protocol describes a method to analyze the real-time interaction between this compound and the insulin receptor ectodomain.

Methodology:

  • Immobilization of Antibody: A monoclonal anti-insulin receptor antibody is immobilized on an SPR sensor chip using amine coupling chemistry.

  • Capture of Insulin Receptor: The soluble ectodomain of the insulin receptor (eIR-A) is captured by the immobilized antibody.

  • Analyte Injection: A series of concentrations of this compound (and human insulin for comparison) are injected over the sensor surface.

  • Data Acquisition: The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., a two-site binding model) to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constants (KD) are calculated.[4][8]

SPR_Workflow A Immobilize Anti-IR Antibody on Sensor Chip B Capture Insulin Receptor Ectodomain (eIR-A) A->B C Inject this compound (Analyte) B->C D Monitor Binding and Dissociation in Real-Time C->D E Fit Data to Kinetic Model to Determine ka, kd, and KD D->E

Figure 2: Experimental Workflow for Surface Plasmon Resonance (SPR) Analysis.
2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures insulin-stimulated glucose transport into adipocytes.

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • Serum Starvation: Differentiated adipocytes are serum-starved to reduce basal glucose uptake.

  • Insulin Stimulation: Cells are incubated with or without this compound at various concentrations for a specified time.

  • Glucose Uptake: 2-deoxy-[3H]-glucose (a radiolabeled, non-metabolizable glucose analog) is added to the cells for a short period.

  • Lysis and Scintillation Counting: The reaction is stopped, cells are washed to remove extracellular 2-deoxy-[3H]-glucose, and then lysed. The intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.[5]

Western Blotting for Phosphorylation of Signaling Proteins

This technique is used to detect the phosphorylation status of key proteins in the insulin signaling cascade.

Methodology:

  • Cell Treatment and Lysis: Cells (e.g., 3T3-L1 adipocytes or L6 myotubes) are treated with this compound for various times. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-IRS-1 Tyr612).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.[9][10]

Table 3: Recommended Primary Antibodies for Western Blotting of Insulin Signaling Pathway

Target ProteinPhosphorylation SiteRecommended DilutionReference
Phospho-AktSer4731:1000[9]
Phospho-p44/42 MAPK (Erk1/2)Thr202/Tyr2041:1000[9]
Phospho-GSK-3βSer91:1000[9]
Phospho-IRS-1Ser307, Ser612, Ser636/639, Ser1101Varies by antibody[11]
Immunofluorescence for GLUT4 Translocation

This method allows for the visualization of GLUT4 movement to the plasma membrane.

Methodology:

  • Cell Culture on Coverslips: Cells (e.g., 3T3-L1 adipocytes or L6 myotubes) are grown on glass coverslips.

  • Treatment: Cells are serum-starved and then stimulated with this compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Immunostaining: Cells are incubated with a primary antibody against GLUT4, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on microscope slides, and the subcellular localization of GLUT4 is visualized using fluorescence microscopy (e.g., confocal microscopy).[12]

Structural Basis of Rapid Action

The rapid-acting nature of this compound is a direct consequence of its altered primary structure. In regular human insulin, the C-terminal region of the B-chain, particularly proline at B28, is involved in the formation of dimers and zinc-coordinated hexamers. The inversion of proline B28 and lysine B29 in this compound disrupts the hydrophobic and electrostatic interactions necessary for stable dimer and hexamer formation. This leads to a shift in the equilibrium towards the monomeric form, which is the biologically active species that can readily diffuse from the subcutaneous injection site into the bloodstream and bind to insulin receptors.

Insulin_Association cluster_Regular_Insulin Regular Human Insulin cluster_Insulin_Lispro This compound RI_Hexamers Hexamers RI_Dimers Dimers RI_Hexamers->RI_Dimers Slow Dissociation RI_Monomers Monomers (Active) RI_Dimers->RI_Monomers Slow Dissociation Receptor_Binding Insulin Receptor Binding RI_Monomers->Receptor_Binding Binds to Receptor IL_Hexamers Unstable Hexamers IL_Dimers Unstable Dimers IL_Hexamers->IL_Dimers Rapid Dissociation IL_Monomers Monomers (Active) IL_Dimers->IL_Monomers Rapid Dissociation IL_Monomers->Receptor_Binding Binds to Receptor

Figure 3: Logical Relationship of this compound's Structure to its Rapid Action.

Conclusion

The mechanism of action of this compound on glucose transport is a well-orchestrated process initiated by its rapid absorption and binding to the insulin receptor. The subsequent activation of the PI3K/Akt signaling pathway leads to the efficient translocation of GLUT4 to the plasma membrane of muscle and fat cells, resulting in increased glucose uptake. The detailed understanding of these molecular events, supported by the quantitative data and experimental protocols presented in this guide, is essential for the ongoing development of novel and improved therapies for the management of diabetes mellitus. The ability to precisely dissect each step of this pathway provides researchers and drug developers with the tools necessary to identify new therapeutic targets and to evaluate the efficacy of next-generation insulin analogs.

References

A Comprehensive In-Vivo Analysis of Insulin Lispro: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of insulin lispro, a rapid-acting human insulin analog. Designed for professionals in pharmaceutical research and development, this document synthesizes key data, outlines experimental methodologies, and visualizes complex biological and procedural pathways to facilitate a comprehensive understanding of this compound's behavior in a biological system.

Introduction: The Molecular and Therapeutic Profile of this compound

This compound is a genetically engineered human insulin analog designed for rapid absorption and onset of action to control postprandial glucose excursions in individuals with diabetes mellitus.[1][2] This rapid-acting profile is achieved by reversing the amino acid sequence of proline at position B28 and lysine at position B29 of the native human insulin B-chain.[3][4] This modification reduces the tendency for self-association into hexamers, which is characteristic of regular human insulin.[3][5] Upon subcutaneous injection, this compound exists predominantly as monomers and dimers, allowing for faster absorption into the bloodstream.[4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is characterized by its rapid absorption, leading to an earlier and higher peak plasma concentration compared to regular human insulin.[4]

Table 1: Comparative Pharmacokinetic Parameters of Subcutaneous this compound and Regular Human Insulin

ParameterThis compoundRegular Human Insulin
Time to Peak Concentration (Tmax) 30 - 90 minutes[5][6][7]50 - 120 minutes[7]
Peak Concentration (Cmax) Higher than regular human insulin[4][7]Lower than this compound[4][7]
Half-life (t½) - Subcutaneous Approximately 1 hour[6][8]Approximately 1.5 hours[6]
Bioavailability 55% - 77% (for 0.1 to 0.2 unit/kg doses)[6][9]Similar to this compound[6]
Duration of Action 2 - 5 hours[8][10]5 - 8 hours
Onset of Action 15 minutes[5][8]30 - 60 minutes

Data compiled from multiple sources. Specific values can vary based on the study population, injection site, and dosage.

The metabolism of this compound is believed to be identical to that of regular human insulin, primarily occurring in the liver, with smaller contributions from the kidneys and muscle tissue.[6][11]

Pharmacodynamics: Time-Action Profile and Glucose-Lowering Effects

The pharmacodynamics of this compound are a direct consequence of its rapid pharmacokinetic profile, resulting in a faster onset and shorter duration of glucose-lowering activity compared to regular human insulin. This makes it particularly suitable for managing post-meal blood glucose spikes.[2][5]

Table 2: Pharmacodynamic Parameters of this compound from Euglycemic Clamp Studies

ParameterValue
Time to Maximum Glucose Infusion Rate (tGIRmax) 69 - 130 minutes (dose-dependent)[12]
Maximum Glucose Infusion Rate (GIRmax) Dose-dependent[12]
Onset of Action ~15-30 minutes
Duration of Glucose-Lowering Effect ~3-5 hours[13]

Euglycemic clamp studies are the gold standard for assessing the pharmacodynamic properties of insulin products.[13] The glucose infusion rate (GIR) required to maintain euglycemia directly reflects the insulin's metabolic activity.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the insulin receptor, a transmembrane tyrosine kinase receptor.[1] This binding initiates a cascade of intracellular signaling events, primarily through the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is crucial for most of the metabolic actions of insulin.

Insulin Receptor Signaling Cascade

The binding of this compound to the alpha subunit of the insulin receptor induces a conformational change, leading to the autophosphorylation of tyrosine residues on the beta subunit.[14] This activates the receptor's intrinsic tyrosine kinase activity, which in turn phosphorylates intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[15]

Phosphorylated IRS proteins serve as docking sites for various signaling molecules containing Src homology 2 (SH2) domains, including the p85 regulatory subunit of PI3K.[10] This recruitment activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10][14]

PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B), to the cell membrane.[10][14] PDK1 and other kinases then phosphorylate and fully activate Akt.[14]

Activated Akt mediates many of insulin's metabolic effects, including:

  • GLUT4 Translocation: Akt phosphorylates and inactivates the AS160 protein, a Rab GTPase-activating protein.[14] This allows for the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake into muscle and adipose cells.[16]

  • Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, thereby promoting glycogen storage in the liver and muscle.[16]

  • Protein Synthesis: Akt can activate the mammalian target of rapamycin (mTOR) pathway, which plays a key role in protein synthesis.[16]

  • Inhibition of Gluconeogenesis and Lipolysis: Akt signaling in the liver suppresses the expression of genes involved in gluconeogenesis and inhibits lipolysis in adipose tissue.[16]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (α and β subunits) This compound->IR Binding IRS IRS (phosphorylated) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (inactive) PDK1->Akt Phosphorylation Akt_active Akt (active) AS160 AS160 (active) Akt_active->AS160 Inhibition GSK3 GSK-3 (active) Akt_active->GSK3 Inhibition AS160_inactive AS160 (inactive) GLUT4_vesicle GLUT4 Vesicle GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake GSK3_inactive GSK-3 (inactive) Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis Inhibition

Caption: this compound signaling pathway via PI3K/Akt.

Experimental Protocols: The Euglycemic Clamp Technique

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin action in vivo.[8] This technique allows for the quantification of whole-body insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in response to a constant insulin infusion.

Subject Preparation
  • Fasting: Subjects are typically fasted overnight for at least 8 hours to ensure stable, basal glucose and insulin levels.[8]

  • Catheterization: Two intravenous catheters are inserted, one in each arm. One is used for the infusion of insulin and glucose, and the other, placed in a retrograde fashion in a dorsal hand vein and heated, is used for "arterialized" venous blood sampling.[8][17]

  • Acclimatization: Subjects are allowed to rest and acclimate to the clinical research environment to minimize stress-induced metabolic changes.[8]

Clamp Procedure
  • Basal Period: A baseline period is established to measure fasting glucose, insulin, and C-peptide levels.[6]

  • Insulin Infusion: A primed-continuous infusion of insulin is initiated to rapidly achieve and maintain a hyperinsulinemic state.[6][8] For this compound studies, a subcutaneous injection is administered at the start of the clamp.

  • Blood Glucose Monitoring: Arterialized venous blood is sampled frequently (e.g., every 5-10 minutes) to monitor blood glucose levels.[11][17]

  • Variable Glucose Infusion: A variable infusion of a dextrose solution (typically 20%) is adjusted based on the blood glucose measurements to maintain euglycemia (a target glucose level of approximately 90-100 mg/dL).[8][18]

  • Steady State: The clamp is continued until a steady state is reached, characterized by a constant glucose infusion rate (GIR) required to maintain the target blood glucose level. This typically takes 2-3 hours.

  • Data Collection: The GIR is recorded throughout the clamp. Blood samples are also collected periodically to measure insulin and C-peptide concentrations.

Data Analysis
  • Glucose Infusion Rate (GIR): The primary outcome is the GIR, typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min). The average GIR during the final phase of the clamp (e.g., the last 30-60 minutes) is used as a measure of insulin sensitivity.

  • Pharmacokinetic Parameters: Plasma insulin concentrations are measured over time to determine parameters such as Cmax, Tmax, and AUC.

  • Pharmacodynamic Parameters: The GIR-time curve is used to derive parameters such as the maximum GIR (GIRmax), the time to reach GIRmax (tGIRmax), and the total glucose infused (area under the GIR curve, AUC-GIR).[19]

Euglycemic_Clamp_Workflow cluster_preparation Preparation Phase cluster_procedure Clamp Procedure cluster_analysis Data Analysis Fasting Overnight Fasting (>8 hours) Catheterization IV Catheter Placement (Infusion & Sampling) Fasting->Catheterization Acclimatization Subject Acclimatization Catheterization->Acclimatization Basal Basal Sampling (Glucose, Insulin, C-peptide) Acclimatization->Basal Insulin_Admin This compound Administration (Subcutaneous) Basal->Insulin_Admin BG_Monitor Frequent Blood Glucose Monitoring (every 5-10 min) Insulin_Admin->BG_Monitor Glucose_Infusion Variable Glucose Infusion (20% Dextrose) BG_Monitor->Glucose_Infusion Adjust Infusion Rate Glucose_Infusion->BG_Monitor Maintain Euglycemia Steady_State Achieve Steady State (Constant GIR) Glucose_Infusion->Steady_State PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Steady_State->PK_Analysis PD_Analysis Pharmacodynamic Analysis (GIRmax, tGIRmax, AUC-GIR) Steady_State->PD_Analysis

Caption: Workflow of a hyperinsulinemic-euglycemic clamp study.

Conclusion

This compound exhibits a distinct pharmacokinetic and pharmacodynamic profile characterized by a rapid onset and short duration of action, which closely mimics the physiological postprandial insulin response. This is a direct result of its molecular structure, which facilitates rapid absorption from the subcutaneous tissue. The primary mechanism of action is mediated through the insulin receptor and the subsequent activation of the PI3K/Akt signaling pathway, leading to increased glucose uptake and metabolism. The euglycemic clamp technique remains the definitive method for the in-vivo characterization of this compound's pharmacodynamics, providing crucial data for drug development and clinical application. This guide provides a foundational understanding of these core principles for professionals in the field.

References

An In-depth Technical Guide to the Molecular Structure and Self-Association of Insulin Lispro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular characteristics of insulin lispro, a rapid-acting insulin analog. It details its unique structural modifications, self-association properties, and the experimental methodologies used for its characterization.

Molecular Structure of this compound

This compound is a genetically engineered human insulin analog designed for rapid absorption and a shorter duration of action compared to regular human insulin. Its structure is identical to human insulin except for an inversion of two amino acids at the C-terminus of the B-chain.

Primary Structure Modification

The defining feature of this compound is the reversal of the amino acid sequence at positions 28 and 29 of the B-chain. In native human insulin, this sequence is Proline-Lysine, whereas in this compound, it is Lysine-Proline. This seemingly minor modification has profound effects on the molecule's self-association properties.

  • A-Chain: Comprises 21 amino acids.

  • B-Chain: Comprises 30 amino acids.

  • Disulfide Bonds: The A and B chains are linked by two inter-chain disulfide bonds, with an additional intra-chain disulfide bond within the A-chain.

This primary structure gives this compound an empirical formula of C257H383N65O77S6 and a molecular weight of approximately 5808 Da, identical to human insulin.

Three-Dimensional Structure and Conformational States

The inversion of the Lys-Pro sequence at B28-B29 disrupts the normal hydrophobic and hydrogen bonding interactions that promote the formation of stable dimers in human insulin. This weakened dimer interface is the primary reason for the rapid dissociation of this compound hexamers into monomers post-injection.

In its pharmaceutical formulation, this compound is stabilized into a hexameric complex by the presence of zinc ions and phenolic excipients. X-ray crystallography studies (PDB ID: 1LPH) have revealed that this compound can form a T₃Rᶠ₃ hexamer, which consists of three protomers in the T-state (tense) and three in the R-state (relaxed, frayed). However, solution-state studies suggest that the R₆ conformation is also likely in formulated products. The insulin hexamer is an allosteric protein that can interconvert between T₆, T₃R₃, and R₆ states, which differ in their stability and ligand-binding properties.

Self-Association and Formulation

The therapeutic action of insulin is dependent on its monomeric form, which is the biologically active species that binds to the insulin receptor. The self-association of insulin into dimers and hexamers serves to protect the molecule from degradation but delays its action. This compound's design specifically targets this equilibrium to facilitate faster action.

The Monomer-Dimer-Hexamer Equilibrium

In solution, this compound exists in a dynamic equilibrium between monomers, dimers, and hexamers.

  • Monomers: The active form, readily absorbed into the bloodstream.

  • Dimers: Formed through non-covalent interactions between two monomers. The B28-B29 inversion in lispro weakens this interaction.

  • Hexamers: The storage form in pharmaceutical preparations, consisting of three dimers stabilized by two zinc ions. Phenolic ligands bind within hydrophobic pockets of the hexamer, further enhancing its stability.

Upon subcutaneous injection, the concentration of phenolic excipients decreases through diffusion, leading to the rapid disassembly of the weakly associated hexamers into dimers and, subsequently, monomers, which are then absorbed.

The diagram below illustrates the self-association equilibrium of this compound.

G The B28/B29 amino acid inversion in this compound weakens the dimer interface, promoting rapid dissociation into active monomers upon injection. cluster_formulation Pharmaceutical Formulation (High Concentration) cluster_injection Post-Subcutaneous Injection (Dilution) Hexamer Hexamer (T3Rf3 or R6) Dimer Dimer Hexamer->Dimer Dissociation Monomer Monomer Dimer->Monomer Dissociation (Weakened Interface) Zinc 2 Zn²⁺ Ions Zinc->Hexamer Stabilizes Phenol Phenolic Excipients (m-cresol/phenol) Phenol->Hexamer Stabilizes Hexamer_inj Hexamer Dimer_inj Dimer Hexamer_inj->Dimer_inj Rapid Dissociation Monomer_inj Monomer (Biologically Active) Dimer_inj->Monomer_inj Very Rapid Dissociation Absorption Absorption into Bloodstream Monomer_inj->Absorption

Self-Association Equilibrium of this compound
Role of Excipients

Excipients are critical for the stability and efficacy of this compound formulations.

  • Zinc: Two zinc ions are coordinated by histidine residues (HisB10) from three dimers, forming the core of the hexameric structure. This coordination is essential for stabilizing the hexamer.

  • Phenolic Preservatives (m-cresol and phenol): These compounds serve a dual purpose. Firstly, they act as antimicrobial agents to maintain the sterility of the formulation. Secondly, they are allosteric ligands that bind to hydrophobic pockets within the insulin hexamer, inducing a conformational change (T-to-R transition) that significantly enhances its stability during storage. Commercial formulations like Humalog® contain approximately 3.15 mg/mL of m-cresol and may also contain smaller amounts of phenol.

  • Glycerin and Dibasic Sodium Phosphate: These are used as tonicity-adjusting agents and buffering agents, respectively, to ensure the formulation is isotonic and maintained at a physiological pH (typically 7.0-7.8).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅₇H₃₈₃N₆₅O₇₇S₆
Molecular Weight (Monomer) ~5808 Da
Molecular Weight (Dimer, apparent) ~11,616 Da
Molecular Weight (Hexamer, apparent) ~34,848 Da

Table 2: Typical Composition of Humalog® U-100 Formulation (per mL)

ComponentQuantityPurpose
This compound 100 Units (~3.5 mg)Active Pharmaceutical Ingredient
Glycerin 16 mgTonicity Agent
Metacresol (m-cresol) 3.15 mgPreservative & Hexamer Stabilizer
Zinc Oxide Adjusted to provide 0.0197 mg zinc ionHexamer Stabilizer
Dibasic Sodium Phosphate 1.88 mgBuffering Agent
Water for Injection q.s.Vehicle
Hydrochloric Acid / Sodium Hydroxide q.s.pH Adjustment (to 7.0-7.8)

Experimental Protocols and Methodologies

The characterization of this compound's structure and self-association relies on a suite of biophysical and analytical techniques.

X-ray Crystallography
  • Objective: To determine the high-resolution, three-dimensional atomic structure of the this compound hexamer.

  • Methodology:

    • Crystallization: this compound is crystallized in the presence of zinc and phenolic ligands (e.g., phenol or m-cresol) to obtain well-ordered crystals of the hexameric assembly.

    • Data Collection: The crystal is exposed to a beam of X-rays. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector.

    • Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map. An atomic model of the protein is then built into this map and refined to best fit the experimental data. This process yielded the T₃Rᶠ₃ structure for the this compound hexamer (PDB: 1LPH).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the solution-state structure of this compound and to assess the higher-order structure (HOS) similarity between different formulations (e.g., biosimilars vs. reference products).

  • Methodology:

    • Sample Preparation: this compound samples, often in their final formulation, are placed in a strong magnetic field.

    • Data Acquisition: One-dimensional (1D ¹H) and two-dimensional (2D ¹H-¹³C HSQC) NMR spectra are acquired. The spectra provide information on the chemical environment of each atom in the molecule.

    • Spectral Analysis: The chemical shifts and line-widths of peaks in the spectra are highly sensitive to the protein's conformation. For HOS similarity, spectra from different lots or brands are overlaid. Principal Component Analysis (PCA) is often applied to the spectral data to quantitatively assess the degree of similarity, with differences expressed using metrics like the Mahalanobis distance.

Analytical Ultracentrifugation (AUC)
  • Objective: To characterize the hydrodynamic properties of this compound in solution, providing quantitative information on the distribution of monomers, dimers, hexamers, and any aggregates.

  • Methodology (Sedimentation Velocity - SV-AUC):

    • Sample Loading: Samples of this compound at various concentrations and formulation conditions (e.g., with/without zinc, different excipients) are loaded into specialized multi-sector AUC cells.

    • Centrifugation: The samples are centrifuged at high speeds (e.g., up to 55,000 rpm). An optical system (absorbance or interference) monitors the movement of the solute boundary over time.

    • Data Analysis: The sedimentation data is analyzed using software like SEDFIT to generate a distribution of sedimentation coefficients, c(s). The sedimentation coefficient is related to the mass and shape of a molecule. Monomers, dimers, and hexamers will have distinct sedimentation coefficients (e.g., monomeric human insulin is ~1.2 S), allowing for their relative quantification in the sample.

Size Exclusion Chromatography (SEC)
  • Objective: To separate and quantify the different oligomeric species of this compound based on their hydrodynamic size. It is also used to detect high-molecular-weight protein aggregates.

  • Methodology:

    • System Setup: An HPLC system is equipped with a size exclusion column, which contains porous beads. A suitable mobile phase is selected; for insulin analysis, this may include chelating agents like EDTA to prevent zinc-induced column degradation.

    • Sample Injection: A small volume of the this compound sample is injected onto the column.

    • Separation and Detection: Larger molecules (like hexamers and aggregates) cannot enter the pores of the beads and elute first. Smaller molecules (dimers and monomers) can enter the pores, resulting in a longer retention time. The eluting protein is detected by a UV detector (typically at 276-280 nm).

    • Data Analysis: The resulting chromatogram shows peaks corresponding to different oligomeric states. When coupled with a multi-angle light scattering (MALS) detector (SEC-MALS), the absolute molecular weight of each eluting species can be determined, confirming the identity of monomer, dimer, and hexamer peaks. For instance, SEC-MALS has shown that upon injection and dilution on the column, this compound elutes with a weight-average molecular weight of around 14.2 ± 0.3 kDa, suggesting dissociation into species smaller than the hexamer.

The diagram below illustrates a typical experimental workflow for characterizing this compound.

G cluster_prep Sample Preparation Formulation This compound Formulation (API + Excipients) SEC Size Exclusion Chromatography (SEC) Formulation->SEC AUC Analytical Ultracentrifugation (AUC) Formulation->AUC NMR NMR Spectroscopy Formulation->NMR XRAY X-ray Crystallography Formulation->XRAY Crystallization Required SEC_Res Oligomeric State Distribution (Monomer, Dimer, Hexamer) Aggregate Quantification SEC->SEC_Res AUC_Res Hydrodynamic Properties Sedimentation Coefficients Association Constants AUC->AUC_Res NMR_Res Solution-State Conformation Higher-Order Structure (HOS) Formulation Comparison NMR->NMR_Res XRAY_Res 3D Atomic Structure (Hexamer Assembly) XRAY->XRAY_Res

Experimental Workflow for this compound Characterization

Insulin Lispro: A Deep Dive into Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the receptor binding affinity and kinetics of insulin lispro, a rapid-acting insulin analog. It is designed to offer an in-depth understanding of its molecular interactions with the insulin receptor, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: The Molecular Basis of Rapid Action

This compound, a recombinant human insulin analog, is distinguished from native human insulin by the inversion of the amino acid sequence at positions 28 and 29 on the B-chain (lysine at B28 and proline at B29). This seemingly minor modification has a profound impact on its pharmacokinetic and pharmacodynamic properties. The altered sequence reduces the propensity for self-association into dimers and hexamers in subcutaneous tissue, leading to a more rapid absorption into the bloodstream as monomers.[1] This guide focuses on the subsequent critical step: the interaction of monomeric this compound with its target, the insulin receptor (IR).

Quantitative Analysis of Receptor Binding

The binding of this compound to the insulin receptor has been characterized by various in vitro methods, primarily competitive radioligand binding assays and surface plasmon resonance (SPR). These studies consistently demonstrate that this compound retains a binding affinity for the insulin receptor that is comparable to that of regular human insulin, ensuring its equipotency on a molar basis.[2]

Table 1: Comparative Receptor Binding Affinity and Kinetics of this compound and Human Insulin
ParameterThis compoundHuman InsulinExperimental MethodCell/System TypeReference
IC50 (nmol/L) 0.1 ± 0.030.6 ± 0.2Competitive Radioligand Binding AssayIsolated Human Monocytes[3]
KD1 (nM) 73.2 ± 1.838.1 ± 0.9Surface Plasmon Resonance (SPR)Recombinant Human Insulin Receptor Ectodomain (Isoform A)[4][5]
KD2 (nM) 148.9 ± 6.1166.3 ± 7.3Surface Plasmon Resonance (SPR)Recombinant Human Insulin Receptor Ectodomain (Isoform A)[4][5]

IC50: Half-maximal inhibitory concentration, indicating the concentration of ligand required to displace 50% of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity. KD: Equilibrium dissociation constant, representing the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity. The insulin receptor exhibits two distinct binding sites (Site 1 and Site 2), hence the two KD values.

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation of binding data. Below are detailed methodologies for the key experiments cited.

Competitive Radioligand Binding Assay

This assay quantifies the ability of unlabeled this compound or human insulin to compete with a radiolabeled insulin tracer for binding to the insulin receptor.

Objective: To determine the relative binding affinity (IC50) of this compound and human insulin for the insulin receptor.

Materials:

  • Isolated human monocytes

  • [125I]-A14-insulin (radioligand)

  • Unlabeled this compound and human insulin standards

  • Binding buffer (e.g., HEPES-buffered saline with bovine serum albumin)

  • Scintillation fluid and counter

Protocol:

  • Cell Preparation: Isolate monocytes from human peripheral blood using a Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in binding buffer to a known concentration.

  • Assay Setup: In microcentrifuge tubes, combine a fixed concentration of [125I]-A14-insulin with increasing concentrations of unlabeled this compound or human insulin.

  • Incubation: Add the monocyte suspension to the tubes and incubate at a specified temperature (e.g., 15°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

  • Separation of Bound and Free Ligand: Centrifuge the tubes to pellet the cells with bound radioligand. Carefully aspirate the supernatant containing the unbound radioligand.

  • Quantification: Measure the radioactivity in the cell pellets using a gamma counter.

  • Data Analysis: Plot the percentage of specifically bound [125I]-A14-insulin as a function of the logarithm of the unlabeled insulin concentration. The IC50 value is determined from the resulting sigmoidal competition curve. A Scatchard analysis can also be performed by plotting the ratio of bound to free radioligand against the concentration of bound radioligand to determine the receptor affinity (Kd) and the total number of binding sites (Bmax).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of the association and dissociation of ligands to a receptor immobilized on a sensor surface.

Objective: To determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD) for the interaction of this compound and human insulin with the insulin receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Anti-insulin receptor monoclonal antibody (for capture)

  • Recombinant human insulin receptor ectodomain

  • This compound and human insulin solutions at various concentrations

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Sensor Chip Preparation: Covalently immobilize the anti-insulin receptor antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Receptor Capture: Inject the recombinant human insulin receptor ectodomain over the antibody-functionalized surface to achieve a stable capture.

  • Analyte Injection (Association): Inject a series of concentrations of this compound or human insulin over the captured receptor surface at a constant flow rate. The binding of the analyte to the receptor is monitored as an increase in the SPR signal (response units, RU).

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.

  • Regeneration: Inject a low pH solution (e.g., glycine-HCl) to remove the captured receptor and bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-site binding model) using the instrument's analysis software. This global fitting allows for the simultaneous determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Mandatory Visualizations

Insulin Receptor Signaling Pathway

The binding of insulin or this compound to the insulin receptor initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway, which mediates most of the metabolic actions of insulin.

Insulin_Signaling_Pathway Insulin Receptor Signaling Pathway Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (PKB) PDK1->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GSK3 GSK-3 Akt->GSK3 Inhibits mTOR mTOR Akt->mTOR Activates GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Glycogen_synthesis Glycogen Synthesis Protein_synthesis Protein Synthesis GSK3->Glycogen_synthesis Inhibits mTOR->Protein_synthesis Promotes

Caption: Insulin receptor signaling via the PI3K/Akt pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of this compound.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - [125I]-Insulin (Tracer) - this compound (Competitor) - Isolated Monocytes (Receptors) start->prepare_reagents assay_setup Set up Assay Tubes: - Fixed [125I]-Insulin - Increasing concentrations of this compound prepare_reagents->assay_setup add_cells Add Monocyte Suspension assay_setup->add_cells incubation Incubate to Reach Equilibrium add_cells->incubation separation Separate Bound and Free Ligand (Centrifugation) incubation->separation quantification Quantify Radioactivity (Gamma Counting) separation->quantification data_analysis Data Analysis: - Competition Curve - Determine IC50 quantification->data_analysis end End data_analysis->end

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship: Structure to Function of this compound

This diagram illustrates the logical flow from the structural modification of this compound to its rapid-acting clinical profile.

Lispro_Structure_Function This compound: Structure to Function structure Structural Modification: Inversion of Proline (B28) and Lysine (B29) self_association Reduced Self-Association: Weaker Dimer and Hexamer Formation structure->self_association Leads to absorption Rapid Dissociation to Monomers in Subcutaneous Tissue self_association->absorption Results in pharmacokinetics Faster Absorption into Bloodstream absorption->pharmacokinetics Causes action_profile Rapid Onset of Action pharmacokinetics->action_profile Manifests as

References

The Genesis of a Rapid-Acting Analog: A Technical Guide to the Discovery and Development of Insulin Lispro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin lispro, a rapid-acting human insulin analog, represents a significant milestone in the management of diabetes mellitus. Its development was a triumph of protein engineering, aimed at overcoming the pharmacokinetic limitations of regular human insulin. By inverting two key amino acids in the B-chain, researchers engineered an insulin molecule with a reduced tendency for self-association, leading to faster absorption and a more physiological postprandial glucose control. This in-depth guide provides a technical overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols that were pivotal in its creation and evaluation, presents key quantitative data in a comparative format, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: The Need for a Faster Insulin

Regular human insulin, while a life-saving therapy, possesses a pharmacokinetic profile that is not ideal for managing post-meal glucose excursions. Subcutaneously injected regular insulin has a tendency to form hexamers, which slows its dissociation into monomers—the active form that can be absorbed into the bloodstream. This results in a delayed onset of action and a prolonged duration of effect, increasing the risk of both postprandial hyperglycemia and subsequent hypoglycemia.[1] The development of this compound was driven by the need for an insulin analog that more closely mimics the natural, rapid insulin secretion of a healthy pancreas in response to a meal.

The Molecular Innovation: Inverting Proline and Lysine

The key innovation in the development of this compound was the application of recombinant DNA technology to modify the amino acid sequence of the human insulin B-chain.[2] Specifically, the positions of proline at B28 and lysine at B29 were reversed.[1] This seemingly minor alteration has a profound impact on the molecule's self-association properties. The new sequence, Lys(B28), Pro(B29), disrupts the hydrophobic interactions at the C-terminus of the B-chain that are critical for the formation of insulin dimers and, subsequently, zinc-stabilized hexamers.[1] This results in a rapid dissociation of this compound into monomers upon subcutaneous injection, leading to its characteristic rapid absorption and onset of action.

Mechanism of Action and Signaling Pathway

Upon entering the bloodstream, this compound binds to the insulin receptor on target cells, such as those in muscle, fat, and liver tissue. This binding initiates a phosphorylation cascade through the insulin receptor substrate (IRS) proteins, activating two primary signaling pathways:

  • PI3K/AKT Pathway: This pathway is primarily responsible for the metabolic effects of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake from the blood.

  • RAS/MAPK Pathway: This pathway is involved in regulating gene expression and cell growth.

The cellular actions of this compound, including its effects on glucose and amino acid transport and the activation of these signaling pathways, are virtually identical to those of human regular insulin once the monomeric form is available to bind to the receptor.

InsulinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT AKT PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Ras Ras Grb2_SOS->Ras MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Gene_Expression Gene Expression & Growth MAPK_Cascade->Gene_Expression

Figure 1: Insulin Signaling Pathway

Pharmacokinetics and Pharmacodynamics: A Comparative Analysis

The primary advantage of this compound lies in its altered pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to regular human insulin. These differences are summarized in the tables below, with data compiled from various clinical trials.

Table 1: Pharmacokinetic Profile Comparison

ParameterThis compoundRegular Human Insulin
Onset of Action 15-30 minutes30-60 minutes
Time to Peak Concentration (Tmax) 30-90 minutes2-3 hours
Duration of Action 3-5 hours5-8 hours
Bioavailability HighHigh

Table 2: Pharmacodynamic Profile Comparison

ParameterThis compoundRegular Human Insulin
Peak Glucose-Lowering Effect 1-2 hours2-4 hours
Postprandial Glucose Control SuperiorLess effective
Risk of Late Hypoglycemia LowerHigher

Key Experimental Protocols in the Development of this compound

The development and validation of this compound relied on a series of critical in vitro and in vivo experiments. The following sections provide an overview of the methodologies for these key assays.

Site-Directed Mutagenesis for B-Chain Modification

The creation of the this compound molecule was achieved through site-directed mutagenesis of the gene encoding the human insulin B-chain.

Objective: To invert the codons for proline at position B28 and lysine at position B29 in the insulin B-chain gene.

Methodology:

  • Template Preparation: A plasmid vector containing the cDNA sequence for the human proinsulin B-chain is isolated and purified.

  • Primer Design: Two mutagenic oligonucleotide primers are synthesized. The forward primer contains the codon for lysine at the B28 position and the codon for proline at the B29 position, along with flanking sequences homologous to the template DNA. The reverse primer is complementary to this sequence.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the plasmid template, the mutagenic primers, and a high-fidelity DNA polymerase. This reaction amplifies the entire plasmid, incorporating the desired mutations.

  • Template Removal: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).

  • Transformation: The mutated, circularized plasmid DNA is transformed into competent E. coli cells.

  • Selection and Sequencing: The transformed cells are grown on a selective medium. Colonies are then picked, and the plasmid DNA is isolated and sequenced to confirm the successful inversion of the B28 and B29 codons.

Recombinant Protein Expression and Purification

Once the mutated gene was created, it was expressed in a host system, and the resulting this compound precursor was purified.

Objective: To produce and purify the this compound precursor from a recombinant host.

Methodology:

  • Expression: The E. coli cells containing the mutated proinsulin plasmid are cultured in a large-scale fermenter. Gene expression is induced, leading to the production of the prothis compound precursor, often as inclusion bodies.[2]

  • Cell Lysis and Inclusion Body Isolation: The E. coli cells are harvested and lysed. The insoluble inclusion bodies are then separated from the soluble cellular components by centrifugation.[3]

  • Solubilization and Refolding: The inclusion bodies are washed and then solubilized using denaturing agents. The proinsulin is then refolded into its correct three-dimensional structure under controlled conditions that promote the formation of the correct disulfide bonds.

  • Enzymatic Cleavage: The refolded proinsulin is treated with trypsin and carboxypeptidase B to cleave the C-peptide, yielding the mature this compound molecule.[2]

  • Chromatographic Purification: The this compound is purified to a high degree using a series of chromatographic techniques, such as ion-exchange and reversed-phase chromatography, to remove any remaining impurities.[4]

ExperimentalWorkflow cluster_gene_modification Gene Modification cluster_protein_production Protein Production & Purification cluster_characterization Characterization Site-Directed Mutagenesis Site-Directed Mutagenesis Plasmid with Mutated Gene Plasmid with Mutated Gene Site-Directed Mutagenesis->Plasmid with Mutated Gene Transformation into E. coli Transformation into E. coli Plasmid with Mutated Gene->Transformation into E. coli Fermentation Fermentation Transformation into E. coli->Fermentation Cell Lysis & Inclusion Body Isolation Cell Lysis & Inclusion Body Isolation Fermentation->Cell Lysis & Inclusion Body Isolation Solubilization & Refolding Solubilization & Refolding Cell Lysis & Inclusion Body Isolation->Solubilization & Refolding Enzymatic Cleavage Enzymatic Cleavage Solubilization & Refolding->Enzymatic Cleavage Chromatographic Purification Chromatographic Purification Enzymatic Cleavage->Chromatographic Purification Purified this compound Purified this compound Chromatographic Purification->Purified this compound Insulin Receptor Binding Assay Insulin Receptor Binding Assay Purified this compound->Insulin Receptor Binding Assay Hyperinsulinemic-Euglycemic Clamp Hyperinsulinemic-Euglycemic Clamp Purified this compound->Hyperinsulinemic-Euglycemic Clamp

Figure 2: Experimental Workflow for this compound Development

Insulin Receptor Binding Assay

This in vitro assay is crucial for determining if the structural modifications to the insulin molecule have altered its ability to bind to its receptor.

Objective: To quantify the binding affinity of this compound to the insulin receptor and compare it to that of regular human insulin.

Methodology:

  • Preparation of Materials:

    • Purified insulin receptor or cell membranes expressing the insulin receptor.

    • Radiolabeled insulin (e.g., ¹²⁵I-insulin) as a tracer.

    • Unlabeled this compound and regular human insulin as competitors.

    • Binding buffer.

  • Assay Procedure:

    • A constant amount of insulin receptor and radiolabeled insulin is incubated with increasing concentrations of unlabeled this compound or regular human insulin in a series of tubes.

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound insulin is separated from the free, unbound insulin. This can be achieved by methods such as filtration or precipitation followed by centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the concentration of insulin that inhibits 50% of the specific binding of the radiolabeled insulin (IC₅₀) can be determined. This value is used to calculate the binding affinity (Ki).

Hyperinsulinemic-Euglycemic Clamp Study

This in vivo technique is the gold standard for assessing insulin sensitivity and the pharmacodynamic action of insulin.[5][6]

Objective: To determine the glucose-lowering effect of this compound over time and compare it to regular human insulin in human subjects.

Methodology:

  • Subject Preparation: The study is typically conducted in healthy volunteers or individuals with diabetes after an overnight fast. Two intravenous catheters are inserted, one for infusion and one for blood sampling.

  • Insulin Infusion: A continuous infusion of either this compound or regular human insulin is administered at a fixed rate to achieve a hyperinsulinemic state.

  • Glucose Infusion: A variable infusion of a dextrose solution is administered. The rate of this infusion is adjusted frequently (typically every 5-10 minutes) based on real-time blood glucose measurements to maintain the subject's blood glucose at a constant, euglycemic level (e.g., 90 mg/dL).

  • Blood Sampling: Blood samples are taken frequently to monitor blood glucose levels and guide the adjustment of the glucose infusion rate.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the whole-body glucose disposal and thus the insulin's pharmacodynamic effect. A plot of GIR over time reveals the onset of action, peak effect, and duration of action of the infused insulin.

Clinical Significance and Future Directions

The development of this compound revolutionized prandial insulin therapy. Its rapid onset and shorter duration of action allow for more flexible dosing schedules, improved postprandial glucose control, and a reduced risk of hypoglycemia compared to regular human insulin.[1] This has led to better overall glycemic control and improved quality of life for many individuals with diabetes.

The success of this compound paved the way for the development of other rapid-acting and long-acting insulin analogs, further refining insulin therapy. Future research continues to focus on developing even faster-acting insulins, "smart" insulins that are glucose-responsive, and alternative delivery systems to further improve the management of diabetes.

Conclusion

The discovery and development of this compound is a prime example of rational drug design and the power of biotechnology to address unmet medical needs. Through a targeted modification of the insulin molecule, scientists were able to create a therapeutic agent with a significantly improved pharmacokinetic and pharmacodynamic profile. The rigorous experimental evaluation, from in vitro binding assays to in vivo clamp studies, was essential in establishing its safety and efficacy. This compound remains a cornerstone of modern diabetes management and a testament to the ongoing innovation in insulin therapy.

References

Insulin lispro stability and degradation pathways in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Vitro Stability and Degradation Pathways of Insulin Lispro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation pathways of this compound, a rapid-acting insulin analog. The information presented is intended to support research, development, and quality control activities related to this critical biopharmaceutical product.

Introduction to this compound

This compound is a recombinant human insulin analog used in the management of diabetes mellitus.[1] It is produced using recombinant DNA technology in a non-pathogenic strain of Escherichia coli.[2] Structurally, this compound differs from human insulin by the reversal of the amino acid sequence at positions 28 and 29 of the B-chain, with lysine at B28 and proline at B29.[1] This modification reduces the molecule's tendency for self-association into dimers and hexamers at physiological concentrations, leading to a more rapid absorption and onset of action following subcutaneous injection compared to regular human insulin.[1][3] Despite its rapid action, the monomeric form is more susceptible to physical and chemical degradation, making the study of its stability crucial for formulation development and ensuring therapeutic efficacy.[4]

Physical Stability and Degradation Pathways

The primary physical degradation pathway for this compound in vitro is aggregation, which can lead to the formation of soluble and insoluble high molecular weight proteins (HMWP) and, ultimately, amyloid fibrils. This process can impact the potency of the drug and potentially lead to occlusion of insulin delivery devices.[5]

Aggregation and Fibrillation

Under stress conditions such as elevated temperature and mechanical agitation, this compound can undergo conformational changes that expose hydrophobic surfaces, leading to aggregation.[6] The aggregation process typically follows a nucleation-dependent polymerization model, characterized by a lag phase during which partially unfolded monomers form a nucleus, followed by an elongation phase where the nucleus grows into larger aggregates and fibrils.[6] The formation of soluble aggregates of this compound has been shown to involve the conversion of the native alpha-helical structure into non-native beta-sheets.[7]

Chemical Stability and Degradation Pathways

This compound is susceptible to several chemical degradation pathways in vitro, with deamidation being one of the most common.

Deamidation

Deamidation, the hydrolysis of the side chain amide group of an asparagine residue, is a primary chemical degradation route for this compound. The asparagine residue at position 21 of the A-chain (Asn-A21) is particularly susceptible to deamidation, forming aspartic acid or isoaspartic acid through a cyclic succinimide intermediate.[5][8][9] This modification introduces a negative charge and can alter the protein's structure and biological activity.

Quantitative Stability Data

The following tables summarize quantitative data from various in vitro stability studies on this compound.

Table 1: Stability of this compound in Insulin Infusion Pumps under Stressed Conditions (37°C with Agitation)

DurationParameterObservationReference
7 daysPotencyRemained within 95-105% of label claim.[5]
7 daysA21-Deamidated this compoundLevels were "essentially constant".[5]
7 daysHigh Molecular Weight Proteins (HMWP)A time-dependent increase was observed, but levels remained "well below published specifications".[5]
14 daysPotencyMet U.S. Pharmacopeia criteria throughout the testing period.[10]
48 hoursPotency (HPLC)Retained full potency (delta ≤ 4%).[11]
48 hoursPolymer ConcentrationNonsignificant increases of ≤0.09% to ≤0.15% from an initial concentration of 0.18%.[11]
48 hoursDes-amido formsNo degradation to des-amido forms was observed.[11]

Table 2: Stability of Diluted this compound

DilutionStorage TemperatureDurationPotency and PurityReference
U-10 and U-505°C and 30°C32 daysMaintained[12]

Experimental Protocols

Detailed methodologies for the key experiments used to assess this compound stability are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Potency and Purity

RP-HPLC is a primary method for determining the potency and purity of this compound and quantifying its degradation products.

  • Objective: To separate and quantify this compound from its degradation products and formulation excipients.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]

  • Mobile Phase:

    • Pharmacopeial Method Example: A mixture of 0.1 M phosphate buffer (pH 2.3) and acetonitrile (e.g., 74:26 v/v).[14]

    • Alternative: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., 0.1% trifluoroacetic acid in acetonitrile).[10]

  • Flow Rate: Typically 0.8-1.0 mL/min.[14][15]

  • Detection: UV absorbance at 214 nm.[16]

  • Temperature: Ambient or controlled at 40°C.[14]

  • Sample Preparation: Samples are diluted to a suitable concentration (e.g., 0.2 to 100 IU/mL) with the mobile phase or an appropriate diluent.[10]

  • Data Analysis: The potency of this compound is determined by comparing the peak area of the main this compound peak in the sample to that of a reference standard. Purity is assessed by the relative percentage of the main peak area to the total area of all peaks.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for High Molecular Weight Proteins (HMWP)

SE-HPLC is used to separate and quantify high molecular weight species, such as dimers and larger aggregates.

  • Objective: To quantify the percentage of HMWP in an this compound sample.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: A size-exclusion column suitable for protein separations (e.g., 7.8 mm x 30 cm, 5-µm, 250 Å).[17]

  • Mobile Phase: An aqueous buffer, for example, 0.2 M potassium phosphate and 0.25 M potassium chloride, pH 6.2.[17]

  • Flow Rate: Typically 0.5 mL/min.[17]

  • Detection: UV absorbance at 280 nm.[17]

  • Temperature: 25°C.[17]

  • Sample Preparation: Samples are typically injected without dilution, if possible, to accurately reflect the aggregate content.

  • Data Analysis: The percentage of HMWP is calculated by dividing the sum of the peak areas of all species eluting before the main this compound monomer peak by the total area of all peaks.

Mass Spectrometry (MS) for Identification of Degradation Products

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing the chemical structure of degradation products.

  • Objective: To determine the molecular weight of degradation products and identify the sites of modification.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.[18]

  • Analysis Mode:

    • Intact Mass Analysis: To determine the molecular weight of the intact degradation products.

    • Tandem MS (MS/MS): To fragment the degradation products and identify the specific location of modifications (e.g., deamidation site).[19]

  • Sample Preparation: Samples may require purification (e.g., by HPLC) prior to MS analysis to isolate the degradation products.

  • Data Analysis: The mass spectra are analyzed to determine the mass shift from the native this compound, which can indicate the type of modification (e.g., a +1 Da shift for deamidation). MS/MS fragmentation patterns are interpreted to pinpoint the modified amino acid residue.[19]

Thioflavin T (ThT) Fluorescence Assay for Fibrillation

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[20]

  • Objective: To quantify the extent of this compound fibrillation over time.

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[21]

  • Instrumentation: A fluorescence plate reader.

  • Reagents:

    • Thioflavin T stock solution (e.g., 1 mM in water).[22]

    • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).[21]

  • Procedure:

    • Prepare this compound samples in the desired buffer and conditions to induce fibrillation (e.g., incubation at 37°C with agitation).

    • At various time points, take aliquots of the this compound solution.

    • Add the aliquot to a solution of ThT in a microplate well (final ThT concentration is typically in the µM range).[22]

    • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485-510 nm.[21][22]

  • Data Analysis: An increase in fluorescence intensity over time is indicative of fibril formation. The lag time and the rate of fibrillation can be determined from the kinetic curve.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of this compound and detect conformational changes that may occur during degradation.[23]

  • Objective: To monitor changes in the alpha-helical and beta-sheet content of this compound.

  • Instrumentation: A CD spectropolarimeter.

  • Procedure:

    • Prepare this compound samples in a CD-compatible buffer (low in absorbance in the far-UV region).[24]

    • Place the sample in a quartz cuvette with a defined path length.

    • Scan the sample in the far-UV region (typically 190-250 nm).

  • Data Analysis: The resulting CD spectrum provides information about the secondary structure. A decrease in the characteristic alpha-helical signal (negative bands around 208 and 222 nm) and/or an increase in the beta-sheet signal (a negative band around 218 nm) can indicate conformational changes associated with aggregation.[23]

Visualizations

Experimental Workflow for In Vitro Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting prep Prepare this compound Solution (e.g., in formulation buffer) stress Incubate under defined conditions (e.g., 37°C with agitation) prep->stress sample Collect aliquots at pre-defined time intervals stress->sample rpHPLC RP-HPLC sample->rpHPLC Analyze seHPLC SE-HPLC sample->seHPLC Analyze ms LC-MS sample->ms Analyze tht ThT Assay sample->tht Analyze cd CD Spectroscopy sample->cd Analyze visual Visual Inspection sample->visual Analyze data Quantify Degradants Assess Structural Changes Report Stability Profile rpHPLC->data seHPLC->data ms->data tht->data cd->data visual->data

Caption: General experimental workflow for in vitro stability testing of this compound.

This compound Degradation Pathways

G cluster_physical Physical Degradation cluster_chemical Chemical Degradation unfolded Partially Unfolded Monomer aggregates Soluble Aggregates (Oligomers) unfolded->aggregates Self-association fibrils Insoluble Fibrils (Amyloid) aggregates->fibrils Elongation deamidated Deamidated this compound (e.g., A21-Asp) hmwp Covalent HMWP native native native->deamidated Hydrolysis (at Asn-A21) native->hmwp Covalent cross-linking

Caption: Primary in vitro degradation pathways for this compound.

References

The Pivotal Role of Zinc in the Hexameric Architecture of Insulin Lispro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin lispro, a rapid-acting insulin analog, is a cornerstone in the management of diabetes mellitus. Its efficacy is intrinsically linked to its formulation, which ensures stability in the vial and rapid dissociation into active monomers upon subcutaneous injection. Central to this formulation is the formation of a hexameric structure, a process critically dependent on the presence of zinc ions. This technical guide provides an in-depth exploration of the multifaceted role of zinc in the assembly, stability, and dissociation of the this compound hexamer.

Zinc-Mediated Hexamer Assembly and Stoichiometry

The self-assembly of this compound into a hexameric complex is a thermodynamically favorable process in the presence of zinc ions. Each hexamer is a trimer of dimers, with zinc ions acting as the crucial link between the dimers.

In the formulation of this compound (Humalog®), zinc is included to achieve a specific molar ratio relative to the insulin hexamer, typically a threefold molar excess.[1] This ensures the stabilization of the hexameric state.[1] The hexameric structure of this compound, in the presence of zinc and phenolic preservatives, predominantly adopts a T3R3f conformation.[2][3] In this conformation, two zinc ions are centrally located along the three-fold axis of the hexamer.[2] Each zinc ion is coordinated by three histidine residues at the B10 position (HisB10), one from each of the three dimers.[2][4] This coordination is essential for holding the three dimers together to form the stable hexameric structure.[5][6]

The presence of zinc significantly enhances the stability of this compound, making it resistant to degradation and fibrillation, which is crucial for its shelf-life and safety.[7][8]

The Influence of Zinc on Conformational Stability

The binding of zinc ions induces a significant conformational change in the this compound molecule, leading to the formation of different allosteric states, broadly classified as T (tense) and R (relaxed) states. In the presence of zinc alone, the hexamer can exist in a T6 state. However, the addition of phenolic ligands, such as m-cresol, which are also present in the formulation, induces a transition to the more stable R6 or intermediate T3R3 states.[6][9] The crystal structure of this compound has been determined as a T3R3f zinc hexamer.[3]

This zinc- and phenol-induced conformational stability is a key factor in preventing the dissociation of the hexamer in the pharmaceutical formulation.[2][9]

Quantitative Analysis of Hexamer Stability and Dissociation

The stability of the zinc-insulin lispro hexamer and its subsequent dissociation into active monomers are critical determinants of its pharmacokinetic and pharmacodynamic profile. The dissociation of the hexamer is the rate-limiting step for the absorption of this compound after subcutaneous injection.[10]

Several biophysical techniques are employed to quantify the stability and dissociation kinetics of the this compound hexamer.

Thermodynamic Stability

Differential Scanning Calorimetry (DSC) is utilized to determine the thermodynamic parameters of this compound hexamer unfolding. The midpoint transition temperature (Tm) and the calorimetric enthalpy (ΔH) provide quantitative measures of the conformational stability. The addition of zinc leads to a significant enthalpic contribution to the stability of the insulin hexamer.[7][8]

ParameterConditionValueReference
Midpoint Transition Temperature (Tm) This compound with Zinc~83 °C[5]
Calorimetric Enthalpy (ΔH) This compound with ZincNot explicitly stated for lispro, but zinc provides a significant enthalpic contribution.[7][8]
Dissociation Kinetics

The dissociation of the this compound hexamer is a complex process influenced by factors such as dilution, and the concentration of zinc and phenolic compounds.[9] Upon injection, the dilution in the subcutaneous space and the rapid diffusion of phenolic preservatives trigger the dissociation of the hexamer into dimers and then monomers.

Stopped-flow spectroscopy and light scattering techniques are employed to monitor the real-time dissociation kinetics.[9][11] The dissociation times can range from seconds to an hour, depending on the final concentration of phenolic additives after dilution.[9]

ConditionDissociation Time (τ)Reference
Severe Dilution (in the absence of phenolic additives) < 10 seconds[9]
Varying concentrations of phenolic additives Seconds to one hour[9]

Experimental Protocols

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of the zinc-insulin lispro hexamer.

  • Crystallization: Crystals of this compound are typically grown using the hanging-drop vapor-diffusion method. A protein solution containing this compound, zinc chloride, and a phenolic compound (e.g., m-cresol or phenol) is mixed with a reservoir solution containing a precipitant (e.g., sodium citrate) and allowed to equilibrate.[12]

  • Data Collection: Crystals are cryo-cooled to 100 K and X-ray diffraction data are collected using a synchrotron radiation source.[12] Data are typically collected over a rotation range of 180° with an oscillation of 0.1-0.5°.[12]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known insulin hexamer structure as a search model. The model is then refined using software such as REFMAC or PHENIX.[12] The final model quality is assessed by parameters like R-factor and R-free.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study the structure and dynamics of the this compound hexamer in solution.

  • Sample Preparation: Samples for NMR are prepared by dissolving this compound in a buffered solution (e.g., phosphate buffer) containing D2O for the lock signal. Zinc and phenolic ligands are added at desired concentrations.[10][13]

  • Data Acquisition: 1D 1H and 2D correlation experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).[10][14] Diffusion-ordered spectroscopy (DOSY) can be used to study the oligomeric states.[15]

  • Data Analysis: Spectra are processed and analyzed using software like TopSpin or NMRPipe. Chemical shift perturbations are used to map binding sites and conformational changes. NOESY data provides distance restraints for structure calculation.[10]

Analytical Ultracentrifugation (AUC)

AUC is used to determine the hydrodynamic properties and oligomeric state of this compound in solution.

  • Sedimentation Velocity (SV-AUC): this compound samples are loaded into two-sector cells and centrifuged at high speeds (e.g., 40,000-50,000 rpm).[16][17] The movement of the sedimentation boundary is monitored over time using absorbance or interference optics.

  • Data Analysis: The sedimentation coefficient distribution, c(s), is determined by fitting the experimental data to the Lamm equation using software like SEDFIT.[16] This provides information on the molecular weight and shape of the different species in solution (monomers, dimers, hexamers).[17]

  • Sedimentation Equilibrium (SE-AUC): Samples are centrifuged at lower speeds for a longer duration until sedimentation and diffusion forces reach equilibrium.[18] Analysis of the concentration gradient provides thermodynamic information about self-association and binding constants.[18]

Visualizations of Key Processes

Zinc-Mediated Assembly of this compound Hexamer

G Assembly of this compound Hexamer cluster_0 Components cluster_1 Assembly Process 6 this compound Monomers 6 this compound Monomers Dimer Formation Dimer Formation 6 this compound Monomers->Dimer Formation 2 Zn(2+) Ions 2 Zn(2+) Ions Zinc Coordination Zinc Coordination 2 Zn(2+) Ions->Zinc Coordination Phenolic Ligands (m-cresol) Phenolic Ligands (m-cresol) Conformational Change (T -> R state) Conformational Change (T -> R state) Phenolic Ligands (m-cresol)->Conformational Change (T -> R state) Trimer of Dimers Trimer of Dimers Dimer Formation->Trimer of Dimers Trimer of Dimers->Zinc Coordination Zinc Coordination->Conformational Change (T -> R state) Stable this compound Hexamer Stable this compound Hexamer Conformational Change (T -> R state)->Stable this compound Hexamer

Caption: Zinc ions and phenolic ligands drive the assembly of this compound monomers into a stable hexameric structure.

Dissociation Pathway of this compound Hexamer Post-Injection

G Dissociation of this compound Hexamer cluster_0 Initial State (in vial) cluster_1 Triggering Event (Subcutaneous Injection) cluster_2 Dissociation Cascade Stable Hexamer (T3R3f) Stable Hexamer (T3R3f) Dilution Dilution Stable Hexamer (T3R3f)->Dilution Phenol Diffusion Phenol Diffusion Stable Hexamer (T3R3f)->Phenol Diffusion Hexamer -> Dimers Hexamer -> Dimers Dilution->Hexamer -> Dimers Phenol Diffusion->Hexamer -> Dimers Dimers -> Monomers Dimers -> Monomers Hexamer -> Dimers->Dimers -> Monomers Biologically Active Monomers Biologically Active Monomers Dimers -> Monomers->Biologically Active Monomers

Caption: Upon injection, dilution and phenol diffusion trigger the rapid dissociation of the hexamer into active monomers.

Conclusion

The role of zinc in the hexameric structure of this compound is indispensable for its formulation as a stable and effective rapid-acting insulin analog. Zinc ions not only mediate the assembly of the hexamer but also, in conjunction with phenolic ligands, confer the necessary conformational stability to prevent premature dissociation. A thorough understanding of the quantitative aspects of zinc binding, the resulting structural transitions, and the kinetics of hexamer dissociation is paramount for the development of novel insulin formulations with improved therapeutic profiles. The experimental methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and optimize the intricate interplay between zinc and this compound.

References

The Impact of Insulin Lispro on Hepatic Glucose Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin lispro, a rapid-acting insulin analog, plays a crucial role in the management of diabetes mellitus by mimicking the natural postprandial insulin response. A key aspect of its glucoregulatory effect is the suppression of hepatic glucose production (HGP), the process by which the liver releases glucose into the bloodstream. This technical guide provides an in-depth analysis of the mechanisms and quantitative effects of this compound on HGP, intended for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling pathways, present quantitative data from pivotal studies in tabular format, and detail the experimental protocols used to elucidate these effects.

Introduction

The liver is a central organ in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen into glucose). In the fasting state, the liver is the primary source of endogenous glucose production. Following a meal, the rise in insulin levels signals the liver to suppress HGP and promote glucose uptake and storage. This compound, by virtue of its rapid onset of action, is highly effective in controlling postprandial hyperglycemia by promptly inhibiting hepatic glucose output.[1] This guide will explore the molecular basis and physiological consequences of this critical action.

Molecular Mechanism of Action: The PI3K/Akt/FOXO1 Signaling Pathway

This compound, like endogenous insulin, exerts its effects on hepatocytes by binding to the insulin receptor (IR), a receptor tyrosine kinase.[1] This binding initiates a complex intracellular signaling cascade, with the Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) pathway being the principal mediator of metabolic actions.[2][3]

Upon insulin binding, the IR undergoes autophosphorylation, creating docking sites for insulin receptor substrate (IRS) proteins.[4] Phosphorylated IRS then recruits and activates PI3K. PI3K, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger.[4]

PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[2] Activated Akt is a pivotal node in the pathway, phosphorylating a multitude of downstream targets to orchestrate the suppression of HGP.

A key downstream target of Akt is the Forkhead box protein O1 (FOXO1), a transcription factor that promotes the expression of key gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[5][6] Phosphorylation of FOXO1 by Akt leads to its exclusion from the nucleus and subsequent degradation, thereby repressing the transcription of PEPCK and G6Pase and inhibiting gluconeogenesis.[4][5]

Simultaneously, activated Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3), which relieves its inhibitory effect on Glycogen Synthase (GS). This leads to the activation of GS and the promotion of glycogen synthesis from glucose, further contributing to the reduction of hepatic glucose output.[2]

Insulin_Signaling_HGP cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR IRS IRS IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P FOXO1_nucleus FOXO1 (active) Akt->FOXO1_nucleus P GSK3 GSK3 Akt->GSK3 FOXO1_cytoplasm p-FOXO1 (inactive) FOXO1_nucleus->FOXO1_cytoplasm Nuclear Exclusion Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase) FOXO1_nucleus->Gluconeogenesis GS Glycogen Synthase (GS) GSK3->GS Glycogen_Synthesis Glycogen Synthesis GS->Glycogen_Synthesis HGP Hepatic Glucose Production Gluconeogenesis->HGP Glycogen_Synthesis->HGP reduces Euglycemic_Clamp_Workflow cluster_preparation Preparation cluster_procedure Clamp Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Basal Basal Period: - Tracer Infusion - Blood Sampling Fasting->Basal Catheterization Catheter Implantation (Animal Models) Catheterization->Basal Clamp Clamp Period: - this compound Infusion Basal->Clamp Euglycemia Euglycemia Maintenance: - Frequent Glucose Monitoring - Variable Dextrose Infusion Clamp->Euglycemia Sampling Periodic Blood Sampling: - Insulin, Glucose, Tracer Euglycemia->Sampling Calculation Calculate HGP Suppression: (Basal vs. Clamp) Sampling->Calculation Hepatocyte_Assay_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Analysis Isolation Hepatocyte Isolation Plating Plating and Attachment Isolation->Plating Preincubation Pre-incubation (Glucose-free medium) Plating->Preincubation Stimulation Stimulation: - Gluconeogenic Precursors - this compound Preincubation->Stimulation Incubation Incubation Stimulation->Incubation Collection Medium Collection Incubation->Collection Measurement Glucose Measurement Collection->Measurement Normalization Data Normalization (to protein content) Measurement->Normalization Calculation Calculate % HGP Suppression Normalization->Calculation

References

A Deep Dive into the Cellular Journey of Insulin Lispro: Uptake, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin lispro, a rapid-acting analog of human insulin, has been a cornerstone in the management of diabetes mellitus for decades. Its efficacy stems from a modified molecular structure that accelerates its absorption and action. This technical guide provides a comprehensive exploration of the cellular and molecular mechanisms underpinning the therapeutic profile of this compound. We delve into its binding kinetics to the insulin receptor, the subsequent activation of critical signaling cascades, and its intracellular metabolism. This document serves as a detailed resource, presenting quantitative data in comparative tables, elucidating experimental methodologies, and visualizing complex biological processes to facilitate a deeper understanding for researchers and professionals in the field of metabolic disease and drug development.

Molecular Profile of this compound

This compound is a genetically engineered human insulin analog. The key modification involves the inversion of the amino acid sequence at positions 28 and 29 on the B-chain, where proline is replaced by lysine and lysine by proline.[1] This seemingly minor alteration has profound implications for its pharmacokinetic and pharmacodynamic properties. Unlike regular human insulin, which tends to self-associate into hexamers in pharmaceutical preparations, the altered B-chain in this compound reduces the propensity for hexamer formation.[1] This leads to a faster dissociation into biologically active monomers upon subcutaneous injection, resulting in a more rapid onset of action.[2]

Cellular Uptake: Receptor Binding and Internalization

The biological actions of this compound are initiated by its binding to the insulin receptor (IR), a transmembrane glycoprotein belonging to the tyrosine kinase receptor family. The IR exists in two isoforms, IR-A and IR-B, which exhibit tissue-specific expression and slightly different binding affinities for insulin and its analogs.

Insulin Receptor Binding Affinity

This compound binds to the insulin receptor with an affinity comparable to that of regular human insulin. This binding initiates a conformational change in the receptor, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits and the activation of the receptor's intrinsic tyrosine kinase activity.

A study on circulating monocytes from patients with insulin-dependent diabetes mellitus demonstrated that treatment with this compound resulted in a significant increase in the total number of insulin binding sites and a higher affinity of these sites compared to treatment with regular insulin.[3] Specifically, the insulin concentration required for 50% competition of [125I]insulin binding (IC50) was significantly lower for this compound.[3]

Table 1: Comparative Insulin Receptor Binding Characteristics

ParameterThis compoundRegular Human InsulinReference
Total Binding Sites (per monocyte) 20,300 ± 3,0009,400 ± 2,200[3]
IC50 (nmol/L) 0.1 ± 0.030.6 ± 0.2[3]
Binding Affinity (Kd) for IR Site 1 ~6.4 nM (similar to human insulin)~6.4 nM[4]
Binding Affinity (Kd) for IR Site 2 ~400 nM (similar to human insulin)~400 nM[4]

Post-Uptake Signaling Cascades

Upon activation, the insulin receptor serves as a docking site for various intracellular substrate proteins, primarily the insulin receptor substrate (IRS) proteins. The phosphorylation of IRS proteins triggers the activation of two major downstream signaling pathways that mediate the majority of insulin's metabolic and mitogenic effects.

The PI3K/Akt Pathway: The Metabolic Workhorse

The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as protein kinase B) pathway is the principal mediator of insulin's metabolic actions.

  • Activation: The p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on IRS proteins, leading to the activation of the p110 catalytic subunit.

  • Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Activation: PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt.

  • GLUT4 Translocation: A key downstream effect of Akt activation is the stimulation of the translocation of glucose transporter 4 (GLUT4)-containing vesicles from intracellular storage compartments to the plasma membrane in muscle and adipose tissue.[5][6] This process is crucial for increasing glucose uptake from the bloodstream.[7] Studies have shown that insulin stimulation can lead to a significant increase in GLUT4 content in the plasma membrane.[8]

  • Other Metabolic Effects: Activated Akt also promotes glycogen synthesis by inhibiting glycogen synthase kinase 3 (GSK3), stimulates protein synthesis via the mTOR pathway, and inhibits lipolysis.[5]

The Ras/MAPK Pathway: Growth and Proliferation

The Ras/mitogen-activated protein kinase (MAPK) pathway is primarily involved in mediating the mitogenic (growth-promoting) effects of insulin.

  • Activation: Phosphorylated IRS proteins also recruit the growth factor receptor-bound protein 2 (Grb2), which in turn activates the Ras signaling cascade.

  • Downstream Signaling: This leads to the sequential activation of Raf, MEK, and ERK (extracellular signal-regulated kinase), which translocates to the nucleus to regulate gene expression related to cell growth and differentiation.

binding_assay_workflow start Start prepare_cells Prepare Cells/Membranes start->prepare_cells incubate Incubate with [125I]-Insulin and unlabeled this compound prepare_cells->incubate equilibrate Allow to Reach Equilibrium incubate->equilibrate separate Separate Bound and Free Insulin equilibrate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Competition Curve, IC50) quantify->analyze end End analyze->end glut4_translocation_workflow start Start culture_cells Culture and Starve L6-GLUT4myc Cells start->culture_cells stimulate Stimulate with this compound culture_cells->stimulate primary_ab Incubate with Primary Antibody (Non-permeabilized) stimulate->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab flow_cytometry Analyze by Flow Cytometry secondary_ab->flow_cytometry analyze Quantify Surface GLUT4 flow_cytometry->analyze end End analyze->end

References

Engineering Insulin Lispro for Enhanced Therapeutic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin lispro, a rapid-acting insulin analog, has been a cornerstone in the management of diabetes for decades. Its development through genetic engineering marked a significant advancement in mimicking physiological insulin secretion. This technical guide delves into the core principles and methodologies behind the genetic engineering of this compound to achieve enhanced properties such as improved stability, altered receptor binding kinetics, and optimized pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the design, production, and characterization of novel this compound variants, complete with detailed experimental protocols, comparative data, and visual representations of key biological and experimental pathways.

Introduction to this compound and the Rationale for Further Engineering

Human insulin, in therapeutic formulations, has a tendency to self-associate into dimers and hexamers, which delays its absorption and onset of action. This compound was engineered to overcome this limitation by reversing the amino acid sequence at positions 28 and 29 of the B-chain (Proline-Lysine to Lysine-Proline).[1][2] This seemingly minor modification significantly reduces the propensity for self-association, allowing for a more rapid absorption and onset of action compared to regular human insulin.[1]

Despite its success, there remains a continuous drive to further enhance the properties of this compound. Key areas of research focus on:

  • Enhanced Stability: Improving thermal and physical stability to extend shelf-life, reduce the risk of aggregation and fibrillation, and enhance suitability for use in insulin pumps.[3][4][5]

  • Altered Receptor Binding Affinity: Modulating the binding affinity for the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R) to fine-tune metabolic and mitogenic signaling pathways.[1][2][6][7]

  • Optimized Pharmacokinetics and Pharmacodynamics: Further accelerating the onset of action or, conversely, creating novel long-acting lispro variants.

This guide will explore the technical approaches to achieving these enhancements through genetic engineering.

The Insulin Signaling Pathway

The biological effects of insulin are mediated through its binding to the insulin receptor, a receptor tyrosine kinase. This interaction triggers a cascade of intracellular signaling events that regulate glucose metabolism, cell growth, and differentiation. A fundamental understanding of this pathway is crucial for designing and evaluating novel insulin analogs.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin This compound IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruitment PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Stimulation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activation Gluconeogenesis Gluconeogenesis (Inhibition) Akt->Gluconeogenesis Inhibition GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Translocation Ras Ras Grb2_SOS->Ras Activation MAPK_pathway MAPK Pathway (Cell Growth, Differentiation) Ras->MAPK_pathway Activation

Caption: The insulin signaling pathway, illustrating the PI3K/Akt and MAPK cascades.

Experimental Workflow for Engineering this compound

The development of a novel this compound variant follows a structured workflow, from initial design and synthesis to comprehensive characterization.

ExperimentalWorkflow cluster_design Design & Synthesis cluster_expression Expression & Purification cluster_characterization Characterization Gene_Design This compound Gene Design (Codon Optimization) Site_Directed_Mutagenesis Site-Directed Mutagenesis Gene_Design->Site_Directed_Mutagenesis Gene_Synthesis Gene Synthesis Site_Directed_Mutagenesis->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Fermentation Fermentation & Induction Transformation->Fermentation Inclusion_Body_Isolation Inclusion Body Isolation & Solubilization Fermentation->Inclusion_Body_Isolation Refolding Pro-insulin Refolding Inclusion_Body_Isolation->Refolding Enzymatic_Cleavage Enzymatic Cleavage Refolding->Enzymatic_Cleavage Purification Chromatographic Purification Enzymatic_Cleavage->Purification HPLC Purity & Stability Analysis (HPLC) Purification->HPLC CD Secondary Structure Analysis (Circular Dichroism) Purification->CD Bioactivity In Vitro Bioactivity Assays Purification->Bioactivity Receptor_Binding Receptor Binding Assays Bioactivity->Receptor_Binding Immunogenicity Immunogenicity Assessment Receptor_Binding->Immunogenicity PK_PD In Vivo Pharmacokinetics/ Pharmacodynamics Immunogenicity->PK_PD

Caption: A generalized experimental workflow for engineering and characterizing novel this compound variants.

Detailed Experimental Protocols

Site-Directed Mutagenesis of the Pro-insulin Lispro Gene

Site-directed mutagenesis is a cornerstone technique for introducing specific mutations into a gene. The following is a generalized protocol based on the QuikChange PCR method.

Objective: To introduce a hypothetical stability-enhancing mutation, for example, replacing the glycine at position B20 with a valine (G20V) in the pro-insulin lispro gene cloned into a pET expression vector.

Primer Design Example for G20V Mutation:

  • Forward Primer: 5'-GAGGCCCTCTTCTGCGTC AACCAGCACCTGTG-3'

    • The bolded codon GTC encodes for Valine, replacing the original GGC for Glycine.

    • The primer should have 10-15 complementary bases on either side of the mutation.

  • Reverse Primer: 5'-CACAGGTGCTGGTTGAC GCAGAAGAGGGCCTC-3'

    • The reverse complement of the mutated codon is included.

Protocol:

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type pro-insulin lispro gene, and the designed mutagenic primers.

    • A typical thermal cycling program would be:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • Template Digestion:

    • Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation:

    • Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated PCR product.

    • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

Expression and Purification of Pro-insulin Lispro Precursor from E. coli

The "pro-insulin route" is a common and efficient method for producing recombinant insulin. This involves expressing a single-chain pro-insulin precursor, which is then enzymatically cleaved to form the mature two-chain insulin molecule.

Protocol:

  • Transformation and Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the verified expression vector containing the mutated pro-insulin lispro gene.

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of fermentation medium.

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for another 3-4 hours at 37°C.

  • Inclusion Body Isolation and Solubilization:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) and urea to remove contaminants.

    • Solubilize the washed inclusion bodies in a buffer containing a high concentration of a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Refolding and Enzymatic Cleavage:

    • Refold the solubilized pro-insulin by rapid dilution into a refolding buffer with a specific redox system (e.g., glutathione) to facilitate correct disulfide bond formation.

    • Once refolded, enzymatically cleave the C-peptide from the pro-insulin using trypsin and carboxypeptidase B.

  • Purification:

    • Purify the mature this compound variant using a multi-step chromatography process. This typically involves:

      • Ion-Exchange Chromatography (IEX): To separate the insulin from other proteins based on charge.

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution purification and removal of closely related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

RP-HPLC is a critical tool for assessing the purity of the final product and for monitoring its stability over time under various stress conditions.

Protocol:

  • Instrumentation and Column:

    • An HPLC system equipped with a UV detector is required.

    • A C18 reversed-phase column is commonly used.

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of an aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g., acetonitrile with trifluoroacetic acid).

    • A gradient elution is used to separate the this compound from its degradation products and other impurities.

  • Sample Preparation and Analysis:

    • Dissolve the purified this compound variant in the mobile phase.

    • Inject the sample onto the column and monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • Purity is determined by calculating the area of the main peak relative to the total area of all peaks.

  • Stability Studies:

    • To assess thermal stability, incubate the this compound variant at elevated temperatures (e.g., 37°C) for various time points.[4]

    • Analyze samples at each time point by HPLC to quantify the remaining intact insulin and the formation of degradation products.

In Vitro Bioactivity Assay

This assay measures the ability of the engineered this compound to stimulate the phosphorylation of the insulin receptor, a key initial step in the signaling cascade.

Protocol:

  • Cell Culture:

    • Culture a cell line that overexpresses the human insulin receptor (e.g., CHO-IR cells).

  • Insulin Stimulation:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Starve the cells in a serum-free medium to reduce basal receptor phosphorylation.

    • Treat the cells with varying concentrations of the engineered this compound variant and a reference standard for a defined period.

  • Cell Lysis and ELISA:

    • Lyse the cells to release the cellular proteins.

    • Use an ELISA-based method to quantify the amount of phosphorylated insulin receptor. This typically involves capturing the insulin receptor on an antibody-coated plate and then detecting the phosphorylated tyrosine residues with a specific antibody conjugated to an enzyme (e.g., HRP).

  • Data Analysis:

    • Generate dose-response curves for the engineered variant and the reference standard.

    • Calculate the relative potency of the engineered variant compared to the reference.

Immunogenicity Assessment using ELISA

This assay is used to detect the presence of anti-insulin antibodies in serum, which can be an indicator of an immune response to the engineered this compound.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with the engineered this compound variant.

  • Sample Incubation:

    • Incubate the coated wells with serum samples from subjects who have been exposed to the engineered insulin.

  • Detection:

    • If anti-insulin antibodies are present in the serum, they will bind to the insulin-coated wells.

    • Detect the bound antibodies using a secondary antibody that is specific for the species of interest (e.g., anti-human IgG) and is conjugated to an enzyme (e.g., HRP).

  • Signal Development and Measurement:

    • Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the secondary antibody will convert the substrate into a colored product.

    • Stop the reaction with an acid and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of anti-insulin antibodies in the sample.

Data Presentation: Comparative Analysis of Engineered this compound Variants

The following tables summarize hypothetical and literature-derived data for engineered this compound variants with enhanced properties.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

Insulin VariantTime to Peak Concentration (Tmax) (min)Peak Concentration (Cmax) (pmol/L)Time to Peak Glucose Infusion Rate (tGIRmax) (min)
This compound (Humalog®)60 - 90300 - 50090 - 120
Ultra-Rapid Lispro (Lyumjev®)~30> 500~60
Hypothetical Stability-Enhanced Variant60 - 90300 - 50090 - 120
Hypothetical IR-B Selective Variant70 - 100250 - 450100 - 130

Table 2: Stability and Receptor Binding Affinity

Insulin VariantThermal Stability (t½ at 37°C) (hours)Insulin Receptor (IR) Binding Affinity (Kd) (nM)IGF-1 Receptor (IGF-1R) Binding Affinity (Kd) (nM)
This compound (Humalog®)5 ± 2~0.2~20
Ultra-Rapid Lispro (Lyumjev®)25 ± 1[2]~0.2~20
Hypothetical Stability-Enhanced Variant> 50~0.2~20
Hypothetical IR-B Selective Variant5 ± 2~0.5 (IR-A), ~0.1 (IR-B)> 50

Conclusion

The genetic engineering of this compound continues to be a vibrant field of research, with the potential to deliver next-generation insulin therapies with significantly improved clinical outcomes. By leveraging the techniques and methodologies outlined in this guide, researchers and drug development professionals can systematically design, produce, and characterize novel this compound variants with enhanced properties, ultimately benefiting patients with diabetes worldwide. The iterative process of design, synthesis, and characterization is key to unlocking the full therapeutic potential of this life-saving molecule.

References

Methodological & Application

Application Note: Quantification of Insulin Lispro in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Insulin lispro, a rapid-acting human insulin analog, is a critical biopharmaceutical for the management of diabetes mellitus. Accurate and precise quantification of this compound in pharmaceutical preparations is essential for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a robust and widely used analytical technique for this purpose.[1][2][3] This application note details a validated RP-HPLC method for the determination of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

The method described herein utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer, offering high resolution and sensitivity for the analysis of this compound.[1][3] UV detection is employed for quantification, as peptide bonds in this compound exhibit strong absorbance at low UV wavelengths, typically between 210-220 nm.[1]

Experimental Protocol

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)[2]

  • Trifluoroacetic Acid (TFA)

  • Sodium Sulphate (Anhydrous)

  • Orthophosphoric Acid

  • Ultrapure Water

  • This compound pharmaceutical formulation (e.g., Humalog®)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The specific conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: Water:Acetonitrile:Trifluoroacetic Acid (65:35:0.1%)[1] or B: Methanol:Water (70:30)[2]
Flow Rate 1.0 mL/min[1][3]
Column Temperature Ambient (20 ± 1°C)[2] or 40°C[4]
Detection Wavelength 214 nm[1][2][3]
Injection Volume 20 µL[2][3]
Run Time Approximately 8-10 minutes[1]

3. Preparation of Standard and Sample Solutions

  • Mobile Phase Preparation:

    • For Mobile Phase A: Mix water, acetonitrile, and TFA in the specified ratio. Degas for 15 minutes and filter through a 0.2 µm membrane.[2]

    • For Mobile Phase B: Mix methanol and water in the specified ratio. Degas and filter as above.[2]

  • Standard Stock Solution: Accurately weigh and dissolve the this compound Reference Standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 IU/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 3.5 IU/mL.[2]

  • Sample Preparation: Dilute the this compound pharmaceutical formulation with the mobile phase to a final concentration within the calibration range (e.g., 2.0 IU/mL).[2] Filter the final solution through a 0.2 µm syringe filter before injection.[2]

Results and Discussion

The described RP-HPLC method provides excellent separation and quantification of this compound. A typical chromatogram will show a well-defined, sharp peak for this compound, free from interference from excipients commonly found in pharmaceutical formulations.[2]

Method Validation Summary

The method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1][5] Key validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 0.1 - 3.5 IU/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.76% - 100.99%[2]
Precision (RSD%) < 1% (Intra-day and Inter-day)[2]
Limit of Detection (LOD) 0.02 IU/mL[2]
Limit of Quantification (LOQ) 0.06 IU/mL[2]
Retention Time ~5-8 minutes

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis. This includes parameters such as peak asymmetry (tailing factor), theoretical plates, and repeatability of injections.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described RP-HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Reagents Reagents & Standards (this compound, Solvents) MobilePhase Mobile Phase Preparation (e.g., ACN:H2O:TFA) Degas & Filter Reagents->MobilePhase StdPrep Standard Solution Prep. (Stock & Dilutions) Reagents->StdPrep SamplePrep Sample Preparation (Dilution & Filtration) Reagents->SamplePrep HPLC HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->HPLC Injection Inject Samples & Standards (20 µL) StdPrep->Injection SamplePrep->Injection HPLC->Injection Detection UV Detection at 214 nm Injection->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Integration Peak Integration (Area vs. Time) Chromatogram->Integration Calibration Create Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantify this compound in Samples Calibration->Quantification

Caption: Workflow for this compound quantification by RP-HPLC.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations.[2] With a short run time, the method is suitable for high-throughput analysis in a quality control environment.[1] The validation data confirms that the method is reliable and meets the standards for pharmaceutical analysis.

References

Application Notes and Protocols: Euglycemic Clamp Technique for Assessing Insulin Lispro Action In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing the hyperinsulinemic-euglycemic clamp technique to evaluate the pharmacodynamic and pharmacokinetic properties of insulin lispro in vivo. This technique is the gold standard for assessing insulin action and is crucial for the development and characterization of insulin analogs.[1][2][3]

Introduction to the Euglycemic Clamp Technique

The hyperinsulinemic-euglycemic clamp is a method used to quantify insulin sensitivity and the action of insulin preparations.[3][4] The core principle involves infusing insulin at a constant rate to achieve a hyperinsulinemic state while simultaneously infusing a variable rate of glucose to maintain a normal blood glucose level (euglycemia).[3][4] The amount of glucose required to maintain euglycemia directly reflects the whole-body glucose uptake and is a measure of insulin action.[4] This technique is mandated by regulatory bodies like the US FDA and European agencies for the approval of new and biosimilar insulins.[5]

This compound is a rapid-acting insulin analog with an onset of action of 10-15 minutes, a peak effect at around 60 minutes, and a duration of action of 4-5 hours.[6] Its rapid action is due to a modification in the amino acid sequence of human insulin, which prevents the formation of hexamers and allows for faster absorption into the bloodstream.[7] The euglycemic clamp is an essential tool to precisely characterize these pharmacokinetic and pharmacodynamic profiles.

Key Pharmacodynamic and Pharmacokinetic Parameters

The euglycemic clamp allows for the determination of several key parameters to characterize the action of this compound. These parameters are crucial for comparing different insulin formulations, such as biosimilars, or for studying the effects of different administration routes.

Table 1: Key Pharmacodynamic and Pharmacokinetic Parameters Measured by Euglycemic Clamp

ParameterAbbreviationDescriptionUnit
Pharmacodynamic Parameters
Maximum Glucose Infusion RateGIRmaxThe peak rate of glucose infusion required to maintain euglycemia, reflecting the maximum effect of the insulin.[8]mg/kg/min
Time to Maximum Glucose Infusion RateT-GIRmaxThe time from insulin administration to the point of GIRmax, indicating the time to peak insulin action.[8]min
Area Under the Glucose Infusion Rate CurveAUC-GIRThe total amount of glucose infused over a specific time period, representing the overall metabolic effect of the insulin.[8]mg/kg
Pharmacokinetic Parameters
Maximum Insulin ConcentrationCmaxThe peak concentration of this compound in the plasma.[8]µU/mL or pmol/L
Time to Maximum Insulin ConcentrationTmaxThe time from insulin administration to the point of Cmax.[8]min
Area Under the Insulin Concentration-Time CurveAUC-insThe total exposure to this compound over a specific time period.[8]µU·h/mL or pmol·h/L

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp for this compound

This protocol outlines the key steps for performing a hyperinsulinemic-euglycemic clamp study to assess the action of subcutaneously administered this compound in healthy human volunteers. The protocol can be adapted for animal models with appropriate modifications.[9][10]

Subject Preparation
  • Fasting: Subjects should fast for at least 8 hours overnight prior to the clamp procedure.[11]

  • Activity and Diet Restrictions: Limitations on exercise, alcohol, caffeine, and tobacco use are necessary as these can influence insulin sensitivity.[11]

  • Acclimatization: Overnight admission to the clinical research facility can help subjects acclimate and ensure compliance with dietary and activity restrictions.[11]

  • Catheterization: Two intravenous cannulas are placed. One for the infusion of insulin and glucose, and the other in the contralateral arm for blood sampling. The sampling arm should be warmed to arterialize the venous blood.[11]

Clamp Procedure
  • Baseline Period: After catheter placement, a basal period of at least 90 minutes is established to allow for stabilization. Baseline blood samples are collected to determine fasting glucose and insulin levels.[9]

  • This compound Administration: A single subcutaneous dose of this compound is administered. The dosage will depend on the study design, with doses such as 0.2 units/kg or 0.3 units/kg being common.[8][12]

  • Euglycemic Clamp Initiation: Immediately following insulin administration, the euglycemic clamp is initiated.

    • Target Blood Glucose: The target blood glucose level is typically set at the subject's basal level or a standard value like 90 mg/dL (5 mmol/L).[5][13]

    • Glucose Infusion: A variable infusion of 20% dextrose solution is started. The infusion rate is adjusted based on frequent blood glucose measurements to maintain the target euglycemic level.[4][11]

    • Blood Glucose Monitoring: Blood glucose is monitored at frequent intervals, typically every 5 minutes, to allow for precise adjustments of the glucose infusion rate.[8][14]

  • Blood Sampling: Blood samples for the measurement of plasma this compound concentrations are collected at predefined intervals throughout the clamp procedure.[14] A typical sampling schedule might be every 10 minutes for the first 90 minutes, every 15 minutes for the next 90 minutes, and every 30 minutes thereafter for the duration of the clamp.[8]

  • Duration of the Clamp: The clamp is continued until the glucose infusion rate returns to baseline, indicating that the action of the administered this compound has ceased. For this compound, this is typically up to 8 hours.[14]

Data Analysis
  • Pharmacodynamic Analysis: The glucose infusion rate (GIR) is calculated and plotted against time to generate a pharmacodynamic profile. From this profile, parameters such as GIRmax, T-GIRmax, and AUC-GIR are determined.[8]

  • Pharmacokinetic Analysis: Plasma this compound concentrations are measured using a validated assay, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography with tandem mass spectrometry.[12][14] These concentrations are plotted against time to determine pharmacokinetic parameters like Cmax, Tmax, and AUC-ins.[8]

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Subject Preparation cluster_clamp Euglycemic Clamp Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Restrictions Activity & Diet Restrictions Fasting->Restrictions Catheterization IV Catheter Placement Restrictions->Catheterization Baseline Baseline Sampling Catheterization->Baseline InsulinAdmin This compound Administration Baseline->InsulinAdmin ClampStart Start Euglycemic Clamp InsulinAdmin->ClampStart GlucoseInfusion Variable Glucose Infusion ClampStart->GlucoseInfusion PK_Sampling Pharmacokinetic Blood Sampling ClampStart->PK_Sampling PD_Analysis Pharmacodynamic Analysis (GIR) GlucoseInfusion->PD_Analysis BG_Monitoring Frequent Blood Glucose Monitoring BG_Monitoring->GlucoseInfusion Adjust Rate PK_Analysis Pharmacokinetic Analysis (Insulin Conc.) PK_Sampling->PK_Analysis G InsulinLispro This compound IR Insulin Receptor (IR) InsulinLispro->IR Binds to IR_active Activated IR (Tyrosine Kinase) IR->IR_active Activates IRS Insulin Receptor Substrates (IRS) IR_active->IRS Phosphorylates PI3K PI3 Kinase IRS->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogenesis Increased Glycogenesis (Liver, Muscle) Akt->Glycogenesis Gluconeogenesis Decreased Gluconeogenesis (Liver) Akt->Gluconeogenesis GlucoseUptake Increased Glucose Uptake (Muscle, Adipose Tissue) GLUT4->GlucoseUptake

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Insulin Lispro in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of insulin lispro in plasma. This compound is a rapid-acting synthetic insulin analog used in the management of diabetes. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The described protocol utilizes a robust sample preparation technique, followed by optimized chromatographic separation and sensitive mass spectrometric detection, achieving a low limit of quantification suitable for clinical and preclinical research.

Introduction

This compound is a therapeutic protein designed to have a faster onset of action compared to native human insulin by reversing the positions of two amino acids (lysine and proline) on the B-chain.[1] This modification facilitates more rapid absorption after subcutaneous injection. The quantification of this compound in biological matrices like plasma presents analytical challenges, including low therapeutic concentrations, potential interference from endogenous insulin, and non-specific binding of the peptide.[1][2]

While ligand-binding assays (LBAs) have been traditionally used, LC-MS/MS offers significant advantages, including higher specificity, improved accuracy and precision, and the ability to distinguish between closely related insulin analogs without cross-reactivity issues.[1][3] This note provides a comprehensive protocol for a validated LC-MS/MS method, enabling researchers to reliably measure this compound concentrations in plasma samples.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS), such as bovine insulin, from plasma using solid-phase extraction (SPE).[4] The extracted analytes are then separated from matrix components using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound ensure high selectivity and sensitivity.[4]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (Humalog®), Bovine Insulin (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Water (LC-MS Grade)

  • Salts and Buffers: Ammonium Hydroxide, Acetic Acid

  • Sample Preparation: Mixed-Mode Cation-Exchange Solid-Phase Extraction (SPE) plates/cartridges, Low-protein-binding microcentrifuge tubes.[5]

  • Plasma: Control (drug-free) rat or human plasma with an appropriate anticoagulant (e.g., EDTA).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of plasma sample in a low-protein-binding tube, add the internal standard (bovine insulin) to a final concentration of 10 ng/mL. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample, vortex to mix.

  • SPE Plate Conditioning: Condition the mixed-mode SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: UPLC or MicroLC system

  • Column: ACQUITY UPLC Peptide CSH C18, 1.7 µm, 2.1 x 50 mm[4] or Phenomenex Kinetex XB-C18, 2.6 µm, 0.3 x 50 mm[2]

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID column) or 5 µL/min (for 0.3 mm ID column)[2][4]

  • Column Temperature: 50°C[2]

  • Injection Volume: 5-30 µL[2][5]

  • Gradient Program: A representative gradient is detailed in the table below.

Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Capillary Voltage: 3 kV[7]

  • Source Temperature: Optimized for the specific instrument (e.g., 150°C)

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data and Performance Characteristics

The method is validated according to regulatory guidelines to ensure reliability and reproducibility for bioanalytical applications.[8]

Quantitative Performance Summary
ParameterTypical ValueSource
Lower Limit of Quantification (LLOQ)0.1 ng/mL[2][4]
Upper Limit of Quantification (ULOQ)100 - 2000 ng/mL[2][4]
Linearity Range0.1 - 2000 ng/mL[2]
Correlation Coefficient (r²)> 0.99[9]
Inter- and Intra-day Precision (%CV)< 15% (< 20% at LLOQ)[2][4]
Inter- and Intra-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)[2][4]
Mean Recovery63.1% - 68.1%[4]
LC and MS/MS Parameter Tables

Table 1: Representative LC Gradient

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 90 10
1.0 0.4 90 10
5.0 0.4 50 50
5.5 0.4 10 90
6.5 0.4 10 90
6.6 0.4 90 10

| 8.0 | 0.4 | 90 | 10 |

Table 2: MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 1162.5 (5+ charge state) 217.2 40

| Bovine Insulin (IS) | 1157.5 (5+ charge state) | 136.0 | 22 |

Note: The precursor ion for this compound is the quintuply charged ion [M+5H]⁵⁺. The product ion m/z 217.2 corresponds to the y-ion fragment from the lysine-tyrosine sequence at the end of the B-chain, which is specific to this compound and differentiates it from human insulin (which would yield a fragment at m/z 226).[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (Bovine Insulin) Plasma->Add_IS Pretreat Acidify & Precipitate (4% Phosphoric Acid) Add_IS->Pretreat SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Pretreat->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Reverse Phase) Reconstitute->LC MSMS MS/MS Detection (ESI+ MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: High-level workflow for this compound quantification.

lcmsms_principle cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Inject Reconstituted Sample (Lispro + IS + Matrix) Column C18 Column Inject->Column Injection node_lispro This compound + IS Column->node_lispro Separation node_matrix Matrix Components Column->node_matrix Separation Source ESI Source (Ionization) node_lispro->Source Elution Q1 Q1: Precursor Ion Selection (e.g., m/z 1162.5) Source->Q1 Q2 Q2: Fragmentation (Collision Cell) Q1->Q2 Q3 Q3: Product Ion Detection (e.g., m/z 217.2) Q2->Q3 Detector Detector -> Signal Q3->Detector

Caption: Principle of LC-MS/MS analysis for this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Insulin Lispro Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin lispro is a rapid-acting human insulin analog developed to provide a more physiological postprandial glucose control compared to regular human insulin. Its unique pharmacokinetic and pharmacodynamic profile, characterized by a rapid onset of action and a shorter duration of activity, is attributed to the inversion of the amino acid sequence at positions 28 and 29 on the B-chain. This modification reduces the tendency for self-association into hexamers, allowing for faster absorption from the subcutaneous tissue.[1]

The preclinical evaluation of this compound is crucial for establishing its efficacy and safety profile before advancing to clinical trials. This involves the use of various animal models that mimic the pathophysiology of type 1 and type 2 diabetes in humans. This document provides detailed application notes and protocols for conducting such preclinical studies, with a focus on robust data generation and clear, comparative data presentation.

I. Animal Models for Preclinical Evaluation

The selection of an appropriate animal model is a critical step in the preclinical assessment of this compound. The choice depends on the specific research question, whether it pertains to type 1 or type 2 diabetes, and the desired physiological endpoint.

Commonly Used Animal Models:

  • Chemically-Induced Diabetic Rodents:

    • Streptozotocin (STZ)-induced diabetic rats/mice: STZ is a glucosamine-nitrosourea compound that is selectively toxic to pancreatic β-cells.[2] This model is widely used to induce a state of insulin-deficient diabetes, mimicking type 1 diabetes.

    • Alloxan-induced diabetic rodents: Alloxan is another chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia.

  • Genetic Models of Diabetes:

    • Non-Obese Diabetic (NOD) Mice: These mice spontaneously develop an autoimmune insulitis that leads to the destruction of β-cells, closely resembling the pathogenesis of human type 1 diabetes.[2]

    • Zucker Diabetic Fatty (ZDF) Rats: These rats are a model of obesity, insulin resistance, and eventual β-cell failure, making them a suitable model for studying type 2 diabetes.

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance, characteristic of type 2 diabetes.

II. Experimental Protocols

A. Hyperinsulinemic-Euglycemic Clamp Study

The euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[1][3] It measures the amount of glucose required to maintain a normal blood glucose level in response to a constant insulin infusion, providing a direct measure of insulin's metabolic effect.

Protocol for STZ-Induced Diabetic Rats:

  • Animal Preparation:

    • Induce diabetes in male Sprague-Dawley or Wistar rats (250-300g) with a single intraperitoneal (IP) injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).

    • Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Animals with fasting blood glucose >250 mg/dL are considered diabetic.

    • Allow animals to stabilize for 1-2 weeks before the clamp study.

  • Surgical Preparation (3-5 days before the clamp):

    • Anesthetize the rats and surgically implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[4][5]

    • Exteriorize the catheters at the back of the neck and house the animals individually to allow for recovery.

  • Clamp Procedure:

    • Fast the rats for 5-6 hours before the clamp.

    • Connect the jugular vein catheter to an infusion pump and the carotid artery catheter to a sampling line.

    • Initiate a continuous infusion of this compound at a constant rate (e.g., 2-5 mU/kg/min).

    • Monitor blood glucose every 5-10 minutes from the arterial line.[3]

    • Maintain euglycemia (target blood glucose ~100-120 mg/dL) by infusing a variable rate of 20% dextrose solution.

    • The glucose infusion rate (GIR) is adjusted based on the blood glucose readings.

    • The clamp is typically run for 2-3 hours.

  • Data Analysis:

    • Calculate the average GIR during the last 60 minutes of the clamp, which represents the steady-state glucose disposal rate.

    • Pharmacokinetic parameters can be determined by measuring plasma this compound concentrations at various time points.

B. Meal Tolerance Test (MTT)

The MTT evaluates the ability of an insulin analog to control postprandial glucose excursions in a more physiological setting compared to a glucose tolerance test.

Protocol for Diabetic Mice:

  • Animal Preparation:

    • Use a relevant diabetic mouse model (e.g., STZ-induced or db/db mice).

    • Fast the mice for 4-6 hours.

  • Procedure:

    • Administer a single subcutaneous (SC) injection of this compound or vehicle control.

    • Immediately after the injection, provide a standardized liquid meal (e.g., Ensure®) via oral gavage (typically 10-15 mL/kg).

    • Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-meal.

    • Measure blood glucose concentrations at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glycemic control.

C. Intraperitoneal Insulin Tolerance Test (IPITT)

The IPITT is a simpler method to assess insulin sensitivity by measuring the rate of glucose clearance from the circulation following an intraperitoneal injection of insulin.

Protocol for Diabetic Mice:

  • Animal Preparation:

    • Use a relevant diabetic mouse model.

    • Fast the mice for 4-6 hours.[6]

  • Procedure:

    • Measure baseline blood glucose from a tail snip.

    • Administer an intraperitoneal (IP) injection of this compound (dose to be optimized, typically 0.5-1.0 U/kg for diabetic mice).[7]

    • Collect blood samples from the tail vein at 15, 30, 60, and 90 minutes post-injection.[8]

    • Measure blood glucose concentrations at each time point.

  • Data Analysis:

    • Plot the percentage of initial blood glucose versus time.

    • Calculate the rate of glucose disappearance.

III. Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Pharmacodynamic Parameters from Hyperinsulinemic-Euglycemic Clamp Study in STZ-Diabetic Rats

ParameterVehicle ControlThis compound (X U/kg)
Glucose Infusion Rate (GIR; mg/kg/min)
Mean ± SEM
Total Glucose Infused (mg/kg)
Mean ± SEM
Time to Reach Steady State (min)
Mean ± SEM

Table 2: Glycemic Control during Meal Tolerance Test in Diabetic Mice

ParameterVehicle ControlThis compound (X U/kg)
Fasting Blood Glucose (mg/dL)
Mean ± SEM
Peak Blood Glucose (mg/dL)
Mean ± SEM
Time to Peak Glucose (min)
Mean ± SEM
AUC Glucose (0-120 min; mg/dL*min)
Mean ± SEM

Table 3: Pharmacokinetic Parameters of this compound in Diabetic Rats

ParameterThis compound (X U/kg)
Cmax (µU/mL)
Mean ± SEM
Tmax (min)
Mean ± SEM
AUC (0-t) (µU*min/mL)
Mean ± SEM
Half-life (t1/2; min)
Mean ± SEM

IV. Visualization of Pathways and Workflows

A. This compound Signaling Pathway

This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor, a receptor tyrosine kinase. This initiates a cascade of intracellular signaling events.[9][10] The two primary pathways activated are the PI3K/Akt pathway, which is responsible for most of the metabolic actions of insulin, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.

Insulin_Signaling_Pathway Insulin_Lispro This compound Insulin_Receptor Insulin Receptor Insulin_Lispro->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruits PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthesis Akt->Glycogen_Synthase Ras Ras Grb2_SOS->Ras Activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Growth Cell Growth & Differentiation MAPK_Pathway->Cell_Growth

Caption: this compound signaling cascade.

B. Experimental Workflow for Preclinical Efficacy Evaluation

A logical workflow is essential for the systematic evaluation of this compound efficacy in animal models.

Preclinical_Workflow Model_Selection Animal Model Selection (e.g., STZ-induced diabetic rat) Diabetes_Induction Diabetes Induction & Confirmation Model_Selection->Diabetes_Induction Acclimatization Acclimatization & Catheterization (for clamp studies) Diabetes_Induction->Acclimatization Randomization Randomization to Treatment Groups (Vehicle vs. This compound) Acclimatization->Randomization Efficacy_Studies Efficacy Studies Randomization->Efficacy_Studies Clamp_Study Hyperinsulinemic-Euglycemic Clamp Efficacy_Studies->Clamp_Study MTT Meal Tolerance Test Efficacy_Studies->MTT PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Clamp_Study->PK_PD_Analysis MTT->PK_PD_Analysis Data_Analysis Data Analysis & Interpretation PK_PD_Analysis->Data_Analysis Report Reporting & Conclusion Data_Analysis->Report

References

Application Notes and Protocols: Mathematical Modeling of Insulin Lispro Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of insulin lispro, a rapid-acting insulin analog. This document includes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate mathematical modeling and drug development efforts.

Introduction to this compound

This compound is a recombinant human insulin analog created by reversing the amino acids at positions 28 and 29 on the B-chain (lysine and proline).[1][2] This modification prevents the formation of hexamers, allowing for more rapid absorption from subcutaneous tissue compared to regular human insulin.[2] Consequently, this compound exhibits a faster onset of action and a shorter duration of activity, mimicking the natural postprandial insulin response more closely.[2][3] It is equipotent to human insulin on a molar basis, meaning one unit of this compound has the same glucose-lowering effect as one unit of regular human insulin.[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its glucose-lowering effects by binding to the insulin receptor (IR), a heterotetrameric protein found on target tissues such as adipose tissue, skeletal muscle, and the liver.[3][4] This binding event activates the intrinsic tyrosine kinase activity of the receptor's beta subunit, leading to autophosphorylation and the phosphorylation of intracellular substrates like insulin receptor substrates (IRS).[3] This initiates a complex signaling cascade, primarily through the PI3K/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake from the bloodstream.[2][3] In the liver, insulin signaling suppresses gluconeogenesis and glycogenolysis.[2]

InsulinSignaling cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR IRS IRS Phosphorylation IR->IRS Phosphorylation PI3K PI3K Activation IRS->PI3K Akt Akt Activation PI3K->Akt GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound signaling pathway.

Pharmacokinetic Data

The pharmacokinetic profile of this compound is characterized by its rapid absorption and clearance. The following tables summarize key PK parameters following subcutaneous and intravenous administration.

Table 1: Pharmacokinetic Parameters of Subcutaneous this compound

ParameterValueReference
Onset of Action15-30 minutes[2][5]
Time to Peak Concentration (Tmax)30-90 minutes[1][2][3]
Duration of Action4-6 hours[2][3][4]
Absolute Bioavailability55% to 77% (for 0.1-0.2 U/kg doses)[1][3]
Half-life (t1/2)~1 hour[3]
Volume of Distribution (Vd)1.55 L/kg (for 0.1 U/kg dose)[4]
0.72 L/kg (for 0.2 U/kg dose)[4]
Clearance (CL)21.0 mL/min/kg (for 0.1 U/kg dose, IV)[4]
9.6 mL/min/kg (for 0.2 U/kg dose, IV)[4]

Table 2: Pharmacokinetic Parameters of Intravenous this compound

ParameterDoseValueReference
Half-life (t1/2)0.1 U/kg0.85 hours (51 minutes)[3]
0.2 U/kg0.92 hours (55 minutes)[3]

Pharmacodynamic Data

The pharmacodynamic effect of this compound is quantified by its ability to lower blood glucose, typically measured using the euglycemic clamp technique.

Table 3: Pharmacodynamic Parameters of Subcutaneous this compound (20 Unit Dose)

ParameterHumalog U-100Humalog U-200Reference
Median Time to Maximum Effect2.4 hours2.8 hours[3]
Mean Area Under Glucose Infusion Rate Curve126 g125 g[3]
Maximum Glucose Infusion Rate (GIRmax)559 mg/min534 mg/min[3]

Experimental Protocols

Protocol: Hyperinsulinemic-Euglycemic Clamp

The euglycemic clamp is the gold standard for assessing insulin action in vivo.[6][7][8] It measures the amount of glucose required to maintain a constant blood glucose level in response to a continuous insulin infusion, providing a direct measure of whole-body insulin sensitivity.

Objective: To quantify the pharmacodynamic profile (onset, peak, and duration of action) of subcutaneously administered this compound.

Materials:

  • This compound

  • 20% Dextrose solution

  • Sterile saline

  • Infusion pumps

  • Blood glucose analyzer

  • Intravenous catheters

  • Sampling supplies (syringes, tubes)

  • Heating pad or box for arterializing venous blood

Procedure:

  • Subject Preparation: Subjects should fast overnight for at least 8 hours.[8] An intravenous catheter is placed in one arm for the infusion of insulin and glucose, and another catheter is placed in the contralateral arm for blood sampling.[8][9] The sampling hand/arm is warmed to "arterialize" the venous blood.[8]

  • Basal Period: A baseline period of at least 90 minutes is established to measure basal glucose levels and endogenous glucose production (if using tracers).[10]

  • Insulin Administration: A single subcutaneous dose of this compound is administered.

  • Clamping: Immediately after insulin administration, blood glucose is monitored every 5-10 minutes. A variable-rate infusion of 20% dextrose is initiated and adjusted to maintain the blood glucose concentration at a constant, predetermined euglycemic level (e.g., 90 mg/dL).[9]

  • Data Collection: The glucose infusion rate (GIR) is recorded continuously. Blood samples are collected at regular intervals to measure plasma this compound concentrations.

  • Duration: The clamp is continued until the GIR returns to baseline, which determines the duration of insulin action. For this compound, this is typically 4-6 hours.[3]

  • Analysis: The primary pharmacodynamic endpoints are derived from the GIR profile, including:

    • GIRmax: Maximum glucose infusion rate.

    • T-GIRmax: Time to reach GIRmax.

    • AUC-GIR: Area under the GIR-time curve, representing the total glucose disposal.

EuglycemicClamp cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fasting (>8 hours) Catheter IV Catheter Placement (Infusion & Sampling) Fasting->Catheter Baseline Establish Baseline (90 min) Catheter->Baseline Injection Subcutaneous Injection of this compound Baseline->Injection Clamp Start Euglycemic Clamp Injection->Clamp Monitor Monitor Blood Glucose (every 5-10 min) Clamp->Monitor Collect Collect Blood Samples (PK Analysis) Clamp->Collect Adjust Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor->Adjust Adjust->Clamp Feedback Loop Plot Plot GIR vs. Time Collect->Plot Calculate Calculate PD Parameters (GIRmax, T-GIRmax, AUC-GIR) Plot->Calculate

Caption: Experimental workflow for a euglycemic clamp study.

Protocol: In Vitro Insulin Receptor Phosphorylation Assay

This cell-based assay quantifies the biological activity of this compound by measuring its ability to induce the phosphorylation of the insulin receptor.[11]

Objective: To determine the in vitro potency of an this compound sample relative to a reference standard.

Materials:

  • CHO-K1 cells overexpressing the human insulin receptor.[11]

  • Cell culture reagents (media, serum, etc.).

  • This compound reference standard and test samples.

  • Assay plates (e.g., 96-well).

  • Primary antibodies (e.g., anti-phospho-insulin receptor β).

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

  • Detection substrate (e.g., TMB for HRP).

  • Plate reader.

  • Reagents for cell lysis and fixation.

Procedure:

  • Cell Culture: Plate the CHO-K1-hIR cells in 96-well plates and grow to confluence.

  • Serum Starvation: Before the assay, serum-starve the cells for several hours to reduce basal receptor phosphorylation.

  • Sample Preparation: Prepare serial dilutions of the this compound reference standard and test samples in an appropriate buffer (e.g., PBS with 0.1% BSA).[12]

  • Cell Stimulation: Add the diluted insulin samples to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate receptor phosphorylation.

  • Fixation and Permeabilization: Aspirate the media, and fix and permeabilize the cells to allow antibody access to intracellular targets.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary antibody against the phosphorylated insulin receptor.

    • Wash the wells, then incubate with the enzyme- or fluorophore-conjugated secondary antibody.

  • Detection: After a final wash, add the detection substrate and allow the signal to develop.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Analysis:

    • Generate a dose-response curve for both the reference standard and the test sample.

    • Use a four-parameter logistic (4PL) model to fit the curves and determine the relative potency of the test sample compared to the reference standard.[12]

Mathematical Modeling Framework

Mathematical models are essential for integrating PK and PD data to understand and predict the time course of this compound's effect.[13][14][15] A common approach involves linking a PK model describing insulin concentration over time with a PD model describing the glucose-lowering effect.

PK Model: A multi-compartment model often describes the absorption and disposition of subcutaneous insulin. This can include compartments for the subcutaneous space, plasma, and interstitial fluid where insulin exerts its effect.

PD Model: The PD component can be modeled using an indirect response model, where the insulin concentration drives a change in the rate of glucose utilization or production.

PKPD_Model SC Subcutaneous Compartment Plasma Plasma Compartment SC->Plasma ka Effect Effect Site Compartment Plasma->Effect ke0 Effect->Plasma k0e Glucose_Prod Glucose Production Effect->Glucose_Prod Inhibition Glucose_Util Glucose Utilization Effect->Glucose_Util Stimulation Blood_Glucose Blood Glucose Concentration Glucose_Prod->Blood_Glucose Glucose_Util->Blood_Glucose Dose SC Dose Dose->SC

Caption: Conceptual PK/PD model for this compound.

References

Application Notes and Protocols: Analysis of Insulin Lispro Secondary Structure using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive optical technique widely employed for the rapid characterization of protein secondary structure in solution.[1] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.[1] The peptide bonds in organized secondary structures like α-helices and β-sheets produce characteristic CD signals in the far-UV region (190-250 nm).[2]

Insulin lispro, a rapid-acting human insulin analog, differs from native human insulin by the inversion of two amino acids, proline at position B28 and lysine at position B29, on the C-terminal end of the B-chain. This modification alters its self-association properties, leading to a faster onset of action. Verifying the integrity of the secondary structure of this compound is a critical aspect of its development and quality control, ensuring its proper folding, stability, and biological function.

These application notes provide a comprehensive guide to utilizing CD spectroscopy for the analysis of this compound's secondary structure. Included are detailed experimental protocols, data analysis guidelines, and expected outcomes.

Key Principles of Circular Dichroism for Protein Analysis

The characteristic far-UV CD spectra of different protein secondary structures are as follows:

  • α-helical structures typically exhibit two negative bands of strong intensity at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[3]

  • β-sheet structures are characterized by a negative band around 218 nm and a positive band near 195 nm.[3]

  • Random coil or disordered structures generally show a strong negative band below 200 nm.[4]

By deconvoluting the experimental CD spectrum of a protein, it is possible to estimate the percentage of each secondary structure element, providing valuable insights into its overall conformation.[5]

Data Presentation: Secondary Structure Composition

Secondary Structure ElementPercentage Composition (%)
α-Helix57
β-Strand1
Turn18
Random Coil24
Data derived from studies on 2-zinc human insulin in neutral solution and is considered a close approximation for this compound due to their high structural homology.[6]

Experimental Protocols

This section outlines a detailed protocol for acquiring and analyzing the far-UV CD spectrum of this compound.

Sample Preparation

Accurate sample preparation is crucial for obtaining high-quality CD data.

  • Purity: this compound samples must be of high purity (≥95%), as confirmed by techniques such as HPLC or mass spectrometry.[1]

  • Concentration: An accurate determination of the protein concentration is critical for calculating the molar ellipticity. A recommended method is UV absorbance at 280 nm. For far-UV CD, a typical concentration range is 0.1 - 0.2 mg/mL.[6]

  • Buffer Selection: The buffer system should be transparent in the far-UV region and should not contain optically active components. A suitable buffer is 10 mM sodium phosphate, pH 7.0-8.0.[3] Avoid buffers with high absorbance below 220 nm, such as those containing high concentrations of chloride ions.[7]

  • Final Sample Preparation:

    • Dissolve the lyophilized this compound in the chosen buffer to the desired stock concentration.

    • Determine the precise concentration of the stock solution.

    • Dilute the stock solution to the final working concentration (e.g., 0.1 mg/mL) using the same buffer.

    • Centrifuge or filter the final sample through a 0.22 µm filter to remove any aggregates.[1]

    • Prepare a buffer blank containing all components except the protein.

Instrumentation and Data Acquisition
  • Instrument: A calibrated circular dichroism spectropolarimeter capable of measurements in the far-UV range.

  • Cuvette: A quartz cuvette with a path length of 1 mm is recommended for far-UV measurements.[6]

  • Instrument Purging: The instrument's optical system must be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[7]

Typical Data Acquisition Parameters:

ParameterRecommended Setting
Wavelength Range190 - 260 nm
Data Pitch0.5 - 1.0 nm
Scanning Speed50 nm/min
Response Time1 - 2 seconds
Bandwidth1.0 nm
Accumulations3-5 scans
Temperature25 °C (controlled by a Peltier device)

Measurement Procedure:

  • Start the nitrogen purge at least 15-20 minutes before turning on the lamp.

  • Power on the spectropolarimeter and allow the lamp to warm up for at least 30 minutes.

  • Set the desired temperature using the Peltier temperature controller.

  • Record a baseline spectrum of the buffer blank under the same conditions as the sample.

  • Rinse the cuvette thoroughly with the this compound sample before filling.

  • Record the CD spectrum of the this compound sample.

  • Average the accumulated scans for both the baseline and the sample.

Data Analysis and Interpretation

  • Baseline Correction: Subtract the averaged baseline spectrum from the averaged sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹. The formula for this conversion is: [θ] = (θ * MRW) / (10 * d * c) Where:

    • θ is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of this compound divided by the number of amino acid residues).

    • d is the path length of the cuvette in cm.

    • c is the protein concentration in g/mL.

  • Secondary Structure Deconvolution: The corrected and converted CD spectrum can be analyzed using deconvolution algorithms to estimate the percentages of secondary structure elements. Several web-based tools are available for this purpose, such as:

    • DichroWeb: A popular online server that provides access to various deconvolution algorithms (e.g., SELCON3, CDSSTR) and reference datasets.

    • BeStSel (Beta Structure Selection): Particularly effective for analyzing proteins with significant β-sheet content.

    These programs fit the experimental spectrum of the protein to a linear combination of reference spectra from proteins with known crystal structures.

  • Interpretation of Results: The far-UV CD spectrum of correctly folded this compound is expected to show the characteristic double minima at approximately 222 nm and 208 nm, indicative of a high α-helical content, which is consistent with the known structure of insulin. Any significant deviation from this signature could indicate misfolding, aggregation, or degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 High Purity This compound P3 Accurate Concentration Determination (UV 280 nm) P1->P3 P2 Buffer Preparation (e.g., 10 mM Phosphate) P4 Final Dilution and Filtration (0.22 µm) P2->P4 P3->P4 A3 Sample Measurement (this compound) P4->A3 A1 Instrument Setup (N2 Purge, Lamp Warm-up) A2 Baseline Measurement (Buffer Blank) A1->A2 A2->A3 D1 Baseline Subtraction A3->D1 D2 Conversion to Molar Ellipticity ([θ]) D1->D2 D3 Deconvolution using Software (e.g., DichroWeb) D2->D3 D4 Secondary Structure Estimation (%) D3->D4 data_analysis_flow cluster_input Input Data cluster_processing Data Processing cluster_deconvolution Deconvolution cluster_output Output RawData Raw CD Spectrum (mdeg vs. Wavelength) BaselineCorrection Baseline Correction RawData->BaselineCorrection Concentration Protein Concentration (mg/mL) MolarEllipticity Calculate Molar Ellipticity ([θ]) Concentration->MolarEllipticity Pathlength Cuvette Pathlength (cm) Pathlength->MolarEllipticity MRW Mean Residue Weight MRW->MolarEllipticity BaselineCorrection->MolarEllipticity Deconvolution Deconvolution Algorithm (e.g., CDSSTR) MolarEllipticity->Deconvolution ReferenceDB Reference Protein Database Deconvolution->ReferenceDB SecondaryStructure Secondary Structure Percentages (α-Helix, β-Sheet, etc.) Deconvolution->SecondaryStructure

References

Solid-Phase Extraction of Insulin Lispro from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of insulin lispro from biological matrices such as plasma and serum. The methodologies outlined are essential for accurate and reliable quantification of this compound in pharmacokinetic, pharmacodynamic, and bioequivalence studies.

Introduction

This compound, a rapid-acting human insulin analog, is a critical therapeutic agent for the management of diabetes mellitus. Accurate measurement of its concentration in biological fluids is paramount for drug development and clinical monitoring. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages, including high recovery, effective removal of interfering substances, and sample concentration, leading to improved sensitivity and specificity in subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide details a mixed-mode SPE protocol, which has demonstrated effectiveness in extracting this compound from complex biological samples.[1][2]

Experimental Protocols

Principle of Mixed-Mode Solid-Phase Extraction

Mixed-mode SPE utilizes a sorbent with both reversed-phase and ion-exchange functionalities. This dual retention mechanism provides enhanced selectivity for analytes like this compound, which possess both hydrophobic and charged characteristics. The protocol involves conditioning the sorbent, loading the pre-treated sample, washing away matrix components, and finally eluting the purified analyte.

Materials and Reagents
  • SPE Device: Mixed-mode cation exchange cartridges or 96-well plates

  • Biological Matrix: Human or rat plasma/serum

  • This compound Standard

  • Internal Standard (IS): Bovine insulin or isotopically labeled this compound[1][3]

  • Reagents for Sample Pre-treatment: Acetic acid, Methanol, Acetonitrile, Ammonium hydroxide[2]

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Buffers: e.g., 25mM Ammonium acetate in water, Methanol[4]

  • SPE Elution Solvent: e.g., Methanol with 2% ammonium hydroxide[4]

  • Reconstitution Solution: e.g., 2% formic acid in water[4]

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Sample Preparation and SPE Protocol

This protocol is a generalized procedure synthesized from multiple sources and may require optimization for specific applications.[1][2][4]

  • Sample Pre-treatment:

    • To 250 µL of plasma or serum, add 25 µL of the internal standard solution (e.g., 10 ng/mL bovine insulin).[2]

    • Vortex briefly to mix.

    • Precipitate proteins by adding 250 µL of a 1:1 (v/v) methanol/acetonitrile solution containing 1% acetic acid.[2]

    • Vortex thoroughly and then centrifuge at high speed (e.g., 13,000 rcf) for 10 minutes to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a clean tube or well in a 96-well plate.

    • Dilute the supernatant with 900 µL of 5% ammonium hydroxide in water.[2]

  • Solid-Phase Extraction:

    • Conditioning: Condition the mixed-mode SPE cartridge/plate by passing 500 µL of methanol.[4]

    • Equilibration: Equilibrate the sorbent by passing 500 µL of water.[4]

    • Sample Loading: Load the pre-treated sample onto the SPE sorbent at a controlled flow rate (e.g., 0.5 mL/min).[4]

    • Washing:

      • Wash 1: Pass 500 µL of 25 mM ammonium acetate in water to remove polar interferences.[4]

      • Wash 2: Pass 500 µL of methanol to remove non-polar interferences.[4]

    • Elution: Elute the this compound and internal standard by passing 500 µL of methanol containing 2% ammonium hydroxide.[4]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of a suitable solvent, such as 2% formic acid in water, for LC-MS/MS analysis.[4]

Data Presentation

The following tables summarize quantitative data from various studies employing SPE for this compound analysis.

ParameterValueBiological MatrixAnalytical MethodReference
Recovery 63.1% - 68.1%Rat PlasmaLC-MS/MS[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mLRat PlasmaLC-MS/MS[3]
Upper Limit of Quantification (ULOQ) 100 ng/mLRat PlasmaLC-MS/MS[3]
Linear Range 0.1 - 100 ng/mLRat PlasmaLC-MS/MS[3]
ParameterValueBiological MatrixAnalytical MethodReference
Lower Limit of Quantification (LLOQ) 0.1 ng/mLProcessed Rat PlasmaLC-MS/MS[1]
Upper Limit of Quantification (ULOQ) 2000 ng/mLProcessed Rat PlasmaLC-MS/MS[1]
Intra-day Precision (%CV) < 15%Processed Rat PlasmaLC-MS/MS[1]
Inter-day Precision (%CV) < 15%Processed Rat PlasmaLC-MS/MS[1]
Intra-day Accuracy ± 15%Processed Rat PlasmaLC-MS/MS[1]
Inter-day Accuracy ± 15%Processed Rat PlasmaLC-MS/MS[1]

Visualizations

Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dilute Supernatant Dilution centrifuge->dilute load Load Sample dilute->load condition Condition Sorbent equilibrate Equilibrate Sorbent condition->equilibrate equilibrate->load wash Wash Sorbent load->wash elute Elute Analyte wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

This compound Signaling Pathway

Insulin_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects insulin_lispro This compound ir Insulin Receptor (IR) insulin_lispro->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates ras Ras irs->ras Activates akt Akt/PKB pi3k->akt Activates glut4_vesicle GLUT4 Vesicles akt->glut4_vesicle Stimulates Translocation glucose_uptake Increased Glucose Uptake glut4_vesicle->glucose_uptake mapk MAPK Pathway ras->mapk Activates gene_expression Gene Expression mapk->gene_expression cell_growth Cell Growth mapk->cell_growth

Caption: Simplified this compound Signaling Pathway.

Conclusion

The solid-phase extraction methods detailed in this document provide a robust framework for the purification and concentration of this compound from biological matrices. The presented protocols, when coupled with sensitive analytical techniques like LC-MS/MS, enable accurate and precise quantification, which is essential for advancing diabetes research and treatment. Researchers are encouraged to optimize these general procedures for their specific experimental conditions to achieve the best possible results.

References

Troubleshooting & Optimization

Technical Support Center: High-Concentration Insulin Lispro Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming insulin lispro aggregation in high-concentration formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in high-concentration formulations?

A1: this compound aggregation is a complex process influenced by several factors. At high concentrations, the proximity of insulin monomers increases the likelihood of intermolecular interactions that can lead to the formation of aggregates.[1] Key triggers for aggregation include:

  • Environmental Stress: Exposure to elevated temperatures, agitation (mechanical stress), and non-optimal pH can denature the protein, exposing hydrophobic regions that promote self-association.[2]

  • Hydrophobic Interactions: this compound, although designed to be monomeric, can form insoluble fibrils stabilized by hydrophobic interactions and the formation of β-sheet structures.[3]

  • Ionic Strength: Variations in the ionic strength of the formulation can disrupt the electrostatic balance of the protein, leading to aggregation.

  • Interfaces: Contact with hydrophobic surfaces, such as the air-water interface or the surface of a container, can induce conformational changes and nucleation of aggregates.

Q2: My this compound formulation shows visible precipitation. What could be the cause and how can I troubleshoot this?

A2: Visible precipitation can be due to either amorphous aggregation or the formation of amyloid fibrils. Here’s a troubleshooting guide:

  • Check the pH: The pH of the formulation is critical. If the pH is close to the isoelectric point (pI) of this compound (around 5.4), its solubility is minimal, which can lead to isoelectric precipitation.[4][5] Ensure your buffer system is robust and maintains a pH at least one unit away from the pI.

  • Analyze the Precipitate: If possible, analyze the precipitate to determine if it is amyloid in nature. A Thioflavin T (ThT) assay can confirm the presence of amyloid fibrils.[2]

  • Review Formulation Components: The presence of certain excipients can influence stability. For instance, m-cresol is known to suppress amyloid formation.[2][5] Conversely, the absence of stabilizing excipients in a high-concentration formulation can increase the risk of precipitation.

  • Consider Temperature and Agitation: Recent exposure to high temperatures or vigorous shaking can induce aggregation. Ensure proper storage and handling procedures are followed.

Q3: I am observing inconsistent results in my Thioflavin T (ThT) assay for this compound fibrillation. What are the common pitfalls?

A3: Inconsistent ThT assay results can arise from several factors:

  • ThT Concentration: The concentration of ThT can influence the fibrillation process itself. It is recommended to use 10-20 µM ThT for kinetic studies and up to 50 µM for quantifying pre-formed fibrils.[6]

  • Excipient Interference: Some excipients, particularly those with aromatic structures like polyphenols, can interfere with ThT fluorescence, leading to biased readings.[7] It is crucial to run appropriate controls with your formulation excipients.

  • Pipetting Errors and Plate Variation: Inconsistent pipetting and variations between microplates can introduce variability. Use precise pipetting techniques and high-quality, non-binding plates.[1]

  • Initial State of Insulin: Ensure your starting this compound solution is monomeric. This can be verified using Size Exclusion Chromatography (SEC).[1]

Q4: How do I interpret Dynamic Light Scattering (DLS) data for my this compound formulation?

A4: DLS is a powerful technique for detecting the presence of aggregates. Here’s a basic guide to interpreting the results:

  • Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in your sample. A PDI value below 0.1 is considered monodisperse (a single population of particles). A PDI between 0.1 and 0.7 suggests a nearly monodisperse sample, while a PDI greater than 0.7 indicates a broad size distribution, which is often indicative of aggregation.[8]

  • Size Distribution: The DLS software will provide a size distribution graph. The appearance of larger particle populations (e.g., in the range of hundreds of nanometers to microns) in addition to the expected size of monomeric this compound suggests the presence of aggregates.

  • Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. An increase in the Z-average diameter over time or under stress conditions is a clear indicator of aggregation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected Gel Formation High concentration of this compound in the absence of stabilizing excipients. Changes in pH or ionic strength.Verify the pH and ionic strength of the formulation. Consider optimizing the concentration of stabilizing excipients like m-cresol or exploring novel polymeric excipients.[2]
Catheter Occlusion in Pump Systems Insulin precipitation or fibrillation under mechanical stress and physiological temperatures.For experimental pump setups, ensure the formulation is stable under continuous agitation and at 37°C. Insulin aspart has shown lower occlusion rates compared to lispro and glulisine in some studies, suggesting differences in physical stability.[9] Consider reformulating with more robust stabilizing excipients.
High Viscosity of the Formulation Strong intermolecular interactions at high protein concentrations.Optimize the formulation pH and ionic strength to minimize protein-protein interactions. Screen different excipients, as some can act as viscosity-lowering agents.
Variable Aggregation Kinetics Inconsistent application of stress (temperature, agitation). Variability in starting material.Use a controlled stress testing protocol with consistent temperature cycling and agitation rates.[10] Ensure the initial this compound stock is well-characterized and free of pre-existing aggregates by using techniques like SEC.

Quantitative Data on Formulation Stability

The following tables summarize quantitative data on the stability of different this compound formulations.

Table 1: Stability of Zinc-Free this compound Formulations with Different Preservatives and a Polymeric Excipient (MoNi)

FormulationPreservative(s)MoNi Concentration (mg/mL)Monomer Content (%)Time to Aggregation (hours) under Stressed Aging
Commercial Humalog®m-cresol--5.8 ± 0.4
Lispro-1m-cresol0.139%41 ± 8
Lispro-2m-cresol & phenoxyethanol0.157%42 ± 2
Lispro-3phenoxyethanol0.157%36 ± 4
Lispro-3 (varied MoNi)phenoxyethanol0.0557%20 ± 3
Lispro-3 (varied MoNi)phenoxyethanol1.057%140 ± 20

Data adapted from a stressed aging assay.[11]

Table 2: Comparison of Occlusion Rates for Rapid-Acting Insulin Analogs in Insulin Pumps

Insulin AnalogOverall Occlusion Rate (%)
Insulin Aspart9.2%
This compound15.7%
Insulin Glulisine40.9%

Data from a comparative study on pump compatibility.[9]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Fibrillation Kinetics

This protocol is used to monitor the formation of amyloid fibrils in real-time.

Materials:

  • This compound stock solution (monomeric, verified by SEC)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with temperature control and shaking capability

Methodology:

  • Preparation of Reagents:

    • Prepare the this compound solution at the desired concentration in the assay buffer.

    • Dilute the ThT stock solution in the assay buffer to a final working concentration of 10-20 µM.

  • Assay Setup:

    • In each well of the 96-well plate, add the this compound solution containing ThT. Include control wells with buffer and ThT only (for background subtraction) and monomeric insulin with ThT (to establish the baseline).

    • Seal the plate to prevent evaporation.

  • Data Acquisition:

    • Place the plate in the fluorometer pre-heated to the desired temperature (e.g., 37°C).

    • Set the instrument to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking.

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity against time to generate a fibrillation curve. The curve will typically show a lag phase, an exponential growth phase, and a plateau phase.

Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • This compound formulation sample

  • Mobile phase (e.g., 200 mM sodium phosphate, pH 7.0)

  • SEC column suitable for the size range of insulin and its aggregates (e.g., with a pore size of 250-300 Å)

  • HPLC system with a UV detector

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • If necessary, dilute the high-concentration this compound sample in the mobile phase to a concentration suitable for the column and detector.

  • Chromatographic Run:

    • Inject a defined volume of the sample onto the column.

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the eluent using the UV detector at a wavelength of ~214 nm or ~280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight (HMW) aggregates, dimers, and the monomer based on their elution times (larger molecules elute earlier).

    • Integrate the area under each peak to determine the relative percentage of each species.

Agitation Stress Testing

This protocol simulates the mechanical stress that a formulation might experience during transport or in a delivery device.

Materials:

  • This compound formulation in its final container (e.g., vial or cartridge)

  • Orbital shaker or other controlled agitation device

  • Temperature-controlled incubator

Methodology:

  • Test Setup:

    • Place the containers with the this compound formulation on the shaker inside the incubator set to the desired temperature (e.g., 37°C).

  • Agitation Protocol:

    • Subject the samples to continuous or intermittent agitation at a defined speed (e.g., 100-200 rpm) for a specified duration (e.g., 24-48 hours or longer).

    • Include non-agitated control samples stored at the same temperature.

  • Sample Analysis:

    • At predefined time points, withdraw samples and analyze for aggregation using methods such as visual inspection, UV-Vis spectroscopy for turbidity, DLS, and SEC.

Visualizations

InsulinAggregationPathway cluster_native Native State cluster_aggregation Aggregation Pathway Hexamers Hexamers (Stabilized by Zinc, Phenols) Dimers Dimers Hexamers->Dimers Monomers Monomers (Biologically Active) Dimers->Monomers PartiallyUnfolded Partially Unfolded Monomers Monomers->PartiallyUnfolded Stress (Heat, Agitation, pH) Oligomers Soluble Oligomers (Nucleation) PartiallyUnfolded->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Amyloid Fibrils (Aggregation) Protofibrils->Fibrils

Caption: this compound aggregation pathway.

TroubleshootingWorkflow Start Visible Precipitation or Increased Viscosity Observed CheckpH Is pH optimal? (away from pI) Start->CheckpH AnalyzePrecipitate Characterize Precipitate (e.g., ThT Assay for Amyloids) CheckpH->AnalyzePrecipitate Yes AdjustpH Adjust Buffer System CheckpH->AdjustpH No ReviewExcipients Are stabilizing excipients adequate? AnalyzePrecipitate->ReviewExcipients CheckHandling Review Storage and Handling Procedures ReviewExcipients->CheckHandling Yes OptimizeExcipients Optimize Excipient Concentration/Type ReviewExcipients->OptimizeExcipients No ControlConditions Ensure Proper Storage and Handling CheckHandling->ControlConditions No Issue Reformulate Reformulate CheckHandling->Reformulate Issue Identified AdjustpH->Reformulate OptimizeExcipients->Reformulate

Caption: Troubleshooting workflow for formulation issues.

ExperimentalWorkflow cluster_analysis Analysis at Time Points Formulation Prepare High-Concentration This compound Formulation Stress Apply Stress (Thermal, Mechanical) Formulation->Stress NoStress Control (No Stress) Formulation->NoStress Visual Visual Inspection Stress->Visual DLS DLS (Size, PDI) Stress->DLS SEC SEC-HPLC (% Monomer, % Aggregates) Stress->SEC ThT ThT Assay (Fibrillation) Stress->ThT NoStress->DLS NoStress->SEC

Caption: Experimental workflow for stability testing.

References

Optimizing HPLC mobile phase for better insulin lispro peak resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for better peak resolution of insulin lispro.

Frequently Asked Questions (FAQs)

Q1: What are the common mobile phases used for this compound analysis by reverse-phase HPLC?

Commonly used mobile phases for this compound analysis in reversed-phase HPLC typically consist of an aqueous component with an organic modifier and additives to control pH and improve peak shape.

  • Organic Modifiers: Acetonitrile is a frequently used organic modifier. Methanol can also be used; for instance, a simple isocratic method uses a methanol/water (70:30, v/v) mixture.[1]

  • Acidic Additives/Ion-Pairing Agents: Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used as an ion-pairing agent to improve peak shape and resolution.[2] Other options include difluoroacetic acid (DFA) or ammonium formate, which are more compatible with mass spectrometry (MS) detection.

  • Buffers: Phosphate or sulfate buffers are also utilized. For instance, the USP monograph for this compound identity testing uses a sulfate buffer. The pH of the mobile phase is a critical parameter, with acidic conditions (e.g., pH 2.3-2.6) being common.[1][3]

Q2: How does the mobile phase pH affect the chromatography of this compound?

The pH of the mobile phase significantly influences the retention time and peak shape of this compound by altering its charge state. This compound is a peptide with multiple ionizable amino acid residues. At a low pH (e.g., below its isoelectric point of ~5.5), it will carry a net positive charge, which enhances its interaction with the hydrophobic stationary phase in the presence of an anionic ion-pairing agent like TFA. Studies have shown that reproducible quantification of this compound can be achieved at various pH levels, including 2.6, 4.0, and 7.4, without significantly affecting the assay's reproducibility.[3] However, adjusting the pH can be a powerful tool to optimize selectivity between this compound and its impurities.[4]

Q3: What is the role of an ion-pairing agent in this compound HPLC analysis?

Ion-pairing agents are crucial for achieving sharp, symmetrical peaks and good resolution in the reversed-phase HPLC analysis of peptides like this compound.[5] They are typically amphiphilic molecules with a charged head group and a hydrophobic tail. In an acidic mobile phase, a negatively charged ion-pairing agent like TFA will pair with the positively charged this compound molecules. This ion pair behaves more like a neutral, hydrophobic species, leading to increased retention and improved interaction with the C18 stationary phase. This minimizes undesirable secondary interactions with the silica backbone of the stationary phase, which can cause peak tailing.

Q4: Can I use a gradient elution for this compound analysis?

Yes, gradient elution is a very effective technique for analyzing this compound, especially when separating it from related substances and degradation products. A gradient method, where the concentration of the organic modifier (e.g., acetonitrile) is increased over time, allows for the elution of a wider range of analytes with better peak shape and resolution. For example, a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) is commonly employed.[3]

Troubleshooting Guides

Problem 1: Poor Peak Resolution Between this compound and Impurities

Poor resolution can be caused by several factors, from mobile phase composition to column and system issues.

  • Optimize Mobile Phase Selectivity:

    • Adjust Organic Modifier Ratio: In a gradient elution, try a shallower gradient (slower increase in organic modifier concentration) to increase the separation between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic modifier.[6]

    • Change the Organic Modifier: If using acetonitrile, consider switching to methanol or using a ternary mixture. Different solvents can alter the selectivity of the separation.[6]

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization of this compound and its impurities, leading to changes in retention and potentially improved resolution.[4]

  • Modify Ion-Pairing Agent:

    • Change the Ion-Pairing Agent: If TFA is causing issues or if you are using MS detection, consider switching to DFA or ammonium formate. For purification purposes, other agents like octane sulphonic acid have been used.[7]

    • Adjust Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent can affect retention and selectivity.

  • Optimize Column Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will increase the analysis time.[8]

    • Decrease Column Temperature: Lowering the temperature can increase retention and may improve resolution for some analytes.[8]

    • Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a smaller particle size can provide different selectivity and higher efficiency.[6][9]

Problem 2: Tailing or Asymmetric this compound Peak

Peak tailing is a common issue in peptide analysis and can compromise resolution and integration accuracy.

  • Check for Secondary Interactions:

    • Ensure Adequate Ion-Pairing: Insufficient concentration or an inappropriate ion-pairing agent can lead to interactions between the positively charged this compound and negatively charged silanol groups on the silica-based stationary phase. Ensure the ion-pairing agent concentration is optimal (e.g., 0.1% TFA).

    • Adjust Mobile Phase pH: A low pH (around 2-3) is generally effective at suppressing the ionization of silanol groups, thus reducing peak tailing.

  • Investigate Column Health:

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

    • Column Void: A void at the head of the column can cause peak distortion. This can sometimes be addressed by reversing the column and flushing at a low flow rate (check manufacturer's instructions).

    • Column Deterioration: The stationary phase may be degraded. If other troubleshooting steps fail, replacing the column may be necessary.[10]

  • System and Sample Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[10]

    • Sample Overload: Injecting too much sample can lead to peak asymmetry. Try diluting the sample.[4]

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[11]

Experimental Protocols

Protocol 1: General Purpose Isocratic RP-HPLC Method for this compound

This protocol is based on a simple isocratic method for the determination of this compound.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Methanol:Water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: Ambient (e.g., 20 ± 1°C).[1]

  • Detection: UV at 214 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the this compound sample in the mobile phase.[1]

Protocol 2: Gradient RP-HPLC Method for this compound and Related Substances

This protocol is a typical gradient method suitable for resolving this compound from potential impurities.

  • Column: C18, e.g., BIOshell™ A160 Peptide C18.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.[3]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B

    • 25-30 min: 50% to 20% B (return to initial conditions)

    • 30-35 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.[1]

  • Detection: UV at 214 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A.

Data Presentation

Table 1: Comparison of Different Mobile Phase Compositions for this compound Analysis

Mobile Phase CompositionColumnMethod TypeKey ObservationsReference
Methanol/Water (70:30, v/v)C18 (150 x 4.6 mm, 5µm)IsocraticSimple, rapid method with a retention time of approximately 4.8 minutes.[1]
0.1% TFA in Water/AcetonitrileBIOshell™ A160 Peptide C18GradientProvides high-efficiency peaks and good resolution of insulin variants.
0.1% DFA in Water/AcetonitrileBIOshell™ A160 Peptide C18GradientMS-compatible alternative to TFA, minimizes peak broadening and tailing.
8 mM Ammonium Formate (pH 2.6) in Water/AcetonitrileBIOshell™ A160 Peptide C18GradientMS-compatible method with less signal suppression than TFA or DFA.
Phosphate buffer (0.1 M, pH 2.3)/AcetonitrileC18IsocraticPharmacopeial method with a longer retention time of around 25 minutes.[1]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution check_mobile_phase Step 1: Check Mobile Phase - Correct composition? - Freshly prepared? - Degassed? start->check_mobile_phase optimize_selectivity Step 2: Optimize Selectivity - Adjust organic modifier % - Change organic modifier (ACN vs MeOH) - Adjust pH check_mobile_phase->optimize_selectivity If mobile phase is correct optimize_ion_pairing Step 3: Optimize Ion-Pairing - Adjust concentration - Change agent (e.g., TFA to DFA) optimize_selectivity->optimize_ion_pairing If no improvement resolution_ok Resolution Acceptable optimize_selectivity->resolution_ok If resolution improves check_column Step 4: Evaluate Column - Correct column installed? - Column lifetime exceeded? - Perform column wash optimize_ion_pairing->check_column If no improvement optimize_ion_pairing->resolution_ok If resolution improves optimize_conditions Step 5: Adjust Operating Conditions - Lower flow rate - Adjust temperature check_column->optimize_conditions If column is ok check_system Step 6: Inspect HPLC System - Check for leaks - Minimize dead volume - Verify injector performance optimize_conditions->check_system If no improvement optimize_conditions->resolution_ok If resolution improves check_system->resolution_ok If issue found and fixed resolution_not_ok Resolution Still Poor check_system->resolution_not_ok If system is ok consult_expert Consult Senior Scientist or Instrument Specialist resolution_not_ok->consult_expert

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Mobile_Phase_Effects mobile_phase {Mobile Phase Composition} organic_modifier Organic Modifier (e.g., Acetonitrile) Controls Retention Time (Higher % = Shorter RT) mobile_phase->organic_modifier aqueous_phase Aqueous Phase (e.g., Water with Additives) mobile_phase->aqueous_phase insulin_peak This compound Peak (Resolution & Shape) organic_modifier->insulin_peak affects ph_additive pH Modifier (e.g., TFA, Formic Acid) Controls Analyte Charge (Low pH = Positive Charge) aqueous_phase->ph_additive ion_pair Ion-Pairing Agent (e.g., TFA) Pairs with Charged Analyte Improves Peak Shape aqueous_phase->ion_pair ph_additive->insulin_peak affects ion_pair->insulin_peak affects

Caption: Influence of mobile phase components on this compound peak.

References

Technical Support Center: Euglycemic Clamp Studies with Insulin Lispro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting euglycemic clamp studies with insulin lispro. Our goal is to help you minimize variability and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a euglycemic clamp study?

A1: The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[1][2] It quantifies how efficiently a subject metabolizes glucose in response to insulin. In these studies, insulin is infused at a constant rate to raise plasma insulin concentration, while a variable glucose infusion is administered to maintain blood glucose at a constant, normal (euglycemic) level.[1][2] The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.[1]

Q2: Why is this compound often used in these studies?

A2: this compound is a rapid-acting insulin analog. Its fast onset and short duration of action allow for a more rapid achievement of steady-state insulin levels and a quicker return to baseline after the infusion is stopped, which can be advantageous in a research setting.[3][4]

Q3: What are the key sources of variability in euglycemic clamp studies?

A3: Variability can arise from several factors, including:

  • Subject-specific factors: Differences in individual insulin sensitivity, subject stress, and physical activity levels.[5][6]

  • Technical factors: Inaccurate glucose measurements, improper catheter placement, and inconsistencies in infusion rates.[7]

  • Procedural factors: Duration of fasting, timing of the clamp, and the specific clamp algorithm used (manual vs. automated).[5][8]

  • Pharmacodynamic variability: Inherent differences in the absorption and action of subcutaneously administered insulin.[9]

Q4: How can I minimize variability in my euglycemic clamp studies?

A4: To minimize variability, it is crucial to:

  • Standardize subject preparation: Ensure consistent fasting periods and acclimatize subjects to the study environment to reduce stress.[8]

  • Maintain high clamp quality: Keep blood glucose concentrations as close to the target level as possible throughout the experiment.[7] Automated clamp systems can help reduce operator-dependent variability.[10]

  • Use precise and calibrated equipment: Regularly calibrate glucose analyzers and infusion pumps.

  • Ensure proper staff training: All personnel involved in the clamp procedure should be thoroughly trained on the protocol.

  • Consider the study population: For studies focusing on the duration of insulin action, using patients with type 1 diabetes can avoid interference from endogenous insulin secretion.[7]

Troubleshooting Guide

Problem 1: High variability in the Glucose Infusion Rate (GIR) during steady-state.

Possible Cause Troubleshooting Action
Fluctuations in blood glucose levels. Improve clamp quality by ensuring blood glucose is maintained as close to the target as possible. A lower coefficient of variation in blood glucose (CVBG), ideally ≤ 3.5%, indicates better clamp quality.[11] Automated clamp systems with refined GIR calculation algorithms can reduce fluctuations.[10]
Inconsistent insulin infusion. Check the infusion pump for proper calibration and ensure there are no kinks or blockages in the infusion line.
Subject stress or movement. Ensure the subject is comfortable and relaxed. Minimize disturbances during the clamp procedure.[8]
Delayed glucose measurement or GIR adjustment. For manual clamps, ensure blood glucose is measured frequently (e.g., every 5 minutes) and the GIR is adjusted promptly.[1][3] Automated systems that adjust the GIR on a minute-by-minute basis can improve stability.[10]

Problem 2: Difficulty achieving and maintaining the target blood glucose level.

Possible Cause Troubleshooting Action
Inaccurate initial glucose measurements. Calibrate the glucose analyzer before starting the clamp. Use a reliable and precise method for glucose determination.
Incorrect calculation of the initial glucose infusion rate. Review the algorithm or manual calculation used to determine the starting GIR. Adjust based on the subject's individual response.
Priming of the insulin infusion was inadequate or excessive. An inadequate prime can delay reaching the target insulin concentration, while an excessive prime can cause an initial drop in blood glucose that is difficult to counteract.[5] Review and optimize the insulin priming protocol based on the subject population.
Underlying physiological factors in the subject. Be aware of factors that can affect insulin sensitivity, such as recent illness or changes in physical activity.[5]

Problem 3: Unexpectedly low or high insulin sensitivity readings.

Possible Cause Troubleshooting Action
Inaccurate body weight or composition measurement. The GIR should be adjusted for fat-free mass (FFM) rather than total body weight to provide a more accurate measure of insulin sensitivity, especially in obese individuals.[12]
Confounding effects of endogenous insulin secretion. In subjects with residual beta-cell function, endogenous insulin secretion can affect the results. To suppress endogenous insulin, the clamp can be performed at a sub-fasting glucose level.[11] Measuring C-peptide levels can help assess the degree of suppression. A C-peptide reduction of ≥ 50% is generally considered sufficient.[11]
Mixing this compound with other insulins. Mixing this compound with long-acting insulins like glargine can alter its pharmacokinetic and pharmacodynamic profile, leading to a delayed and blunted peak action.[13] If a mixed insulin preparation is not the subject of the study, ensure that only this compound is being administered.

Data Presentation

Table 1: Quality Control Parameters for Euglycemic Clamp Studies

ParameterDefinitionRecommended Target
Coefficient of Variation in Blood Glucose (CVBG) The ratio of the standard deviation of blood glucose to the mean blood glucose during the clamp.[11]≤ 3.5% for superior quality[11]
Percentage of Glucose Excursion from Target Range (GEFTR) The percentage of time the blood glucose value is outside a predefined target range (e.g., ±5% of the target).[11]Minimize
C-peptide Reduction The percentage decrease in C-peptide levels from baseline during the clamp.≥ 50% to indicate sufficient suppression of endogenous insulin[11]

Table 2: Pharmacodynamic Variability of this compound vs. Insulin Glargine

Data from a study comparing a single subcutaneous dose of this compound protamine suspension (ILPS) with insulin glargine in subjects with type 1 diabetes mellitus.

ParameterThis compound Protamine Suspension (ILPS)Insulin Glargine
Total Glucose Infused (Gtot) (mg/kg) 2512.71291.9
Maximum Glucose Infusion Rate (Rmax) (mg/min per kg) 3.7401.793
Intra-subject Variability of Gtot Statistically significantly lower than glargine (P<0.0001)[9]-
Intra-subject Variability of Rmax Statistically significantly lower than glargine (P<0.0001)[9]-

Experimental Protocols

Detailed Methodology for a Euglycemic Clamp Study with this compound

This protocol provides a general framework. Specific parameters such as insulin infusion rates and clamp duration should be adapted based on the study's objectives.

1. Subject Preparation:

  • Subjects should fast overnight for at least 10-12 hours.

  • Subjects should refrain from strenuous exercise, alcohol, and caffeine for 24 hours prior to the study.

  • Two intravenous catheters are placed: one in an antecubital vein for the infusion of insulin and glucose, and another in a contralateral hand or forearm vein for blood sampling. The sampling hand is kept in a heated box (around 55-60°C) to arterialize the venous blood.

2. Baseline Period:

  • A baseline blood sample is collected to determine fasting glucose, insulin, and C-peptide concentrations.

  • Allow for a stabilization period of at least 30 minutes before starting the infusions.

3. Insulin and Glucose Infusion:

  • A primed-continuous infusion of this compound is initiated. The priming dose is administered over the first 10 minutes to rapidly achieve the target insulin concentration, followed by a constant infusion for the remainder of the study.

  • Simultaneously, a variable infusion of 20% dextrose is started.

  • Blood glucose is measured every 5 minutes.

  • The glucose infusion rate (GIR) is adjusted based on the blood glucose measurements to maintain euglycemia (typically around 90 mg/dL or 5.0 mmol/L).

4. Steady-State:

  • The clamp is considered to be at a steady state when the blood glucose concentration is stable within the target range with minimal adjustments to the GIR for at least 30 minutes.

  • Blood samples for insulin and C-peptide analysis are collected periodically throughout the clamp.

5. End of Clamp:

  • At the end of the planned clamp duration, the insulin infusion is stopped.

  • The glucose infusion is continued and tapered off slowly to prevent hypoglycemia.

  • Blood glucose is monitored for at least one hour after stopping the insulin infusion.

6. Data Analysis:

  • The primary endpoint is typically the GIR during the last 30-60 minutes of the clamp, normalized to body weight or fat-free mass.

  • Other parameters such as the total amount of glucose infused (Gtot) and the maximum glucose infusion rate (Rmax) are also calculated.

Visualizations

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS P PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt/PKB Akt/PKB PDK1->Akt/PKB P AS160 AS160 Akt/PKB->AS160 P (inactivates) GLUT4 Vesicle GLUT4 Vesicle Akt/PKB->GLUT4 Vesicle promotes translocation AS160->GLUT4 Vesicle inhibits translocation Glucose Uptake Glucose Uptake GLUT4 Vesicle->Glucose Uptake fuses with membrane

Caption: Simplified Insulin Signaling Pathway for Glucose Uptake.

Euglycemic_Clamp_Workflow cluster_Preparation Preparation cluster_Clamp_Procedure Clamp Procedure cluster_Post_Clamp Post-Clamp Subject Fasting Subject Fasting IV Catheter Placement IV Catheter Placement Subject Fasting->IV Catheter Placement Baseline Sampling Baseline Sampling IV Catheter Placement->Baseline Sampling Start Insulin Infusion Start Insulin Infusion Baseline Sampling->Start Insulin Infusion Start Glucose Infusion Start Glucose Infusion Start Insulin Infusion->Start Glucose Infusion Measure Blood Glucose (every 5 min) Measure Blood Glucose (every 5 min) Start Glucose Infusion->Measure Blood Glucose (every 5 min) Adjust GIR Adjust GIR Measure Blood Glucose (every 5 min)->Adjust GIR Adjust GIR->Measure Blood Glucose (every 5 min) Maintain Euglycemia Steady State Steady State Adjust GIR->Steady State Achieved Stop Insulin Infusion Stop Insulin Infusion Steady State->Stop Insulin Infusion Taper Glucose Infusion Taper Glucose Infusion Stop Insulin Infusion->Taper Glucose Infusion Monitor for Hypoglycemia Monitor for Hypoglycemia Taper Glucose Infusion->Monitor for Hypoglycemia

Caption: Euglycemic Clamp Experimental Workflow.

References

Troubleshooting poor recovery of insulin lispro in solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of insulin lispro during solid-phase extraction (SPE).

Troubleshooting Guide

Question: My recovery of this compound is low or inconsistent. What are the potential causes and how can I troubleshoot this issue?

Low and variable recovery of this compound during solid-phase extraction (SPE) can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Initial Troubleshooting Steps:

The first step in diagnosing the problem is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the flow-through, the wash eluate, and the final elution fraction.

Troubleshooting Flowchart:

The following diagram outlines a logical workflow for troubleshooting poor this compound recovery.

SPE_Troubleshooting cluster_analysis Analyze Fraction Content cluster_solutions Potential Causes and Solutions start Start: Poor this compound Recovery collect_fractions Collect and Analyze Fractions: - Flow-through - Wash Eluate - Final Eluate start->collect_fractions in_flowthrough Analyte found in Flow-through? collect_fractions->in_flowthrough in_wash Analyte found in Wash Eluate? in_flowthrough->in_wash No solution_flowthrough Potential Causes: - Inappropriate sorbent choice - Incorrect sample pH - Sample solvent too strong - Sorbent overloading Solutions: - Select appropriate sorbent (e.g., C18, mixed-mode) - Adjust sample pH to ensure binding - Dilute sample to reduce solvent strength - Use a larger sorbent bed in_flowthrough->solution_flowthrough Yes not_in_eluate Analyte not in Final Eluate? in_wash->not_in_eluate No solution_wash Potential Causes: - Wash solvent is too strong Solutions: - Decrease organic content of wash solvent - Adjust pH of wash solvent to maintain analyte retention in_wash->solution_wash Yes solution_elution Potential Causes: - Elution solvent is too weak - Insufficient elution volume - Non-specific binding Solutions: - Increase organic content of elution solvent - Adjust pH to facilitate elution - Increase elution volume or perform multiple elutions - Add additives to reduce non-specific binding not_in_eluate->solution_elution Yes end End: Optimized Recovery not_in_eluate->end No (Recovery is Good) solution_flowthrough->end solution_wash->end solution_elution->end SPE_Factors cluster_pre_extraction Pre-Extraction cluster_spe_process SPE Process cluster_outcome Outcome sample_matrix Sample Matrix (e.g., Plasma) loading 2. Sample Loading (pH, Solvent Strength) sample_matrix->loading analyte_properties Analyte Properties (this compound: Hydrophobicity, pI) analyte_properties->loading washing 3. Washing (Solvent Strength) analyte_properties->washing elution 4. Elution (Solvent Strength, pH) analyte_properties->elution labware Labware Selection (e.g., Polypropylene) labware->loading Influences Non-Specific Binding conditioning 1. Conditioning conditioning->loading loading->washing washing->elution recovery Analyte Recovery elution->recovery purity Extract Purity elution->purity

Addressing interference from endogenous insulin in lispro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with insulin lispro assays. The following information is designed to help you address challenges related to endogenous insulin interference and ensure accurate and reliable quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when measuring this compound in biological samples?

The primary challenge in quantifying this compound is differentiating it from endogenous human insulin.[1] this compound and human insulin are structurally very similar, with lispro only differing by the inversion of two amino acids (lysine and proline) at positions 28 and 29 of the B-chain.[2] This high degree of similarity can lead to cross-reactivity in immunoassays, resulting in inaccurate measurements. Additionally, the presence of endogenous insulin antibodies can interfere with immunoaffinity purification methods.[3]

Q2: Which analytical methods are most suitable for specifically quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the most sensitive and selective platform for this compound quantification.[1] It can effectively differentiate between this compound and human insulin. Immunoassays, such as ELISA, can also be used, but their specificity is highly dependent on the monoclonal antibodies used.[4][5] Some immunoassays exhibit significant cross-reactivity with insulin analogs, while others are more specific to human insulin.[4][6][7][8]

Q3: How can I minimize interference from endogenous insulin in my lispro immunoassay?

To minimize endogenous insulin interference, consider the following strategies:

  • Use a Lispro-Specific Antibody: Employ monoclonal antibodies that specifically recognize this compound with minimal cross-reactivity to human insulin.[9][10]

  • Sample Pre-treatment: Implement sample pre-treatment steps like solid-phase extraction (SPE) or immunoaffinity purification to separate lispro from endogenous insulin before analysis.[1][3]

  • Euglycemic Clamp Studies: In clinical research, a euglycemic clamp technique can be used to suppress endogenous insulin secretion by maintaining a constant blood glucose level.[11][12] Measuring C-peptide levels can confirm the suppression of endogenous insulin.[11][12]

Q4: What is the role of C-peptide measurement in lispro assays?

C-peptide is co-secreted in equimolar amounts with endogenous insulin.[11] Measuring C-peptide levels provides an accurate indication of endogenous insulin secretion.[11][12] In studies where exogenous this compound is administered, monitoring C-peptide helps to confirm that endogenous insulin production is suppressed, ensuring that the measured insulin levels predominantly reflect the administered lispro.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or overestimation of lispro concentration Cross-reactivity of the assay antibody with endogenous human insulin.1. Verify the specificity of your primary antibody. Consider using a lispro-specific monoclonal antibody. 2. Incorporate a sample clean-up step like Solid-Phase Extraction (SPE) to remove interfering substances.[1][13] 3. If using an ELISA kit, contact the manufacturer for data on cross-reactivity with human insulin.
Poor recovery of this compound Interference from endogenous insulin antibodies in the sample.1. Implement an acid dissociation step to disrupt insulin-antibody complexes before immunoaffinity purification.[5] 2. Use a purification method that is not affected by the presence of endogenous antibodies, such as certain immunoaffinity purification protocols with specific monoclonal antibodies.[3]
Inconsistent results between different assay platforms (e.g., ELISA vs. LC-MS/MS) Differences in assay specificity and sensitivity. Immunoassays may have variable cross-reactivity with insulin analogs.[4][6][7][8]1. LC-MS/MS is the gold standard for specific quantification.[1] Use it to validate immunoassay results. 2. Thoroughly validate your chosen immunoassay for cross-reactivity with human insulin and other insulin analogs.
Difficulty in achieving the lower limit of quantification (LLOQ) Low ionization and CID efficiency of this compound in LC-MS/MS.1. Optimize MS conditions, including source and fragmentation parameters. 2. Utilize a sensitive mass spectrometer, such as a ZenoTOF 7600 system, which can enhance MS/MS sampling efficiency.[1] 3. Employ micro-LC for enhanced in-source gas-phase ion production.[1]

Experimental Protocols

Sample Preparation for LC-MS/MS using Solid-Phase Extraction (SPE)

This protocol is a general guideline for preparing plasma samples for this compound quantification by LC-MS/MS.

Materials:

  • Rat or human plasma

  • This compound standard

  • Bovine insulin (as internal standard)

  • Protein precipitation solution (e.g., acetonitrile)

  • Mixed-mode SPE plate

  • Elution and wash solutions (specific to the SPE plate used)

  • 0.1% Formic acid in water and acetonitrile

Procedure:

  • Protein Precipitation: Precipitate proteins in the plasma sample.

  • Dilution: Dilute the supernatant 1:1 (v/v) with water.

  • Standard and Internal Standard Spiking: Prepare calibration curve standards by spiking the processed biological matrix with known concentrations of this compound and a fixed concentration of bovine insulin as the internal standard.

  • SPE:

    • Condition the mixed-mode SPE plate.

    • Load the prepared samples.

    • Wash the plate to remove interfering substances.

    • Elute the this compound and internal standard.

  • Final Dilution: Dilute the eluent 1:1 (v/v) with water.

  • Analysis: Inject the final sample into the LC-MS/MS system.[1]

Immunoaffinity Purification of this compound

This protocol describes the general steps for purifying this compound from serum using magnetic beads coupled with an anti-insulin monoclonal antibody.

Materials:

  • Serum samples

  • Magnetic beads coupled with a commercial anti-insulin monoclonal antibody

  • Wash and elution buffers

  • LC-HRAM-MS system

Procedure:

  • Incubation: Incubate the serum samples with the antibody-coupled magnetic beads to allow the insulin (including lispro) to bind to the antibodies.

  • Washing: Wash the beads several times with a wash buffer to remove unbound proteins and other interfering substances.

  • Elution: Elute the bound insulin from the beads using an elution buffer.

  • Analysis: Analyze the eluate using an LC-HRAM-MS system to differentiate and quantify human insulin and insulin analogs.[3]

Data Presentation

Table 1: Cross-Reactivity of Insulin Analogs in Different Immunoassays

Insulin AnalogElecsys® E170 (%)Advia Centaur® XP (%)Immulite® 2000 (%)
Lispro Not significantSignificantSignificant
Aspart Not significantSignificantSignificant
Glargine 986.2SignificantSignificant
Detemir Not significantSignificantSignificant
Glulisine Not significantNot significantNot significant
Data adapted from a study on the cross-reactivity of insulin analogues with three insulin assays.[6]

Table 2: Performance of a microLC-MRMHR Workflow for this compound Quantification

ParameterValue
Lower Limit of Quantification (LLOQ) 0.1 ng/mL in rat plasma
Upper Limit of Quantification (ULOQ) 2000 ng/mL
Linear Dynamic Range (LDR) 4.3 orders of magnitude
Carryover (after ULOQ) 10% relative to LLOQ
Data from a technical note on a sensitive workflow for this compound quantification.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precip Protein Precipitation plasma->precip spe Solid-Phase Extraction (SPE) precip->spe elution Elution spe->elution lcms LC-MS/MS Analysis elution->lcms data Data Acquisition & Processing lcms->data Interference_Mitigation cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate Lispro Measurement cause1 Endogenous Insulin Cross-Reactivity issue->cause1 cause2 Endogenous Insulin Antibodies issue->cause2 sol1a Use Lispro-Specific Antibody cause1->sol1a sol1b Sample Purification (e.g., SPE) cause1->sol1b sol2a Acid Dissociation cause2->sol2a sol2b Specific Immunoaffinity Purification cause2->sol2b

References

Technical Support Center: Long-Term Storage and Stability of Insulin Lispro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of insulin lispro during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term storage and handling of this compound formulations.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness in the this compound solution. Protein Aggregation/Fibrillation: Exposure to high temperatures, agitation, or incompatible formulation components can cause this compound to aggregate and form visible particles.[1][2][3]1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (typically 2-8°C for unopened vials).[4][5] Avoid freezing and exposure to direct sunlight or excessive heat.[5][6] 2. Review Formulation: Certain excipients can either promote or inhibit aggregation.[7][8][9] Consider the role of preservatives (e.g., m-cresol, phenol) and stabilizing agents.[7][10][11] 3. Minimize Agitation: Avoid vigorous shaking or stirring of the this compound solution.[12] 4. Analytical Confirmation: Use Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) to quantify high-molecular-weight proteins (HMWPs) and confirm aggregation.
Loss of potency or reduced biological activity. Chemical Degradation: Deamidation and formation of covalent dimers or polymers can lead to a decrease in the active this compound concentration.[12] This can be accelerated by elevated temperatures and non-optimal pH.[13]1. Monitor Storage Temperature: Adhere strictly to recommended storage temperatures. Studies have shown that potency can be maintained for extended periods under proper refrigeration.[4][5] 2. Control pH: Ensure the formulation pH is maintained within the optimal range for this compound stability.[13] 3. Analytical Quantification: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity and potency of the this compound and to quantify degradation products.[12][14]
Inconsistent results in cell-based assays or animal studies. Variability in Insulin Stability: If storage conditions are not consistent, the stability and activity of the this compound can vary between experiments.1. Standardize Storage Protocols: Implement and document standardized procedures for the storage and handling of all this compound samples. 2. Aliquot Samples: For long-term studies, consider aliquoting the this compound solution to avoid repeated freeze-thaw cycles or prolonged exposure of the entire stock to room temperature. 3. Perform Regular Quality Control: Periodically test the purity and potency of your stored this compound using the analytical methods described below to ensure consistency.
Occlusion of infusion pumps or tubing during in vitro studies. Insulin Precipitation/Aggregation: At physiological temperatures (e.g., 37°C) and with mechanical agitation, as seen in infusion pump simulations, this compound can aggregate and cause blockages.[4][12]1. Formulation Optimization: Investigate the use of stabilizing excipients in your formulation.[8][9] 2. Material Compatibility: Ensure the materials of your infusion set are compatible with the this compound formulation. 3. Regular Monitoring: In long-term infusion studies, periodically inspect tubing for any signs of precipitation.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The primary degradation pathways for this compound are physical and chemical. Physical degradation involves the formation of non-covalent aggregates, which can lead to fibrillation and precipitation.[1][2][3] Chemical degradation pathways include deamidation (primarily at position A21), and the formation of covalent dimers and higher molecular weight polymers.[12]

Q2: What is the recommended storage temperature for unopened this compound vials?

A2: For long-term storage, unopened this compound vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4][5][6] Insulin should never be frozen, as this can destroy its efficacy.[5]

Q3: How long can an unopened vial of this compound be stored at room temperature?

A3: According to manufacturer guidelines, unopened this compound can typically be stored at room temperature (up to 30°C or 86°F) for up to 28 days.[6][15] However, for research purposes requiring maximum stability, continuous refrigeration is recommended.

Q4: What is the role of preservatives like m-cresol in this compound formulations?

A4: Preservatives such as meta-cresol (m-cresol) and phenol serve two main purposes in insulin formulations. They act as antimicrobial agents to ensure sterility, and they help to stabilize the insulin hexamer, which can reduce the propensity for aggregation.[7][10][11] However, these preservatives can also contribute to local site reactions in infusion therapy.[10][11]

Q5: How do excipients influence the stability of this compound?

A5: Excipients play a critical role in the stability of this compound formulations. Zinc is used to promote the formation of stable hexamers.[8] Tonicity agents like glycerol are added to achieve isotonicity.[7] Novel excipients, such as amphiphilic copolymers, are being explored to stabilize the monomeric form of this compound, which can lead to faster-acting formulations.[8][9]

Q6: Can this compound be lyophilized for long-term storage?

A6: Yes, lyophilization (freeze-drying) is a viable method for improving the long-term stability of protein therapeutics, including insulin.[16] This process can extend the shelf-life and allow for storage at less stringent temperatures.[16][17] However, the lyophilization cycle and reconstitution protocol must be carefully optimized to prevent degradation and ensure full recovery of biological activity.

Quantitative Data on this compound Stability

The following tables summarize quantitative data from studies evaluating the stability of this compound under various conditions.

Table 1: Stability of this compound in Continuous Subcutaneous Insulin Infusion (CSII) Pumps under Stressed Conditions (37°C with Agitation)

Parameter Day 0 Day 3 Day 7 Specification
Potency (% of initial) 100%~98%~96%95-105%
High-Molecular-Weight Protein (%) < 0.2%~0.5%~1.0%≤ 1.5%
Purity (% by RP-HPLC) > 98%~97%~96%≥ 95%
m-cresol (% of initial) 100%~90%~85%Report Value

Data compiled from studies such as DeFelippis et al. (2006).[12]

Table 2: Effect of Excipients on the Aggregation Time of Zinc-Free this compound Formulations in a Stressed Aging Assay

Formulation Antimicrobial Preservative(s) Stabilizing Excipient Mean Time to Aggregation (Hours)
Lispro-1 m-cresolNone25 ± 3
Lispro-2 m-cresol + PhenoxyethanolNone42 ± 2
Lispro-3 PhenoxyethanolNone30 ± 4
Lispro-3 + Polymer Phenoxyethanol>0.1 g/mL Acrylamide Copolymer> 50
Commercial Humalog® m-cresolZinc~40

Data adapted from studies on novel formulations. The time to aggregation is a measure of stability under stressed conditions (e.g., elevated temperature and agitation).[7]

Key Experimental Protocols

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Potency Analysis

This method is used to separate this compound from its degradation products and to quantify its concentration.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from approximately 20% to 50% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Temperature: 30-40°C.

  • Procedure:

    • Prepare this compound samples and standards in a suitable diluent (e.g., 0.01 N HCl).

    • Inject a known volume (e.g., 20 µL) onto the column.

    • Run the gradient elution.

    • Identify and quantify the this compound peak and any degradation product peaks by comparing retention times and peak areas to a reference standard.

2. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Quantification of High-Molecular-Weight Proteins (HMWPs)

This method separates molecules based on their size to quantify soluble aggregates and polymers.

  • Column: Silica-based size-exclusion column suitable for protein separations (e.g., 300 Å pore size).

  • Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Procedure:

    • Prepare this compound samples and standards.

    • Inject the sample onto the column.

    • Elute under isocratic conditions.

    • HMWPs will elute before the this compound monomer. Quantify the HMWP peak area as a percentage of the total peak area.

Visualizations

InsulinLisproDegradation cluster_storage Storage & Environmental Stress cluster_pathways Degradation Pathways cluster_formulation Formulation Factors Temp Elevated Temperature Unfolding Monomer Unfolding Temp->Unfolding Deamidation Deamidation (A21) Temp->Deamidation CovalentPolymer Covalent Polymerization Temp->CovalentPolymer Agitation Mechanical Agitation Agitation->Unfolding pH_shift pH Shift pH_shift->Unfolding Aggregation Non-covalent Aggregation Unfolding->Aggregation Fibrillation Fibril Formation (Precipitation) Aggregation->Fibrillation Lispro This compound (Monomer/Dimer) Lispro->Unfolding Lispro->Deamidation Lispro->CovalentPolymer Excipients Stabilizing Excipients (e.g., m-cresol, Zinc) Excipients->Lispro Stabilizes StabilityWorkflow cluster_prep Sample Preparation & Stress cluster_analysis Analytical Testing cluster_results Data Interpretation start This compound Formulation stress Apply Stress Conditions (e.g., 37°C, Agitation) start->stress sampling Collect Samples at Time Points (T0, T1, T2...) stress->sampling rp_hplc RP-HPLC Analysis sampling->rp_hplc se_hplc SE-HPLC Analysis sampling->se_hplc purity Assess Purity & Degradation Products rp_hplc->purity hmwp Quantify HMWPs (Aggregates) se_hplc->hmwp stability Determine Stability Profile purity->stability hmwp->stability

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Low-Level Insulin Lispro Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the detection of low-levels of insulin lispro.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS, offering step-by-step solutions to improve assay sensitivity and data quality.

Issue Potential Cause Troubleshooting Steps
Poor Signal Intensity / Low Sensitivity Inefficient ionization, poor fragmentation, suboptimal sample preparation, or matrix effects.1. Optimize MS Parameters: Adjust nozzle voltage, gas temperature, and sheath gas temperature to enhance signal intensity. For instance, increasing gas and sheath gas temperatures can lead to a greater signal for this compound.[1] 2. Enhance Fragmentation: Utilize technologies like a Zeno trap for improved MS/MS sampling efficiency, which can significantly boost sensitivity.[2][3] 3. Improve Sample Preparation: Employ solid-phase extraction (SPE) or immunoaffinity purification to concentrate the analyte and remove interfering matrix components.[4][5] 4. Address Matrix Effects: Use matrix-matched calibration curves and internal standards to compensate for ion suppression or enhancement.[1]
High Background Noise Contamination from solvents, sample matrix, or the LC system itself.1. Use High-Purity Solvents: Ensure all mobile phases are prepared with LC-MS grade solvents and fresh reagents.[6] 2. Implement a Divert Valve: Use a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste, preventing contamination of the mass spectrometer.[6] 3. Thorough Sample Clean-up: Effective sample preparation is crucial to remove as much contamination as possible before injection.[6]
Poor Peak Shape (Tailing, Broadening, Splitting) Column overload, contamination, temperature fluctuations, or improper injection techniques.[7]1. Optimize Column Temperature: Increasing the column temperature (e.g., to 50-60°C) can improve peak shape and intensity for this compound.[1] 2. Check for Column Contamination: Flush the column with a strong solvent or, if necessary, replace it. A guard column can help protect the analytical column.[8][9] 3. Injection Solvent: Ensure the injection solvent is not stronger than the mobile phase to avoid peak splitting.[8]
Inconsistent Retention Times Changes in mobile phase composition, pH, or column degradation.[7]1. Prepare Fresh Mobile Phase: Buffers should be replaced every 24-48 hours to avoid microbial growth and changes in pH.[8] 2. Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each run. 3. Monitor System Pressure: Sudden changes in pressure can indicate a blockage or leak in the system.[8]
Sample Carryover Adsorption of the analyte to surfaces in the LC system, such as the injector, column, or tubing.[9]1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the needle and injection port between samples. 2. Systematic Troubleshooting: Isolate the source of carryover by sequentially removing components (e.g., column, guard column) from the flow path.[9] 3. Longer Column and Trap Washes: Adding longer wash steps after injecting high-concentration samples can reduce carryover.[2][3]

Frequently Asked Questions (FAQs)

1. What is a realistic lower limit of quantification (LLOQ) for this compound in plasma using LC-MS/MS?

With optimized methods, LLOQs for this compound in plasma can reach as low as 0.1 ng/mL.[2][3] Achieving this level of sensitivity often requires a combination of efficient sample preparation, such as solid-phase extraction or immunoaffinity capture, and sensitive mass spectrometry instrumentation.

2. How can I differentiate this compound from endogenous human insulin?

This compound and human insulin differ by a reversal of two amino acids in the B-chain. This subtle difference can be detected by LC-MS/MS through specific fragment ions. For example, a fragment ion at m/z 217 is characteristic of this compound, while a fragment at m/z 226 is indicative of human insulin. High-resolution chromatography is also critical for their separation.

3. What are the most effective sample preparation techniques for enhancing sensitivity?

  • Protein Precipitation (PPT): A simple and fast method, often followed by further clean-up.

  • Solid-Phase Extraction (SPE): Provides a more thorough clean-up than PPT, effectively removing salts and other interferences.[10]

  • Immunoaffinity Purification: This highly specific technique uses antibodies to capture insulin and its analogs, resulting in a very clean extract and significantly enhanced sensitivity.[4][5][11]

4. What are the key considerations for mobile phase selection?

For reversed-phase chromatography of this compound, mobile phases typically consist of water and acetonitrile with an acidic modifier like formic acid (e.g., 0.1-0.2%).[1] The use of volatile mobile phase components is essential for compatibility with mass spectrometry.[6]

5. How can I improve the ionization efficiency of this compound?

Optimizing the electrospray ionization (ESI) source parameters is crucial. This includes adjusting the spray voltage, gas temperatures, and gas flow rates. Using a micro-LC system can also enhance in-source gas-phase ion production, leading to greater sensitivity.[2][3]

Experimental Protocols

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Protein Precipitation:

    • To 250 µL of plasma, add an internal standard (e.g., bovine insulin).

    • Add 250 µL of a 1:1 methanol/acetonitrile solution containing 1% acetic acid.

    • Vortex and centrifuge for 10 minutes at high speed (e.g., 13,000 rcf).

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE plate according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step.

    • Wash the SPE plate to remove impurities.

    • Elute the this compound and internal standard.

    • Dilute the eluent before injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of this compound.

Parameter Value
LC Column C18 reverse-phase column
Mobile Phase A 0.1-0.2% Formic Acid in Water[1]
Mobile Phase B 0.1-0.2% Formic Acid in Acetonitrile[1]
Flow Rate 0.2-0.4 mL/min
Column Temperature 50-60 °C[1]
Ionization Mode Electrospray Ionization (ESI) - Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

Method LLOQ (ng/mL) Matrix Reference
microLC-MRMHR with Zeno trap0.1Rat Plasma[2]
UPLC-MS/MS with SPENot specified, but high sensitivity reportedHuman Plasma
LC-MS/MS with Glu-C digestion0.09 (for insulin)Serum[10][12]
Immunoaffinity LC-MS/MS0.5Vitreous Fluid[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt spe Solid-Phase Extraction ppt->spe elute Elution spe->elute lc LC Separation elute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data result Quantitative Results data->result Data Processing

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_logic cluster_ms Mass Spectrometer cluster_sample Sample Preparation cluster_lc Liquid Chromatography start Low Signal Intensity? check_ms Optimize MS Parameters (Voltage, Gas Temp) start->check_ms Yes check_prep Enhance Sample Prep (SPE, Immunoaffinity) start->check_prep Yes check_column Check Column Performance (Temperature, Contamination) start->check_column Yes check_frag Improve Fragmentation (e.g., Zeno Trap) check_ms->check_frag solution Improved Sensitivity check_frag->solution check_matrix Address Matrix Effects (Internal Standards) check_prep->check_matrix check_matrix->solution check_column->solution

Caption: A logical troubleshooting workflow for low signal intensity.

References

Technical Support Center: Mitigating the Effects of Anti-Insulin Antibodies in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of anti-insulin antibodies in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are anti-insulin antibodies and how do they interfere with immunoassays?

Anti-insulin antibodies (AIAs) are endogenous antibodies that can be produced by patients undergoing insulin therapy or, in rare cases, spontaneously in individuals with insulin autoimmune syndrome (IAS)[1][2][3]. These antibodies can bind to insulin in a patient's sample, interfering with the accurate measurement of insulin concentrations in immunoassays[4][5].

The interference can lead to either falsely elevated or falsely low results, depending on the assay format and the nature of the antibodies.[4][6][7] In "sandwich" immunoassays, which use two different antibodies to capture and detect insulin, AIAs can cause falsely elevated signals by cross-linking the capture and detection antibodies[7][8]. Conversely, they can also cause falsely low results by blocking the binding of assay antibodies to insulin[4].

Q2: What are the common signs of anti-insulin antibody interference in my immunoassay results?

Common indicators of potential AIA interference include:

  • Discordant results between different insulin immunoassay platforms[3][4].

  • A significant discrepancy between clinical presentation and laboratory results (e.g., high insulin levels in a patient with hypoglycemia)[7].

  • Non-linear dilution of samples. When a sample containing interfering antibodies is serially diluted, the measured insulin concentrations may not decrease proportionally[9].

  • An unusually high insulin-to-C-peptide ratio , as C-peptide is co-secreted with insulin but is not typically affected by AIAs[1][2].

Q3: How can I confirm the presence of interfering anti-insulin antibodies?

Several methods can be used to confirm the presence of interfering AIAs:

  • Measurement with an alternative immunoassay: Using a different assay platform may yield significantly different results, suggesting interference[4].

  • Polyethylene Glycol (PEG) Precipitation: This method precipitates antibody-bound insulin, allowing for the measurement of "free" insulin in the supernatant. A low recovery of insulin after PEG precipitation is indicative of the presence of insulin-antibody complexes[1][2][9].

  • Gel Filtration Chromatography (GFC): This technique separates molecules based on size and can definitively identify high-molecular-weight insulin-antibody complexes[1][2][9].

  • Serial Dilution: Performing serial dilutions of the sample and observing a non-linear response can indicate interference[9].

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Insulin Measurements

If you observe insulin concentrations that are inconsistent with the expected physiological state of the sample, consider the following troubleshooting steps.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected insulin measurements.

Data Interpretation:

ObservationPotential CauseRecommended Action
Non-linear dilutionAnti-insulin antibody interferenceProceed with PEG precipitation or other confirmatory tests.
Low insulin recovery post-PEGPresence of insulin-antibody complexesConfirm with an alternative method and consider sample pre-treatment.
Discrepant results across assaysAssay-specific antibody interferenceUse a method less susceptible to interference, such as LC-MS/MS, or implement a sample pre-treatment protocol.
Issue 2: Selecting the Appropriate Mitigation Strategy

Once AIA interference is confirmed, the next step is to choose a suitable method to mitigate its effects. The choice of strategy will depend on the specific requirements of the experiment and the available resources.

Comparison of Mitigation Strategies:

Mitigation MethodPrincipleAdvantagesDisadvantages
Polyethylene Glycol (PEG) Precipitation Precipitates large immune complexes, allowing for the measurement of free insulin.Simple, rapid, and widely used for screening.May not be completely effective for all antibody types; results can be assay-dependent[9].
Acid-Ethanol Extraction Dissociates insulin-antibody complexes and precipitates antibodies, allowing for the measurement of total insulin.Effective at dissociating antibody complexes[5].Can be harsh and may affect insulin integrity if not performed carefully; requires neutralization before assay[10][11].
Use of an Alternative Assay Platform Different assays use different antibodies and may have varying susceptibility to interference.Can provide a quick confirmation of interference.May not be readily available; the alternative assay may also be subject to interference.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates insulin from interfering antibodies based on physicochemical properties before detection.Considered a gold standard for accurate quantification, less susceptible to antibody interference[12][13].Requires specialized equipment and expertise; may have lower throughput.

Experimental Protocols

Protocol 1: Polyethylene Glycol (PEG) Precipitation for Removal of Insulin-Antibody Complexes

This protocol is designed to separate free insulin from antibody-bound insulin in serum or plasma samples.

Experimental Workflow for PEG Precipitation:

Caption: Workflow for PEG precipitation of insulin-antibody complexes.

Materials:

  • Patient serum or plasma

  • Polyethylene glycol (PEG) 6000

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Prepare a 25% (w/v) PEG 6000 solution in PBS.

  • In a microcentrifuge tube, add equal volumes of the patient sample and the 25% PEG solution (e.g., 100 µL of sample and 100 µL of PEG solution).

  • Vortex the mixture thoroughly for 1 minute.

  • Incubate the tube on ice for 30 minutes to allow for the precipitation of immune complexes.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the free, unbound insulin.

  • Measure the insulin concentration in the supernatant using your chosen immunoassay.

  • To calculate the percentage of insulin recovery, also measure the insulin concentration in a sample diluted 1:1 with PBS (instead of PEG solution) to account for the dilution factor.

    • Recovery (%) = (Insulin in PEG supernatant / Insulin in PBS-diluted sample) x 100

Expected Results: In samples without significant AIA interference, insulin recovery is expected to be high. Low insulin recovery suggests the presence of insulin-antibody complexes that have been precipitated[1][2].

Protocol 2: Acid-Ethanol Extraction for Dissociation of Insulin-Antibody Complexes

This protocol is used to measure the total insulin concentration in a sample by first dissociating the insulin-antibody complexes.

Experimental Workflow for Acid-Ethanol Extraction:

References

Adjusting for the impact of cresol preservative on insulin lispro stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and adjusting for the impact of cresol preservative on insulin lispro stability during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of m-cresol in this compound formulations?

A1: Meta-cresol (m-cresol) serves two main purposes in this compound formulations. Firstly, it acts as an antimicrobial preservative to maintain the sterility of the solution, which is crucial for multi-dose preparations.[1][2][3] Secondly, it functions as a stabilizing agent by promoting and maintaining the hexameric structure of insulin.[1][3] M-cresol binds to hydrophobic pockets at the interfaces between insulin dimers, which helps to prevent the dissociation into monomers that are more prone to aggregation.[4][5] This stabilization is essential for extending the shelf life of the product.[6][7]

Q2: Why is my this compound solution appearing cloudy or forming precipitates?

A2: Cloudiness or precipitation in an this compound solution is a common indicator of protein aggregation.[1][3] Insulin aggregation can be triggered by various stress factors such as elevated temperatures, agitation (shaking), and contact with certain hydrophobic surfaces.[3] Depletion or loss of the m-cresol preservative can also lead to instability and aggregation, as it destabilizes the protective hexameric structure.[4][8] The aggregation process involves the conversion of the native alpha-helical structure of insulin monomers into beta-sheet structures, which then form insoluble amyloid fibrils.[9]

Q3: How does the concentration of m-cresol affect the stability of this compound?

A3: The stability of this compound is directly dependent on an adequate concentration of phenolic preservatives like m-cresol.[4] Studies have shown that a decrease in the concentration of these preservatives leads to a faster degradation of this compound, especially at physiological temperatures (37°C).[4][8] Insufficient m-cresol levels can cause the insulin hexamers to dissociate into dimers and monomers, which are less stable and more susceptible to aggregation.[4][8] Therefore, maintaining the optimal preservative concentration is critical for preventing protein aggregation and ensuring the formulation's stability.

Q4: Can m-cresol itself induce insulin aggregation?

A4: While m-cresol is primarily a stabilizer for the insulin hexamer, under certain conditions, it has been shown to cause protein aggregation.[9] This can happen when m-cresol induces partial unfolding of the protein, exposing aggregation-prone regions.[9] However, in typical this compound formulations, its primary role is to prevent aggregation by stabilizing the hexameric state.[1][3] Issues with aggregation are more commonly linked to the loss or insufficient concentration of m-cresol.[4][8]

Q5: Are there alternatives to m-cresol for preserving and stabilizing this compound?

A5: Yes, research is ongoing to find alternatives to phenolic preservatives like m-cresol, partly due to their potential to cause local skin reactions and cytotoxicity.[2][10] One approach has been to replace zinc and m-cresol with phenoxyethanol as an antimicrobial agent, combined with an amphiphilic acrylamide copolymer for stability.[5][11] This alternative formulation has been shown to isolate the insulin monomer while maintaining stability.[5][11]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Cloudiness or visible particles in the solution Insulin aggregation or fibrillation.1. Do not use the solution. 2. Verify storage conditions (temperature, light exposure). 3. Perform Size-Exclusion Chromatography (SEC) to quantify high molecular weight species (aggregates). 4. Analyze for preservative loss using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Decreased potency or biological activity Chemical degradation (e.g., deamidation) or physical aggregation.1. Use RP-HPLC to assess chemical purity and identify degradation products.[12] 2. Confirm protein concentration. 3. Check for loss of m-cresol, which can precede degradation.[13]
Variability between experimental batches Inconsistent formulation, storage, or handling procedures.1. Standardize protocols for formulation preparation, including pH and excipient concentrations. 2. Ensure consistent temperature and agitation stress across all samples. 3. Use a high-throughput screening method to test multiple formulation conditions simultaneously.[14][15]
Catheter or tubing occlusion in infusion pump studies Insulin precipitation or aggregation at physiological temperature.1. Confirm the stability of the formulation at 37°C.[12] 2. Analyze the m-cresol content of the insulin solution from the reservoir and after passing through the catheter to check for preservative loss.[12] 3. Visually inspect the tubing for any signs of precipitates.

Quantitative Data on this compound Stability

Table 1: Effect of Preservatives on the Association State of Zinc-Free this compound

FormulationPreservative(s)Monomer Content (%)Dimer Content (%)Hexamer Content (%)
Lispro-1 m-cresol only39%61%0%
Lispro-2 m-cresol & Phenoxyethanol57%43%0%
Lispro-3 Phenoxyethanol only57%42.5%0.5%
Lispro-4 Methylparaben & Propylparaben41%40%19%
Humalog® (Control) m-cresol (with zinc)26%27%47%
Data adapted from a study on the role of excipients in insulin stability. The results show that replacing m-cresol with phenoxyethanol in a zinc-free formulation can increase the monomer content.[5]

Table 2: Stability of this compound in Infusion Pumps at 37°C over 48 Hours

ParameterInitialAfter 24 hoursAfter 48 hours
Potency 100%>96%>96%
Polymer Concentration (% of total insulin) 0.18%No increase< 0.33%
m-cresol Content (mg/mL) 3.15Not specified> 2.83 (slight decrease)
This table summarizes data from a study on the stability of this compound (Humalog®) in infusion systems, indicating it remains stable and potent over a 48-hour period under physiological temperature, with only a minor, non-significant increase in polymer formation and decrease in m-cresol content.[12]

Experimental Protocols & Visualizations

Protocol 1: Assessing this compound Aggregation using Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size and is the standard for quantifying soluble aggregates (dimers, hexamers, and high molecular weight species).

1. Objective: To quantify the percentage of this compound monomers and soluble aggregates in a sample.

2. Materials:

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system with a UV detector.

  • SEC column suitable for protein separation (e.g., TSKgel G2000SWxl).

  • Mobile Phase: A buffered solution, e.g., 0.1 M NaH₂PO₄, 0.1 M Na₂SO₄, pH 7.0.

  • This compound samples and reference standards.

3. Procedure:

  • Prepare the mobile phase, filter, and degas it.

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Prepare samples for injection, ensuring they are free of visible particles.

  • Inject a known volume of the reference standard to determine the retention times for the monomer and aggregates.

  • Inject the experimental samples.

  • Monitor the eluent at a specific wavelength (e.g., 276 nm).

  • Integrate the peak areas for the high molecular weight species, hexamer, dimer, and monomer.

  • Calculate the percentage of each species relative to the total peak area.

Experimental Workflow for Stability Assessment

G cluster_0 1. Preparation cluster_1 2. Stress Application cluster_2 3. Sampling & Analysis cluster_3 4. Data Interpretation Formulation Formulate this compound with m-cresol Controls Prepare Controls (e.g., no preservative) Stressing Incubate at 37°C (with or without agitation) Formulation->Stressing Controls->Stressing Sampling Collect Samples (e.g., t=0, 24h, 48h, 96h) Stressing->Sampling Visual Visual Inspection (Clarity, Color) Sampling->Visual RP_HPLC RP-HPLC Analysis (Purity & Potency) Sampling->RP_HPLC SEC_HPLC SEC-HPLC Analysis (Aggregation) Sampling->SEC_HPLC Data Compare results to t=0 and control samples Visual->Data RP_HPLC->Data SEC_HPLC->Data

Caption: Workflow for assessing the stability of an this compound formulation.

Protocol 2: Stressed Aging Assay (Thermal Stress)

This protocol is used to accelerate the degradation and aggregation of insulin formulations to predict long-term stability.

1. Objective: To compare the physical stability of different this compound formulations under thermal stress.

2. Materials:

  • This compound formulations to be tested.

  • Control formulation (e.g., a commercial product like Humalog®).[5]

  • Clear glass vials.

  • A temperature-controlled incubator or water bath set to 37°C.

  • Instrumentation for analysis (e.g., SE-HPLC system).

3. Procedure:

  • Aliquot the test and control formulations into separate, sealed glass vials.

  • Place the vials in the incubator at 37°C. Gentle agitation can be included to simulate in-use conditions (e.g., in an insulin pump).

  • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial of each formulation for analysis.[12]

  • Before analysis, allow the vials to return to room temperature.

  • Perform visual inspection for any signs of precipitation or cloudiness.

  • Analyze the samples for aggregation using SE-HPLC (as described in Protocol 1).

  • The "time to aggregation" can be defined as the time point where a significant increase in high molecular weight species is observed.[5]

The Stabilizing Role of m-Cresol on the Insulin Hexamer

G cluster_0 Unstable State (Preservative Depleted) cluster_1 Stable State (with m-cresol) Monomer1 Monomer Dimer Dimer Monomer1->Dimer Aggregate Aggregate (β-sheet) Monomer1->Aggregate Aggregation Prone Monomer2 Monomer Monomer2->Dimer Dimer->Monomer1 Dimer->Monomer2 Hexamer Hexamer (R6 State) Dimer->Hexamer Hexamer Formation Hexamer->Dimer Dissociation (Slow) mCresol m-cresol Hexamer->mCresol Binds to hydrophobic pocket

Caption: Role of m-cresol in stabilizing the insulin hexamer to prevent aggregation.

References

Validation & Comparative

Comparative analysis of insulin lispro versus regular human insulin pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of insulin lispro and regular human insulin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences between these two insulin formulations.

Executive Summary

This compound, a rapid-acting insulin analog, exhibits a more rapid onset of action, an earlier peak concentration, and a shorter duration of action compared to regular human insulin.[1][2][3] These differences are attributed to a modification in the amino acid sequence of the insulin B-chain in lispro, which reduces its tendency to form hexamers, allowing for faster absorption from the subcutaneous tissue.[2][4] Consequently, this compound offers greater convenience in mealtime dosing and may reduce the risk of postprandial hypoglycemia compared to regular human insulin.[2] While both insulins effectively lower blood glucose, their distinct pharmacokinetic profiles have significant implications for glycemic control strategies.[1]

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and regular human insulin.

Pharmacokinetic ParameterThis compoundRegular Human Insulin
Onset of Action 15 minutes[2][3]30 minutes to 1 hour[3]
Peak Concentration Time 30 to 90 minutes[2][3]2 to 3 hours[3]
Duration of Action 2 to 4 hours[3]5 to 8 hours[3]
Half-life Approximately 1 hour[3]Approximately 1.5 hours[3]
Molecular Structure Insulin analog with proline at B-28 and lysine at B-29 inverted.[2]Contains hexamers of insulin crystallized around a zinc molecule.[2]
Absorption Rapid dissolution from hexamers to dimers and monomers.[2]Slower dissociation from hexamers, limiting absorption.[2]

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing the hyperinsulinemic-euglycemic clamp technique . This method is the gold standard for assessing insulin action and sensitivity in vivo.[5][6][7]

Hyperinsulinemic-Euglycemic Clamp Protocol for Comparing this compound and Regular Human Insulin

Objective: To compare the pharmacokinetic and pharmacodynamic profiles of subcutaneously administered this compound and regular human insulin.

Study Design: A randomized, single-dose, two-period, crossover study in healthy volunteers.

Procedure:

  • Subject Preparation: Subjects fast overnight for at least 8 hours.[6] Two intravenous catheters are inserted, one for infusion and the other in a contralateral arm, which is heated to "arterialize" the venous blood for sampling.[6]

  • Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin levels.[7]

  • Insulin Administration: A single subcutaneous dose of either this compound or regular human insulin is administered to the subject.

  • Euglycemic Clamp:

    • Immediately following insulin administration, a variable infusion of 20% dextrose is initiated.[6]

    • Blood glucose levels are monitored every 5-10 minutes.

    • The glucose infusion rate (GIR) is adjusted to maintain a constant blood glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).[7]

  • Blood Sampling: Blood samples are collected at frequent, predefined intervals to determine plasma insulin concentrations.

  • Washout Period: A sufficient washout period is allowed between the two study periods to ensure complete clearance of the initial insulin dose.

  • Crossover: Subjects who received this compound in the first period receive regular human insulin in the second period, and vice-versa.

  • Data Analysis:

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are determined from the plasma insulin concentration-time curves.

    • Pharmacodynamic parameters are assessed from the glucose infusion rate data. The primary endpoint is the total amount of glucose infused (GIR-AUC) over the clamp period.

Visualizations

Experimental Workflow: Euglycemic Clamp Study

Euglycemic_Clamp_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Subject_Fasting Overnight Fasting Catheter_Insertion IV Catheter Insertion Subject_Fasting->Catheter_Insertion Insulin_Admin Subcutaneous Insulin Administration Catheter_Insertion->Insulin_Admin Start_Clamp Initiate Euglycemic Clamp (Dextrose Infusion) Insulin_Admin->Start_Clamp BG_Monitoring Frequent Blood Glucose Monitoring Start_Clamp->BG_Monitoring Blood_Sampling Periodic Blood Sampling (Insulin Concentration) Start_Clamp->Blood_Sampling GIR_Adjustment Adjust Glucose Infusion Rate BG_Monitoring->GIR_Adjustment Feedback Loop GIR_Adjustment->BG_Monitoring PD_Analysis Pharmacodynamic Analysis (GIR-AUC) GIR_Adjustment->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Blood_Sampling->PK_Analysis Insulin_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway (Metabolic Effects) cluster_MAPK Ras/MAPK Pathway (Growth & Differentiation) Insulin Insulin (Lispro or Regular) IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Autophosphorylation Shc Shc IR->Shc PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt activates GSK3 GSK3 (inactivated) Akt->GSK3 GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthase (activated) GSK3->Glycogen_Synthase Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression

References

Head-to-head comparison of insulin lispro and insulin aspart in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of rapid-acting insulin analogs, insulin lispro and insulin aspart have long been cornerstone therapies for managing mealtime glucose excursions in individuals with type 1 and type 2 diabetes. While both are designed to mimic the natural physiological insulin response more closely than regular human insulin, questions regarding their interchangeability and potential for differential clinical outcomes persist among researchers and drug development professionals. This guide provides an objective, data-driven comparison of this compound and insulin aspart, drawing upon key head-to-head clinical trials to illuminate their respective performance profiles.

Pharmacokinetic and Pharmacodynamic Profile: A Race to Action

The rapid onset and offset of action for both this compound and insulin aspart are attributed to molecular modifications that reduce their tendency to self-associate into dimers and hexamers, thereby accelerating their absorption from the subcutaneous tissue.[1][2] this compound features a reversal of the lysine and proline amino acids at positions B28 and B29 of the insulin B-chain, while insulin aspart has a substitution of proline with aspartic acid at position B28.[1][2][3]

Clinical studies employing the euglycemic clamp technique, a gold standard for assessing insulin action, have demonstrated largely comparable pharmacokinetic (PK) and pharmacodynamic (PD) profiles between the two analogs. In one crossover study involving patients with type 1 diabetes, both insulins produced similar serum insulin levels, peaking at approximately 30-60 minutes and returning to baseline around 4 hours post-injection.[1][4] The effects on carbohydrate and fat metabolism were also found to be indistinguishable.[1][4]

However, some studies have suggested minor differences. For instance, one trial reported a slightly more rapid uptake and earlier peak for this compound compared to insulin aspart.[2] Conversely, another study in healthy volunteers observed a marginally faster absorption and a stronger initial blood glucose reduction with insulin aspart.[2][5] Despite these subtle variations, the majority of head-to-head trials conclude that the PK/PD profiles of this compound and insulin aspart are, for the most part, superimposable and clinically interchangeable.[1][4][6]

Comparative Pharmacokinetic and Pharmacodynamic Data
ParameterThis compoundInsulin AspartKey FindingsCitations
Time to Peak Insulin Concentration (Tmax)~47 min~44 minNo statistically significant difference observed in a direct comparison.[6]
Maximum Insulin Concentration (Cmax)EquivalentEquivalentEquivalence in Cmax was demonstrated in head-to-head trials.[6]
Time to 50% of Peak Insulin Concentration~17 min~20 minNo statistically significant difference.[6]
Time to 50% Decrease from Peak~116 min~113 minNo statistically significant difference.[6]
Glucose Infusion Rate (GIR) - Peak~120 min~120 minBoth analogs demonstrated a similar maximal effect on glucose uptake.[4]

Glycemic Control: Efficacy in Lowering Blood Glucose

The ultimate measure of an insulin analog's effectiveness lies in its ability to control blood glucose levels, particularly the postprandial spikes that contribute to overall glycemic burden. Head-to-head comparisons have consistently shown that both this compound and insulin aspart are equally effective in managing postprandial glucose excursions.[6]

Long-term glycemic control, assessed by changes in glycated hemoglobin (HbA1c), has also been found to be comparable between the two insulins in various patient populations, including adults and children with type 1 diabetes and adults with type 2 diabetes.[2] A systematic review of randomized controlled trials concluded that both treatments yielded similar decreases in HbA1c.[2]

Comparative Glycemic Efficacy Data
Outcome MeasureThis compoundInsulin AspartKey FindingsCitations
Change in HbA1c (Type 1 Diabetes, Pediatric)-0.05 ± 0.07%-0.15 ± 0.05%No statistically significant difference.[2]
Change in HbA1c (Type 1 Diabetes, Adult)0.18 ± 0.84%0.00 ± 0.51%No statistically significant difference. In one study, aspart showed a significantly lower endpoint HbA1c.[2]
Change in HbA1c (Type 2 Diabetes)Non-inferiorNon-inferiorA crossover trial demonstrated the non-inferiority of lispro to aspart.[2]
Postprandial Glucose Excursion (0-6h)EquivalentEquivalentEquivalence was declared based on the 90% confidence interval of the ratio.[6]
Maximum Postprandial Glucose (Cmax)11.9 ± 0.5 mmol/L11.9 ± 0.4 mmol/LNo statistically significant difference.[6]

Safety Profile: The Risk of Hypoglycemia

A critical aspect of any insulin therapy is the risk of hypoglycemia. The rapid onset and shorter duration of action of both this compound and insulin aspart are generally associated with a lower risk of late postprandial hypoglycemia compared to regular human insulin.[1] When compared directly, most studies have found no significant difference in the rates of overall, minor, major, or nocturnal hypoglycemic events between the two analogs.[2]

However, some nuances have been reported. In two studies, the lispro group reported a significantly lower rate of self-reported documented hypoglycemic episodes per 30 days compared to the aspart group.[2] Conversely, another study in newly diagnosed type 2 diabetes patients found no statistical difference in the number of hypoglycemic events.[2]

Comparative Safety Data
Outcome MeasureThis compoundInsulin AspartKey FindingsCitations
Overall Hypoglycemic Episodes (Pediatric T1D)81.3% of patients92.2% of patientsNo statistically significant difference.[2]
Major Hypoglycemic Episodes (Pediatric T1D)0.3% of patients0.4% of patientsNo statistically significant difference.[2]
Nocturnal Hypoglycemia (Pediatric T1D)6.2% of patients5.7% of patientsNo statistically significant difference.[2]
Hypoglycemic Events (<3.9 mmol/L) (T2D)15 events22 eventsNo statistically significant difference.[2]

Experimental Protocols in Focus

To ensure a robust comparison, the clinical trials cited have employed rigorous methodologies. A common design is the randomized, double-blind, crossover trial, which minimizes bias by having each participant serve as their own control.

Euglycemic Clamp Study Protocol

A frequently utilized method to assess the pharmacodynamic and pharmacokinetic properties of insulin is the euglycemic clamp study.

  • Patient Population : C-peptide-negative patients with type 1 diabetes.

  • Pre-study Preparation : Plasma glucose is normalized overnight via an intravenous insulin infusion.

  • Insulin Administration : On the morning of the study, a subcutaneous injection of either this compound or insulin aspart is administered in a randomized order.

  • Glucose Clamping : For the subsequent 4-5 hours, plasma glucose is maintained at a constant level (e.g., ~5.5 mmol/l) through a variable infusion of 20% glucose. The rate of glucose infusion required to maintain euglycemia is a measure of insulin action.[1]

  • Data Collection : Blood samples are collected at frequent intervals to measure serum insulin concentrations, plasma glucose, and other metabolic parameters.

  • Crossover : After a washout period (e.g., 1 month), the procedure is repeated with the other insulin analog.[1]

G cluster_screening Screening & Randomization cluster_period1 Treatment Period 1 cluster_washout Washout Period cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Data Analysis P Patient Cohort (Type 1 Diabetes) R Randomization P->R A1 This compound Administration R->A1 Group 1 B1 Insulin Aspart Administration R->B1 Group 1 C1 Euglycemic Clamp & Data Collection A1->C1 B1->C1 W Washout C1->W A2 Insulin Aspart Administration W->A2 Crossover B2 This compound Administration W->B2 Crossover C2 Euglycemic Clamp & Data Collection A2->C2 B2->C2 D Comparative Analysis of PK/PD & Safety Data C2->D

Diagram of a typical crossover euglycemic clamp study design.

Insulin Signaling Pathway

Both this compound and insulin aspart exert their effects through the same insulin signaling pathway. Upon binding to the insulin receptor, a cascade of intracellular events is initiated, ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into muscle and fat cells.

InsulinSignaling Insulin This compound or Insulin Aspart IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GLUT4_translocation GLUT4 Translocation to Cell Membrane Akt->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Simplified insulin signaling pathway leading to glucose uptake.

Conclusion

The body of evidence from head-to-head clinical trials strongly suggests that this compound and insulin aspart are comparable in terms of their pharmacokinetic and pharmacodynamic profiles, glycemic efficacy, and safety.[2][7] While minor differences have been observed in some studies, these have not consistently translated into clinically significant advantages of one analog over the other. Therefore, in clinical practice, this compound and insulin aspart can be considered largely interchangeable for the management of prandial glucose.[2] The choice between these two rapid-acting insulin analogs may ultimately be guided by factors such as formulary availability, cost, and individual patient or physician preference. Newer, ultra-rapid-acting formulations of both lispro and aspart are now available, offering even faster absorption kinetics and potentially further refining postprandial glucose control.[8]

References

A Comparative Guide to the Validation of a New Analytical Method for Insulin Lispro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, rapid Resolution-UPLC (Ultra-Performance Liquid Chromatography) method against the established United States Pharmacopeia (USP) HPLC reference standard for the quantitative analysis of Insulin Lispro. The objective is to validate that the new method is suitable for its intended purpose, offering comparable or superior performance in terms of accuracy, precision, and efficiency.[1][2][3]

All data presented herein is for illustrative purposes to demonstrate the validation process.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][3] It is a critical requirement for regulatory submissions and ensures the reliability and consistency of data in quality control and drug development.[4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]

This compound is a rapid-acting insulin analog used in the management of diabetes mellitus.[5][6] Accurate and precise quantification is essential for ensuring product quality and patient safety.

  • Reference Standard Method: USP Monograph for this compound Assay (HPLC).[7][8]

  • New Method: Resolution-UPLC Method.

Experimental Protocols

Reference Standard Method: USP HPLC

The reference method is based on the USP monograph for this compound.[7][8]

  • Column: C18, 4.6 mm x 10 cm.

  • Mobile Phase: A mixture of an aqueous buffer (anhydrous sodium sulfate in water, adjusted to pH 2.3 with phosphoric acid) and acetonitrile.[7][8][9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 214 nm.[7][9][10]

  • Column Temperature: 40°C.[10]

  • Run Time: Approximately 25 minutes.[10]

New Method: Resolution-UPLC

This new method is designed to provide faster analysis times without compromising analytical performance.

  • Column: UPLC C18, 2.1 mm x 50 mm, 1.7 µm.

  • Mobile Phase: Gradient elution using 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 214 nm.

  • Column Temperature: 45°C.

  • Run Time: Approximately 5 minutes.

Validation Parameters and Data Comparison

The following sections detail the validation parameters, acceptance criteria based on ICH guidelines, and a comparative summary of the results.[1][2][11]

Specificity

Specificity is the ability to assess the analyte in the presence of other components such as impurities, degradation products, and placebo matrix.[12]

  • Protocol: Placebo solution, a solution containing known impurities, and a standard solution of this compound were injected. The chromatograms were analyzed to ensure no interference at the retention time of the this compound peak.

  • Results: Both methods demonstrated high specificity. No interfering peaks were observed at the retention time of this compound in the placebo or impurity-spiked samples.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12]

  • Protocol: A series of at least five concentrations of this compound reference standard were prepared, ranging from 50% to 150% of the nominal assay concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

ParameterNew Method (Resolution-UPLC)Reference Method (USP HPLC)
Range 40 - 120 µg/mL40 - 120 µg/mL
Correlation Coefficient (r²) 0.99980.9995
Accuracy

Accuracy is the closeness of the test results to the true value.[12] It is often expressed as percent recovery.

  • Protocol: The method was applied to a placebo mixture spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Concentration LevelNew Method (% Recovery)Reference Method (% Recovery)
80% 99.8%99.5%
100% 100.5%100.2%
120% 101.1%100.8%
Average Recovery 100.5% 100.2%
Precision

Precision measures the degree of scatter between a series of measurements.[1] It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Protocol (Repeatability): A minimum of six measurements at 100% of the test concentration were performed.[1][2]

  • Protocol (Intermediate Precision): The repeatability test was repeated by a different analyst on a different day using different equipment.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[13]

Precision LevelNew Method (%RSD)Reference Method (%RSD)
Repeatability (Intra-assay) 0.75%1.10%
Intermediate Precision (Inter-assay) 1.25%1.65%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol: Determined based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: Reportable values.

ParameterNew Method (µg/mL)Reference Method (µg/mL)
LOD 0.51.5
LOQ 1.54.5
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Minor changes were made to the flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The effect on the results was observed.

  • Acceptance Criteria: System suitability parameters must pass, and results should not significantly change.

  • Results: The new Resolution-UPLC method showed high robustness, with %RSD values remaining below 2.0% under all varied conditions. The reference method also demonstrated acceptable robustness.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G start Start: Define Analytical Target Profile (ATP) protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision loq LOD & LOQ protocol->loq robustness Robustness protocol->robustness data_analysis Data Analysis and Comparison to Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end

A high-level workflow for analytical method validation.
Logical Relationship for Method Acceptance

This diagram shows the decision-making process for accepting a validation parameter's results.

G start Perform Experiment (e.g., Precision) calculate Calculate Result (e.g., %RSD) start->calculate compare Compare Result vs. Acceptance Criterion (%RSD <= 2.0%) calculate->compare pass Parameter PASS compare->pass Meets fail Parameter FAIL (Investigate & Repeat) compare->fail Does Not Meet

Decision logic for validation parameter acceptance.

Conclusion

The new Resolution-UPLC method for the quantitative analysis of this compound has been successfully validated against the USP reference standard method.

  • Performance: The new method demonstrates comparable, and in some cases superior, performance in terms of linearity, accuracy, and precision. It also shows a significantly lower limit of quantitation, indicating higher sensitivity.

  • Efficiency: With a run time of 5 minutes compared to the 25 minutes of the reference method, the Resolution-UPLC method offers a substantial improvement in sample throughput and efficiency.

Based on the validation data, the Resolution-UPLC method is a suitable and advantageous alternative to the current USP HPLC method for the routine quality control analysis of this compound.

References

Cross-Validation of Insulin Lispro Immunoassay with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of insulin lispro is critical for pharmacokinetic and pharmacodynamic studies. The two most prominent analytical techniques for this purpose are immunoassays and liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison: Immunoassay vs. Mass Spectrometry

The choice between an immunoassay and a mass spectrometry-based method for this compound quantification depends on the specific requirements of the study, such as the need for high specificity, sensitivity, and throughput. Below is a summary of key performance characteristics.

ParameterImmunoassay (ELISA/RIA)Mass Spectrometry (LC-MS/MS)
Lower Limit of Quantification (LLOQ) ~1.0-7.8 µU/mL0.1 ng/mL (~2.8 µU/mL or 16.7 pM)[1]
Specificity Can be susceptible to cross-reactivity with endogenous insulin and other insulin analogs.[1][2]High specificity, capable of distinguishing between this compound and human insulin based on mass differences.[3]
Bias A 30% bias has been observed when compared to LC-MS/MS methods.[4]Considered a more accurate and specific reference method.[5]
Throughput Generally higher throughput, suitable for large sample batches.Can be lower throughput due to serial sample processing.
Interference Potential interference from anti-insulin antibodies.[1][2]Less susceptible to interference from anti-insulin antibodies.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

This compound Immunoassay Protocol (ELISA)

This protocol is based on a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Principle: The this compound ELISA is a solid-phase two-site enzyme immunoassay.[6] It utilizes two monoclonal antibodies that are specific to different epitopes on the this compound molecule.[6] this compound in the sample binds to the antibodies coated on the microtiter wells and to a peroxidase-conjugated antibody in solution, forming a "sandwich" complex.[6] After a washing step to remove unbound components, a substrate is added, and the resulting chemiluminescence is measured, which is proportional to the concentration of this compound.[6]

Procedure:

  • Preparation: Reconstitute calibrators, controls, and prepare working solutions of enzyme conjugate, substrate, and wash buffer.[6]

  • Sample Addition: Pipette 10 µL of calibrators, controls, and samples in duplicate into the appropriate microplate wells.[6]

  • Assay Buffer Addition: Add 100 µL of Assay Buffer to each well.[6]

  • Incubation 1: Incubate the plate on a shaker for 1 hour at room temperature.[6]

  • Washing: Wash the wells six times with the wash buffer solution to remove unbound substances.[6]

  • Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate solution to each well.[6]

  • Incubation 2: Incubate the plate on a shaker for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described in step 5.[6]

  • Substrate Addition: Add 50 µL of the substrate working solution to each well.[6]

  • Incubation 3: Incubate for 10 minutes at room temperature.[6]

  • Measurement: Read the luminosity of the wells using a chemiluminescence plate reader.[6]

This compound Mass Spectrometry Protocol (LC-MS/MS)

This protocol outlines a liquid chromatography-tandem mass spectrometry method for the quantification of this compound in a biological matrix.

Principle: This method involves the extraction of this compound from the sample matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry.[3][7] The high specificity of LC-MS/MS allows for the differentiation of this compound from endogenous human insulin by detecting unique fragment ions.[3]

Procedure:

  • Sample Preparation:

    • Protein precipitation of plasma samples is performed.[3]

    • The supernatant is then subjected to solid-phase extraction (SPE) for enrichment of the analyte.[3][7]

  • Chromatography:

    • A micro-LC system is used for separation in a trap-and-elute mode.[3]

    • Mobile phase A: 0.1% formic acid in water.[3]

    • Mobile phase B: 0.1% formic acid in acetonitrile.[3]

    • A gradient elution is employed to separate this compound from other components.[3]

  • Mass Spectrometry:

    • A tandem mass spectrometer is operated in positive electrospray ionization (ESI) mode.[7]

    • Multiple reaction monitoring (MRM) is used for quantification, with a specific precursor-to-product ion transition for this compound (e.g., m/z 1162.5→217.2).[7]

    • A suitable internal standard, such as bovine insulin, is used for accurate quantification.[3][7]

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_IA Immunoassay (IA) cluster_MS Mass Spectrometry (MS) cluster_CV Cross-Validation IA_Sample Sample/Standard Addition IA_Incubate1 Incubation with Capture Ab IA_Sample->IA_Incubate1 IA_Wash1 Wash IA_Incubate1->IA_Wash1 IA_EnzymeConj Add Enzyme-Conjugated Ab IA_Wash1->IA_EnzymeConj IA_Incubate2 Incubation IA_EnzymeConj->IA_Incubate2 IA_Wash2 Wash IA_Incubate2->IA_Wash2 IA_Substrate Add Substrate IA_Wash2->IA_Substrate IA_Read Read Signal IA_Substrate->IA_Read MS_Sample Sample Preparation (SPE) MS_LC LC Separation MS_Sample->MS_LC MS_Ionize Ionization (ESI) MS_LC->MS_Ionize MS_MS1 MS1 (Precursor Ion Selection) MS_Ionize->MS_MS1 MS_CID Collision-Induced Dissociation MS_MS1->MS_CID MS_MS2 MS2 (Product Ion Detection) MS_CID->MS_MS2 MS_Detect Quantification MS_MS2->MS_Detect CV_Samples Prepare Aliquots of Study Samples & QCs CV_Analyze_IA Analyze with Immunoassay CV_Samples->CV_Analyze_IA CV_Analyze_MS Analyze with Mass Spec CV_Samples->CV_Analyze_MS CV_Compare Compare Results (Bias, Correlation) CV_Analyze_IA->CV_Compare CV_Analyze_MS->CV_Compare

Cross-validation workflow for this compound assays.

This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor IRS Proteins IRS Proteins Insulin Receptor->IRS Proteins PI3K PI3K IRS Proteins->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Glycogen Synthesis Glycogen Synthesis Akt/PKB->Glycogen Synthesis Protein Synthesis Protein Synthesis Akt/PKB->Protein Synthesis

Simplified this compound signaling pathway.

Conclusion

The cross-validation of this compound immunoassays with mass spectrometry is an essential step in ensuring data accuracy and reliability in clinical and research settings. While immunoassays offer higher throughput, LC-MS/MS provides superior specificity and is less prone to interferences, making it the preferred method for regulatory submissions and studies requiring precise quantification.[1][5][8] The choice of method should be guided by the specific analytical needs of the project, taking into account the trade-offs between speed, specificity, and accuracy. Following established guidelines for bioanalytical method validation is crucial for ensuring the integrity of the data generated.[8][9][10][11]

References

A Comparative Guide to the Efficacy of Insulin Lispro and Other Rapid-Acting Insulin Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of insulin lispro and other prominent rapid-acting insulin analogs, namely insulin aspart and insulin glulisine, based on data from various animal models. The information is intended to assist researchers and professionals in drug development in understanding the subtle but significant differences in the pharmacokinetic and pharmacodynamic profiles of these critical therapeutic agents.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies in animal models, offering a comparative view of the key performance parameters of this compound, insulin aspart, and insulin glulisine. Due to the limited availability of single studies directly comparing all three analogs, data has been compiled from multiple sources. Readers should pay close attention to the specific animal model and experimental conditions outlined in each table to ensure accurate interpretation.

Pharmacodynamic Comparison in Diabetic Rats

Table 1: Glucose Infusion Rate (GIR) and Hepatic Glucose Production in Streptozotocin-Induced Diabetic Rats

ParameterThis compound (LIS)Insulin Glulisine (GLU)Animal ModelStudy Conditions
Mean Glucose Infusion Rate (GIR) 18 ± 1 mg/kg/min12 ± 1 mg/kg/minWistar Rats (Male)2-hour hyperinsulinemic-euglycemic clamp (0.8U/kg/h insulin infusion)[1]
Hepatic Glucose Production 0.4 ± 0.9 mg/kg/min6.4 ± 1.6 mg/kg/minWistar Rats (Male)2-hour hyperinsulinemic-euglycemic clamp (0.8U/kg/h insulin infusion)[1]

Data presented as mean ± standard error. A higher GIR indicates greater insulin sensitivity.

Pharmacokinetic and Pharmacodynamic Comparison in Pigs

Pigs are often considered a valuable translational model in diabetes research due to their physiological similarities to humans.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Insulin Aspart vs. Human Insulin in Pigs

ParameterInsulin Aspart (IA)Human Insulin (HI)Animal ModelStudy Conditions
Absorption More rapid than HI-PigsSubcutaneous dosing[2][3]
Plasma Glucose Levels (30-75 min post-dose) Significantly lower than HI (P < 0.05)-PigsSubcutaneous dosing[2][3]

This study highlights the faster absorption and more pronounced early glucose-lowering effect of insulin aspart compared to regular human insulin in a pig model.[2][3]

Experimental Protocols

Understanding the methodologies behind the data is crucial for its correct application. Below are detailed protocols for key experiments cited in this guide.

Hyperinsulinemic-Euglycemic Clamp in Rats

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure whole-body glucose disposal under steady-state hyperinsulinemia and euglycemia.

Animal Model: Streptozotocin (STZ)-induced diabetic Wistar rats. Diabetes is induced by a single intravenous injection of STZ (60mg/kg).[1]

Procedure:

  • Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling). Animals are allowed to recover for several days.

  • Fasting: Rats are fasted overnight prior to the clamp study.

  • Tracer Infusion: A primed-continuous infusion of [3-³H]glucose is initiated to measure glucose turnover.

  • Clamp Initiation: A continuous infusion of the insulin analog (e.g., this compound or insulin glulisine at 0.8U/kg/h) is started.[1]

  • Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes. A variable infusion of 20-50% dextrose is adjusted to maintain blood glucose at a constant, euglycemic level (approximately 100-120 mg/dL).

  • Steady State: The clamp is considered to be at a steady state when the glucose infusion rate (GIR) required to maintain euglycemia is stable for at least 30 minutes.

  • Data Collection: Blood samples are collected at regular intervals to determine plasma glucose, insulin concentrations, and tracer-determined glucose turnover.

  • Tissue Analysis: At the end of the clamp, tissues such as liver and muscle can be collected to assess glycogen synthesis and other metabolic parameters.[1]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in evaluating and mediating the effects of insulin analogs, the following diagrams are provided.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

G cluster_prep Animal Preparation cluster_clamp Euglycemic Clamp Procedure cluster_analysis Data Analysis animal Diabetic Animal Model (e.g., STZ-induced rat) surgery Catheter Implantation (Jugular Vein & Carotid Artery) animal->surgery recovery Recovery Period surgery->recovery fasting Overnight Fasting recovery->fasting start_clamp Start Insulin Analog Infusion (Constant Rate) fasting->start_clamp monitor_bg Monitor Blood Glucose (Every 5-10 min) start_clamp->monitor_bg adjust_gir Adjust Glucose Infusion Rate (GIR) monitor_bg->adjust_gir adjust_gir->monitor_bg Feedback Loop steady_state Achieve Steady State (Stable GIR) adjust_gir->steady_state collect_samples Collect Blood Samples steady_state->collect_samples measure_params Measure PK/PD Parameters (GIR, Glucose Turnover, etc.) collect_samples->measure_params compare Compare Efficacy of Insulin Analogs measure_params->compare insulin Insulin Analog (Lispro, Aspart, Glulisine) receptor Insulin Receptor (IR) insulin->receptor Binds irs IRS Proteins receptor->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Activates akt Akt/PKB pdk1->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes gsk3 GSK3 akt->gsk3 Inhibits glut4_translocation GLUT4 Translocation to Membrane glut4_vesicle->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake glycogen_synthase Glycogen Synthase gsk3->glycogen_synthase Inhibits glycogen_synthesis Glycogen Synthesis glycogen_synthase->glycogen_synthesis

References

In Vitro Mitogenic Potential: A Comparative Analysis of Insulin Lispro and Native Insulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the mitogenic potential of insulin lispro, a rapid-acting insulin analog, and native human insulin. The information presented herein is curated from peer-reviewed studies to assist researchers in understanding the cellular growth-promoting effects of these molecules. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Summary: Mitogenic Potency Comparison

The in vitro mitogenic potential of this compound compared to native human insulin has been investigated across various cell lines, with results showing a range of outcomes. While many studies suggest an equipotent or similar mitogenic effect, others have reported either increased or decreased potency. This variability may be attributed to differences in experimental conditions, cell lines utilized, and the specific endpoints measured.[1][2] The following table summarizes key findings from comparative studies.

Cell LineAssay TypeRelative Mitogenic Potency of this compound vs. Native InsulinReference
L6 Skeletal Muscle CellsPhosphorylation of IRS-1, p70 S6 kinase, ERK1/ERK2Similar[3]
Human Mammary Epithelial Cells (MCF-10A)Cell Growth Assays (Thymidine Incorporation, Cell Number)Similar[1]
Human Mammary Epithelial Cells (MCF-7)Cell ProliferationSimilar[1][4]
Human Smooth Muscle CellsCell Growth AssaysConflicting Results (Higher in one study, lower in another)[1]
Rat H4-II-E Hepatoma CellsCell Growth AssaysSimilar[1]
Saos/B10 CellsCell Growth AssaysLower[1]
HCT-116 CellsCell Growth AssaysHigher[1]

Experimental Protocols

To ensure reproducibility and accurate interpretation of mitogenic potential data, detailed and standardized experimental protocols are crucial. Below are methodologies commonly employed in the in vitro assessment of insulin-mediated mitogenesis.

Cell Proliferation Assays

Several methods can be utilized to quantify cell proliferation in response to insulin stimulation.

1. MTT Assay:

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ cells/well and allow them to adhere.

  • Starvation: After 24 hours, starve the cells in a serum-free medium.

  • Treatment: Incubate the cells with varying concentrations of native insulin or this compound (e.g., 15, 150, and 1,500 nmol/L).

  • MTT Addition: Following the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[5]

2. [³H]-Thymidine Incorporation Assay:

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Starvation: Seed cells in a multi-well plate and serum-starve them to synchronize the cell cycle.

  • Stimulation: Treat the cells with different concentrations of this compound or native insulin.

  • Labeling: Add tritiated thymidine ([³H]-thymidine) to the culture medium for a defined period, allowing it to be incorporated into newly synthesized DNA during cell division.

  • Harvesting: Harvest the cells and wash away unincorporated [³H]-thymidine.

  • Measurement: Measure the amount of incorporated radioactivity using a scintillation counter. The level of radioactivity is directly proportional to the mitogenic activity.[6]

Receptor Binding and Activation Assays

1. Competitive Receptor Binding Assay:

This assay determines the binding affinity of insulin and its analogs to the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R).

  • Receptor Preparation: Prepare membranes from cells overexpressing either the human IR-A, IR-B, or IGF-1R.

  • Assay Setup: Combine the prepared membranes with a constant concentration of a radiolabeled insulin tracer and increasing concentrations of unlabeled this compound or native insulin.

  • Incubation and Measurement: After incubation to reach binding equilibrium, the amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated to determine its binding affinity.[6][7][8]

2. In-Cell Western Assay for Receptor Autophosphorylation:

This assay quantifies the activation of the insulin receptor by measuring its autophosphorylation.

  • Cell Plating and Starvation: Plate cells overexpressing the human insulin receptor (e.g., CHO-K1 cells) in a 96-well plate and subsequently starve them in a serum-free medium.

  • Stimulation: Treat the cells with various concentrations of this compound or native insulin for a short period (e.g., 20 minutes) to induce receptor autophosphorylation.

  • Fixation and Permeabilization: Fix the cells with a solution like formaldehyde and then permeabilize them to allow antibody entry.

  • Staining: Incubate the cells with a primary antibody that specifically recognizes the phosphorylated tyrosine residues on the insulin receptor, followed by a fluorescently labeled secondary antibody. A nuclear stain can be used for normalization.

  • Detection: Measure the fluorescent signal using a multimodal plate reader. The intensity of the fluorescence corresponds to the level of receptor phosphorylation and, therefore, its activation.[9][10][11]

Visualization of Signaling Pathways and Workflows

Insulin Mitogenic Signaling Pathways

Insulin and its analogs primarily exert their mitogenic effects through the activation of two key signaling pathways: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Erk pathway.[12][13][14] Both pathways are initiated by the binding of insulin to the insulin receptor.

Mitogenic_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/Erk Pathway Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P Shc Shc IR->Shc P PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow Start Start: Insulin Analog (e.g., this compound) Binding_Assay Competitive Receptor Binding Assay (IR/IGF-1R) Start->Binding_Assay Phospho_Assay Receptor Autophosphorylation Assay (In-Cell Western) Start->Phospho_Assay Data_Analysis Data Analysis and Comparison to Native Insulin Binding_Assay->Data_Analysis Prolif_Assay Cell Proliferation Assay (MTT, Thymidine Inc.) Phospho_Assay->Prolif_Assay Prolif_Assay->Data_Analysis Conclusion Conclusion on Relative Mitogenic Potential Data_Analysis->Conclusion

References

Bioequivalence studies of a biosimilar insulin lispro to the reference product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of biosimilar insulin lispro with its reference product, Humalog®, focusing on the bioequivalence, pharmacokinetic (PK), and pharmacodynamic (PD) profiles. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that support the approval and use of these biosimilar products.

Pharmacokinetic and Pharmacodynamic Bioequivalence Data

Bioequivalence between a biosimilar this compound and its reference product is established through rigorous clinical pharmacology studies.[1] The primary method for assessing the PK and PD profiles is the hyperinsulinemic-euglycemic clamp technique.[2][3][4] For a biosimilar to be considered equivalent, the 90% confidence intervals (CIs) for the ratio of the geometric means of the primary PK and PD parameters must fall within the range of 80-125%.[2][5]

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters from various bioequivalence studies comparing different biosimilar this compound products to the reference product.

Table 1: Pharmacokinetic (PK) Bioequivalence Data

Biosimilar ProductParameterGeometric Mean Ratio (Biosimilar/Reference) [90% CI]Conclusion
RinLiz®AUCins91% [86-97%]Bioequivalent[2]
Cins.max94% [91-97%]Bioequivalent[2]
SAR342434 (Admelog®)INS-AUC0.95-1.03Bioequivalent[5]
INS-Cmax0.95-1.03Bioequivalent[5]
Biphasic this compound 25AUCins.0–1283.76-96.98%Bioequivalent[4]
Cins.max87.75-99.90%Bioequivalent[4]
GN1101DPPlasma INSPoint estimates close to 100%Bioequivalent[6]

AUCins: Area under the insulin concentration-time curve; Cins.max: Maximum insulin concentration; INS-AUC: Area under the insulin concentration-time curve; INS-Cmax: Maximum insulin concentration.

Table 2: Pharmacodynamic (PD) Bioequivalence Data

Biosimilar ProductParameterGeometric Mean Ratio (Biosimilar/Reference) [90% CI]Conclusion
RinLiz®AUCGIR106% [95-118%]Bioequivalent[2]
GIRmax108% [97-121%]Bioequivalent[2]
SAR342434 (Admelog®)GIR-AUC0-12h1.00-1.07Bioequivalent[5]
GIRmax1.00-1.07Bioequivalent[5]
GN1101DPGIR profilesPoint estimates close to 100%Bioequivalent[6]

AUCGIR: Area under the glucose infusion rate-time curve; GIRmax: Maximum glucose infusion rate; GIR-AUC: Area under the glucose infusion rate-time curve.

In addition to PK and PD studies, clinical trials of up to six months have demonstrated the long-term efficacy and safety of biosimilar this compound, such as Admelog® (SAR342434), showing similar reductions in HbA1c from baseline compared to the reference product.[7] The incidence and prevalence of anti-insulin antibodies were also found to be similar between the biosimilar and reference groups.[7]

Experimental Protocols

The gold standard for assessing the bioequivalence of insulin products is the hyperinsulinemic-euglycemic clamp study. This section details a typical protocol for such a study.

Objective: To compare the pharmacokinetic and pharmacodynamic profiles of a biosimilar this compound to a reference this compound.

Study Design: A randomized, double-blind, two-period, crossover study is a common design.[2][3] Healthy volunteers or individuals with type 1 diabetes are enrolled.[2][5]

Methodology:

  • Subject Preparation: Participants undergo a washout period for any prior insulin use and fast for a specified duration (e.g., at least 10 hours) before the clamp procedure.[8]

  • Drug Administration: A single subcutaneous dose of either the biosimilar or reference this compound (e.g., 0.3 U/kg) is administered.[5][6]

  • Euglycemic Clamp:

    • An intravenous line is established for blood sampling, and another for the infusion of a 20% glucose solution.[8]

    • The participant's blood glucose level is frequently monitored (e.g., every 5 minutes).[3]

    • The glucose infusion rate (GIR) is adjusted to maintain a constant, normal blood glucose level (e.g., 81 mg/dL).[3][6]

    • The clamp procedure typically lasts for a predefined period, such as 8 to 12 hours.[3][5]

  • Pharmacokinetic (PK) Sampling: Blood samples are collected at predefined intervals throughout the clamp duration to measure plasma insulin concentrations using a validated method like an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry.[3][4][6]

  • Pharmacodynamic (PD) Assessment: The GIR profile over time serves as the primary pharmacodynamic endpoint.

  • Crossover: After a sufficient washout period (e.g., 2-14 days), participants receive the alternate treatment in the second period of the study.[6]

Visualizations

This compound Signaling Pathway

This compound, like endogenous insulin, exerts its glucose-lowering effect by binding to the insulin receptor, which initiates a cascade of intracellular signaling events.[9][10] This leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and fat cells.[10]

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor This compound->IR Binding IRS IRS Proteins IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake Facilitates PI3K PI3 Kinase IRS->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem

Caption: this compound signaling pathway.

Experimental Workflow for Bioequivalence Study

The following diagram illustrates the typical workflow of a randomized, crossover euglycemic clamp study to determine the bioequivalence of a biosimilar this compound.

BioequivalenceWorkflow cluster_screening Screening & Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Screening Subject Screening Randomization Randomization Screening->Randomization GroupA1 Group A: Receive Biosimilar Randomization->GroupA1 GroupB1 Group B: Receive Reference Randomization->GroupB1 Clamp1 Euglycemic Clamp (PK/PD Assessment) GroupA1->Clamp1 GroupB1->Clamp1 Washout Washout Clamp1->Washout GroupA2 Group A: Receive Reference Washout->GroupA2 GroupB2 Group B: Receive Biosimilar Washout->GroupB2 Clamp2 Euglycemic Clamp (PK/PD Assessment) GroupA2->Clamp2 GroupB2->Clamp2 Analysis Statistical Analysis (90% CI for Ratios) Clamp2->Analysis

Caption: Bioequivalence study workflow.

References

A Comparative Analysis of the Immunogenicity of Insulin Lispro and Other Insulin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of recombinant DNA technology has revolutionized diabetes management through the development of insulin analogs. These engineered insulins, with modified amino acid sequences, offer improved pharmacokinetic and pharmacodynamic profiles compared to regular human insulin. Rapid-acting analogs, such as insulin lispro, insulin aspart, and insulin glulisine, are designed for faster absorption and a shorter duration of action to better mimic the natural postprandial insulin response. While these modifications have enhanced glycemic control, they also introduce the potential for an immune response, leading to the formation of anti-insulin antibodies (AIAs). This guide provides a comparative overview of the immunogenicity of this compound against other insulin analogs, supported by experimental data and detailed methodologies.

Molecular Basis of Rapid-Acting Insulin Analogs

The primary structural difference in rapid-acting insulin analogs compared to human insulin lies in the C-terminus of the B-chain. These modifications are designed to reduce the tendency of insulin molecules to self-associate into dimers and hexamers, thereby allowing for more rapid absorption from the subcutaneous tissue.

  • This compound: The amino acid sequence at positions B28 and B29 is reversed from the native proline-lysine to lysine-proline.

  • Insulin Aspart: Proline at position B28 is replaced with aspartic acid.

  • Insulin Glulisine: Asparagine at position B3 is replaced by lysine, and the lysine at position B29 is replaced by glutamic acid.

These alterations, while beneficial for their pharmacokinetic profile, can potentially create new epitopes that could be recognized by the immune system.

Comparative Immunogenicity Data

The development of anti-insulin antibodies is a potential consequence of treatment with any exogenous insulin. However, clinical studies have generally shown that the immunogenicity of this compound is comparable to that of other rapid-acting insulin analogs and human insulin. The clinical significance of these antibodies is often minimal, with no major impact on glycemic control or the incidence of adverse events for the majority of patients.

Table 1: Comparison of Anti-Insulin Antibody (AIA) Development in Patients with Type 1 Diabetes

ParameterThis compound (Biosimilar SAR-Lis)This compound (Originator Ly-Lis)Notes
Study Population Adults with Type 1 DiabetesAdults with Type 1 DiabetesData from a 12-month, randomized, controlled trial (SORELLA 1)
AIA Positive at Baseline 46.7%45.1%Similar baseline prevalence of AIAs.
New AIA Development (Treatment-Emergent) 30.8%29.2%No significant difference in the development of new AIAs.
Median AIA Titer (at 12 months) 2.00 - 16.00 (Interquartile Range)2.00 - 8.00 (Interquartile Range)Median titers remained relatively stable over time in both groups.
Cross-reactivity to Human Insulin 87.2% - 94.7%87.2% - 94.7%High degree of cross-reactivity observed.

Data extracted from a study comparing a biosimilar of this compound (SAR-Lis) with its originator (Ly-Lis). Direct head-to-head comparative data for lispro vs. aspart vs. glulisine from a single study is limited.

Table 2: Comparison of Anti-Insulin Antibody (AIA) Development in Patients with Type 2 Diabetes

ParameterThis compound (Biosimilar SAR-Lis)This compound (Originator Ly-Lis)Notes
Study Population Adults with Type 2 DiabetesAdults with Type 2 DiabetesData from a 6-month, randomized, controlled trial (SORELLA 2)
AIA Positive at Baseline 24.5%25.4%Similar baseline prevalence of AIAs.
New AIA Development (Treatment-Emergent) 38.4%36.7%No significant difference in the development of new AIAs.
Median AIA Titer (at 6 months) 2.00 - 8.00 (Interquartile Range)2.00 - 16.00 (Interquartile Range)Median titers remained relatively stable over time in both groups.
Cross-reactivity to Human Insulin 80.3% - 96.8%80.3% - 96.8%High degree of cross-reactivity observed.

Data extracted from a study comparing a biosimilar of this compound (SAR-Lis) with its originator (Ly-Lis). Direct head-to-head comparative data for lispro vs. aspart vs. glulisine from a single study is limited.

One study involving patients with type 2 diabetes suggested that insulin glargine and insulin aspart might be more antigenic compared to other analogs.[1] However, it is important to note that in rare cases, patients can develop high titers of clinically significant antibodies to a specific insulin analog, leading to insulin resistance or glycemic lability. In one such case, a patient with type 1 diabetes who developed severe insulin resistance due to antibodies against insulin aspart was successfully treated by switching to insulin glulisine.[2] This suggests that in specific individuals, the subtle molecular differences between analogs can be immunologically significant.

Clinical Significance of Anti-Insulin Antibodies

For the vast majority of patients, the presence of low-titer AIAs against insulin analogs, including lispro, does not have a clinically meaningful impact.[3] Studies have generally not found a correlation between the presence or titer of these antibodies and:

  • Glycemic Control (HbA1c): No significant changes in HbA1c levels are typically observed.

  • Insulin Dosage: Insulin requirements generally do not increase.

  • Adverse Events: The incidence of hypoglycemia or hypersensitivity reactions is not significantly different.

However, at high titers, IgG antibodies have the potential to limit insulin action, which could delay or diminish its effects.[1] Rarely, these antibodies can also act as agonists to the insulin receptor, leading to hypoglycemia.[1]

Experimental Protocols

The detection and characterization of anti-insulin antibodies are crucial in immunogenicity studies. The two most common methods employed are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) for Anti-Insulin Antibodies

Principle: This is a competitive binding assay. A known quantity of radiolabeled insulin (e.g., with ¹²⁵I) competes with unlabeled insulin (from the patient's serum) for binding to a limited amount of anti-insulin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled insulin antibodies in the patient's serum.

Methodology:

  • Sample Preparation: Patient serum is collected and stored at -20°C until analysis.

  • Reaction Mixture: A pre-determined amount of ¹²⁵I-labeled insulin is incubated with the patient's serum (diluted) and a specific anti-insulin antibody.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The antibody-bound insulin is separated from the free insulin. This can be achieved by precipitation with a second antibody (e.g., anti-IgG) or polyethylene glycol (PEG).

  • Detection: The radioactivity of the precipitated (antibody-bound) fraction is measured using a gamma counter.

  • Quantification: A standard curve is generated using known concentrations of unlabeled insulin antibodies, and the concentration in the patient sample is interpolated from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Insulin Antibodies

Principle: This is a solid-phase immunoassay. Insulin is coated onto the wells of a microtiter plate. When patient serum is added, any anti-insulin antibodies present will bind to the immobilized insulin. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG is then added. Finally, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., a color change), the intensity of which is proportional to the amount of anti-insulin antibodies in the sample.

Methodology:

  • Coating: Microtiter plate wells are coated with a specific insulin analog (e.g., this compound).

  • Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.

  • Sample Incubation: Diluted patient serum is added to the wells and incubated.

  • Washing: The wells are washed to remove unbound antibodies and other serum components.

  • Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG antibody is added to the wells and incubated.

  • Washing: The wells are washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added to the wells.

  • Detection: The absorbance of the colored product is measured using a microplate reader.

  • Quantification: The concentration of anti-insulin antibodies is determined by comparing the absorbance of the sample to a standard curve.

Visualizing the Pathways

Immune Response and Insulin Signaling

The formation of anti-insulin antibodies can potentially interfere with the normal insulin signaling pathway. The diagram below illustrates the general mechanism of insulin action and the points at which AIAs may exert their effects.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor AIA Anti-Insulin Antibody AIA->Insulin IRS IRS (Insulin Receptor Substrate) Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Translocation GLUT4_Transporter GLUT4 Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake Facilitates

Caption: Insulin Signaling and AIA Interference.

Experimental Workflow for AIA Detection

The following diagram outlines the typical workflow for detecting and quantifying anti-insulin antibodies in patient samples.

AIA_Detection_Workflow Sample_Collection 1. Serum Sample Collection Sample_Processing 2. Serum Separation and Storage (-20°C) Sample_Collection->Sample_Processing Assay_Selection Assay Selection Sample_Processing->Assay_Selection RIA Radioimmunoassay (RIA) Assay_Selection->RIA Radiometric ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Assay_Selection->ELISA Enzymatic RIA_Steps Competitive Binding with ¹²⁵I-labeled Insulin Separation of Bound/ Free Fractions Gamma Counting RIA->RIA_Steps ELISA_Steps Binding to Insulin-coated Plate Secondary Antibody Incubation Substrate Reaction & Absorbance Reading ELISA->ELISA_Steps Data_Analysis 4. Data Analysis (Standard Curve Interpolation) RIA_Steps->Data_Analysis ELISA_Steps->Data_Analysis Reporting 5. Report AIA Titer/ Concentration Data_Analysis->Reporting

Caption: Workflow for AIA Detection.

Conclusion

The available evidence suggests that this compound possesses an immunogenicity profile that is comparable to other rapid-acting insulin analogs, such as insulin aspart and glulisine, as well as to human insulin. The formation of anti-insulin antibodies is a known phenomenon, but in the context of modern insulin analogs, it is generally not associated with adverse clinical outcomes in the majority of patients. However, the potential for individual patient responses, leading to clinically significant immunogenicity, underscores the importance of ongoing monitoring and research in this area. For drug development professionals, a thorough immunogenicity assessment remains a critical component of the safety evaluation for any new insulin analog or biosimilar.

References

A Comparative Guide to Cell-Based Potency Assays for Insulin Lispro Biosimilars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from in-vivo to in-vitro cell-based assays for determining the potency of insulin biosimilars is a critical step in modern drug development, offering ethical and practical advantages. This guide provides a comparative overview of validated cell-based potency assays for insulin lispro biosimilars, focusing on the widely adopted in-cell western (ICW) assay that measures insulin receptor phosphorylation. Additionally, it explores alternative methods such as receptor binding and glucose uptake assays, providing available performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable assay for their needs.

Data Presentation: A Comparative Look at Assay Performance

The following table summarizes the quantitative performance data for the in-cell western potency assay for this compound, based on published validation studies. Data for alternative assays are included where available, though it is important to note that direct comparative studies for this compound are limited.

Parameter In-Cell Western (ICW) Assay Receptor Binding Assay Glucose Uptake Assay
Principle Measures phosphorylation of the insulin receptor in response to this compound binding.Quantifies the binding affinity of this compound to its receptor.Measures the uptake of glucose into cells stimulated by this compound.
Cell Line CHO cells overexpressing human insulin receptor (CHO-K1 INSR)[1]CHO-K1 INSR or similar3T3-L1 adipocytes, primary myotubes[2][3]
**Linearity (R²) **≥ 0.95[4]Data not readily available for this compoundData not readily available for this compound
Precision (%CV) ≤ 12% (Intermediate Precision)[4]Data not readily available for this compoundData not readily available for this compound
Accuracy (%Bias) ≤ 9%[4]Data not readily available for this compoundData not readily available for this compound
Throughput High (96-well plate format)High (96-well plate format)Medium to High
Complexity ModerateModerateHigh

Experimental Protocols

In-Cell Western (ICW) Assay for Insulin Receptor Phosphorylation

This protocol is adapted from the validated method described by Garige et al., 2023, which is a modification of the USP <121> protocol.[1]

Materials:

  • CHO-K1 cells overexpressing the human insulin receptor (CHO-K1 INSR)

  • F-12K Medium supplemented with 10% FBS and 500 µg/mL G418

  • This compound Reference Standard and Test Samples

  • Phosphate-Buffered Saline (PBS)

  • 0.1% (w/v) Bovine Serum Albumin (BSA) in PBS

  • 3.7% Formaldehyde in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer or equivalent)

  • Primary Antibody: Mouse anti-phosphotyrosine antibody

  • Secondary Antibody: IRDye®-labeled anti-mouse IgG

  • Cell Staining Dye (e.g., a DNA stain for normalization)

Procedure:

  • Cell Plating: Seed CHO-K1 INSR cells in a 96-well plate at a density of 1.8 x 10⁴ cells/well and incubate for 48 hours.

  • Serum Starvation: Remove the culture medium and wash the cells with PBS. Add serum-free F-12K medium and incubate for 3-5 hours.

  • Sample Preparation: Prepare a stock solution of this compound reference standard and test samples at 10 U/mL in 0.1% BSA in PBS. Perform a serial dilution to create a dose-response curve.

  • Cell Treatment: Add the diluted this compound standards and samples to the respective wells and incubate for 20 minutes at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the treatment solution and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde for 20 minutes at room temperature.

    • Wash the cells with PBS and then add permeabilization buffer for 15 minutes.

  • Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and a cell stain for 1 hour at room temperature in the dark.

  • Signal Detection: Wash the cells and read the plate using an imaging system capable of detecting the fluorescence of the secondary antibody and the cell stain.

  • Data Analysis: Normalize the phosphotyrosine signal to the cell stain signal. Plot the normalized signal against the logarithm of the this compound concentration and fit a four-parameter logistic (4PL) curve to determine the relative potency of the test sample compared to the reference standard.

Alternative Assay: Receptor Binding Assay (Generalized Protocol)

Principle: This assay measures the ability of a biosimilar this compound to compete with a radiolabeled or fluorescently labeled insulin for binding to the insulin receptor.

Materials:

  • CHO-K1 INSR cells or membrane preparations from these cells

  • Radiolabeled ([¹²⁵I]) or fluorescently labeled human insulin

  • This compound Reference Standard and Test Samples

  • Binding Buffer

  • Wash Buffer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of labeled insulin, and varying concentrations of unlabeled this compound reference standard or test sample.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free labeled insulin. This can be achieved by filtration or centrifugation.

  • Detection: Quantify the amount of bound labeled insulin using a gamma counter (for radiolabeled) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled insulin against the logarithm of the unlabeled this compound concentration. The relative potency is determined by comparing the IC50 values (the concentration that inhibits 50% of the labeled insulin binding) of the test sample and the reference standard.

Alternative Assay: Glucose Uptake Assay (Generalized Protocol)

Principle: This assay measures the biological activity of this compound by quantifying its ability to stimulate glucose uptake in insulin-sensitive cells, such as adipocytes.[5][6]

Materials:

  • 3T3-L1 adipocytes (differentiated from fibroblasts)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound Reference Standard and Test Samples

  • 2-deoxy-[³H]-glucose (radiolabeled) or a fluorescent glucose analog

  • Cytochalasin B (an inhibitor of glucose transport, for background measurement)

  • Scintillation fluid and counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved to reduce basal glucose uptake.

  • Insulin Stimulation: The cells are incubated with varying concentrations of this compound reference standard or test sample to stimulate glucose transporters.

  • Glucose Uptake: Labeled 2-deoxyglucose is added to the cells for a short period.

  • Termination: The uptake is stopped by washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Detection: The cells are lysed, and the amount of intracellular labeled 2-deoxyglucose is quantified by scintillation counting or fluorescence measurement.

  • Data Analysis: The rate of glucose uptake is plotted against the logarithm of the this compound concentration. The relative potency is determined by comparing the EC50 values (the concentration that produces 50% of the maximal response) of the test sample and the reference standard.

Mandatory Visualizations

Insulin Signaling Pathway

The primary mechanism of action for insulin and its analogs, including this compound, is the activation of the insulin receptor, a receptor tyrosine kinase. This initiates a cascade of intracellular signaling events, with the phosphorylation of the insulin receptor itself being the critical first step measured in the recommended potency assay.

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Binding P P Insulin Receptor->P Autophosphorylation IRS IRS Proteins P->IRS Recruitment & Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation Metabolic Effects Glucose Uptake, Glycogen Synthesis Akt->Metabolic Effects Downstream Signaling

Insulin signaling pathway initiated by this compound.
Experimental Workflow: In-Cell Western Assay

The following diagram outlines the key steps in the in-cell western assay for determining the potency of this compound biosimilars.

ICW_Workflow start Start plate_cells Plate CHO-K1 INSR Cells (96-well plate) start->plate_cells incubate1 Incubate 48h plate_cells->incubate1 serum_starve Serum Starve Cells incubate1->serum_starve treat_cells Treat with this compound (Standards & Samples) serum_starve->treat_cells fix_perm Fix & Permeabilize Cells treat_cells->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Ab (anti-phosphotyrosine) block->primary_ab secondary_ab Incubate with Secondary Ab (Fluorescently Labeled) & Cell Stain primary_ab->secondary_ab read_plate Read Plate (Fluorescence Imaging) secondary_ab->read_plate analyze Analyze Data (Normalization & 4PL Curve Fit) read_plate->analyze end End analyze->end

Workflow of the in-cell western potency assay.

References

Side-by-side analysis of the physicochemical stability of different insulin lispro formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the physicochemical stability of different insulin lispro formulations. The information presented is compiled from various studies to offer a comparative overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Introduction to this compound and its Formulations

This compound, a rapid-acting human insulin analog, is a critical therapeutic agent for managing diabetes mellitus. Its structure is modified to prevent the formation of hexamers, allowing for faster absorption and action compared to regular human insulin. Commercial formulations of this compound, such as the reference product Humalog® and its biosimilars or follow-on products like Admelog® and this compound (unbranded), are designed to ensure stability and efficacy throughout their shelf life.[1]

The stability of these formulations is paramount, as degradation can lead to loss of potency, altered pharmacokinetic profiles, and potentially immunogenic responses.[2] Physicochemical instability can manifest as the formation of high molecular weight proteins (HMWPs) through aggregation, or chemical modifications such as deamidation.[3][4] This guide delves into the comparative stability of different this compound formulations under various stress conditions.

Quantitative Comparison of Physicochemical Stability

The following tables summarize quantitative data from studies assessing the stability of different this compound formulations under stressed conditions. It is important to note that direct head-to-head comparative stability studies with quantitative data for various commercial formulations are limited in the public domain. The data presented here is synthesized from multiple sources to provide a representative comparison.

Table 1: Stability of this compound Under Thermal and Mechanical Stress in Insulin Pumps

ParameterFormulation/DeviceStress ConditionsDurationResultsReference
Potency Humalog® in MiniMed 504 & Disetronic H-TRON V10037°C, continuous basal and periodic bolus delivery48 hoursRetained full HPLC potency (change ≤ 4%)[3]
High Molecular Weight Proteins (HMWP) Humalog® in MiniMed 504 & Disetronic H-TRON V10037°C, continuous basal and periodic bolus delivery48 hoursNonsignificant increases of ≤0.15% from an initial 0.18%[3]
Degradation Products (des-amido forms) Humalog® in MiniMed 504 & Disetronic H-TRON V10037°C, continuous basal and periodic bolus delivery48 hoursNo degradation to des-amido forms detected[3]
Potency This compound in MiniMed Paradigm™ pump37°C, continuous shaking, basal and bolus delivery14 daysMet U.S. Pharmacopeia criteria for potency[5]
Precipitation/Occlusion This compound in MiniMed Paradigm™ pump37°C, continuous shaking, basal and bolus delivery14 daysNo precipitation or occlusion alarms observed[5]

Table 2: Comparative Stability of Rapid-Acting Insulin Analogs (including this compound)

ParameterInsulin AnalogStress ConditionsObservationReference
Degradation (inversely dependent on preservative concentration) This compound & Insulin Aspart37°C incubation for 9 days with varying concentrations of phenolic preservativesDegradation was inversely dependent on the concentration of phenolic preservatives.[4]
Stability (in the absence of preservatives) Insulin Glulisine37°C incubation for 9 daysShowed minimal degradation even without phenolic preservatives.[4]
Fibrillation and Occlusion Rates (in insulin pumps) Insulin Aspart vs. This compoundClinical use in CSII therapySome studies suggest insulin aspart has lower rates of fibrillation and occlusion.[6]
Pharmacokinetics This compound vs. Insulin AspartSubcutaneous injection in patients with type 1 diabetesSimilar serum insulin levels and effects on glucose and fat metabolism.[7]

Table 3: Bioequivalence of Different this compound Formulations

ParameterFormulations ComparedStudy DesignKey FindingReference
Bioequivalence (AUC & Cmax) This compound 200 U/mL vs. Humalog® 100 U/mLEuglycemic clamp study in healthy subjectsThe two formulations are bioequivalent.[8]
Efficacy (HbA1c change) Biosimilar this compound Mix (GP-Lis25) vs. Humalog® Mix 2526-week clinical trial in T2D patientsNon-inferiority in HbA1c reduction was demonstrated.[9]
Immunogenicity Biosimilar this compound Mix (GP-Lis25) vs. Humalog® Mix 2526-week clinical trial in T2D patientsSimilar frequency of immune response.[9]
Higher Order Structure Admelog® vs. Humalog®1D 1H NMR spectroscopyBoth brands showed a comparable higher-order structure.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound stability. Below are protocols for key experiments cited in stability studies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Products

Objective: To separate and quantify this compound from its degradation products (e.g., des-amido forms) and high molecular weight proteins (HMWPs). This method is a cornerstone for stability testing.[2][3][11]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.[11]

  • Mobile Phase: A gradient of two solvents is typically used.

    • Solvent A: An aqueous buffer, for instance, 0.1 mol/L phosphate buffer at pH 2.3.[11]

    • Solvent B: An organic solvent such as acetonitrile.[11]

  • Gradient Elution: A linear gradient is run from a lower to a higher concentration of Solvent B over a specified time (e.g., 25 minutes) to elute the parent this compound and its more hydrophobic degradation products.[11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[11]

  • Detection: The eluate is monitored at a specific UV wavelength, typically around 214 nm or 280 nm, where peptides absorb light.[2]

  • Quantification: The peak areas of this compound and its impurities are integrated. The percentage of purity and the amount of each degradation product are calculated relative to the total peak area.

Size-Exclusion Chromatography (SEC) for High Molecular Weight Proteins (HMWPs)

Objective: To quantify the amount of aggregated this compound (dimers, hexamers, and larger aggregates) which are indicative of physical instability.

Methodology:

  • Instrumentation: An HPLC system with a UV detector and a size-exclusion column suitable for protein separation.

  • Mobile Phase: An isocratic mobile phase is used, typically a buffer that minimizes protein-column interactions, such as a phosphate buffer at a physiological pH.

  • Flow Rate: A constant, low flow rate is maintained to ensure proper separation based on molecular size.

  • Detection: UV detection at 214 nm or 280 nm.

  • Analysis: Proteins are separated based on their hydrodynamic volume, with larger molecules (aggregates) eluting earlier than smaller ones (monomers). Peak areas are used to calculate the percentage of HMWPs.

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the formation of amyloid-like fibrils, a common pathway for insulin aggregation, in real-time.[12][13]

Methodology:

  • Reagents:

    • This compound solution at a known concentration (e.g., 50 µM).[12]

    • Thioflavin T (ThT) stock solution (e.g., 20 µM).[12]

    • Reaction buffer (e.g., 25 mM Tris buffer, pH 7.4).[12]

  • Procedure:

    • In a 96-well microplate, combine the this compound solution, ThT, and reaction buffer in each well.[12]

    • Incubate the plate at a constant temperature (e.g., 37°C) with or without shaking to induce aggregation.[12]

  • Measurement:

    • Measure the fluorescence intensity at regular intervals using a microplate reader.[12]

    • The excitation wavelength is typically around 450 nm, and the emission wavelength is around 485 nm.[12]

  • Data Analysis:

    • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated fibrillation, with a lag phase, a growth phase, and a plateau phase.

    • The length of the lag phase and the maximum fluorescence intensity can be used to compare the aggregation propensity of different formulations.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the stability of this compound.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analytical Methods cluster_3 Data Analysis Formulation_A This compound Formulation A Thermal_Stress Thermal Stress (e.g., 37°C) Formulation_A->Thermal_Stress Mechanical_Stress Mechanical Stress (e.g., Agitation) Formulation_A->Mechanical_Stress Formulation_B This compound Formulation B Formulation_B->Thermal_Stress Formulation_B->Mechanical_Stress RP_HPLC RP-HPLC (Purity, Degradation) Thermal_Stress->RP_HPLC ThT_Assay ThT Assay (Fibrillation) Thermal_Stress->ThT_Assay SEC SEC (HMWP) Mechanical_Stress->SEC Comparison Comparative Stability Analysis RP_HPLC->Comparison SEC->Comparison ThT_Assay->Comparison

Caption: Workflow for comparative stability testing of this compound formulations.

Insulin Receptor Signaling Pathway

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Grb2 Grb2/SOS IRS->Grb2 activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Ras Ras Grb2->Ras activates MAPK MAPK Pathway Ras->MAPK activates Gene Gene Expression & Cell Growth MAPK->Gene

Caption: Simplified insulin receptor signaling pathway.

Logical Relationship of Stability Comparison

cluster_formulations This compound Formulations cluster_factors Influencing Factors cluster_stability Physicochemical Stability cluster_outcome Therapeutic Outcome Brand Branded (e.g., Humalog®) Excipients Excipients (m-cresol, zinc) Brand->Excipients Manufacturing Manufacturing Process Brand->Manufacturing Generic Generic/Biosimilar (e.g., Admelog®) Generic->Excipients Generic->Manufacturing Chemical Chemical Stability (Deamidation) Excipients->Chemical Physical Physical Stability (Aggregation) Excipients->Physical Manufacturing->Chemical Manufacturing->Physical Efficacy Efficacy & Potency Chemical->Efficacy Safety Safety & Immunogenicity Chemical->Safety Physical->Efficacy Physical->Safety

Caption: Factors influencing the comparative stability of this compound formulations.

Conclusion

The physicochemical stability of this compound is a critical attribute that can be influenced by the formulation composition, including excipients like m-cresol and zinc, and the manufacturing process.[4][14] While comprehensive, direct comparative studies are not abundant, the available data suggests that both branded and biosimilar/follow-on this compound formulations demonstrate high stability under recommended storage and use conditions. Stress studies reveal that degradation pathways, such as aggregation and deamidation, are the primary modes of instability. The choice of preservatives and the concentration thereof play a significant role in maintaining stability, particularly under thermal stress.[4] For drug development professionals, a thorough understanding of these stability aspects is crucial for designing robust formulations and ensuring product quality and patient safety. Further head-to-head studies under accelerated and in-use stress conditions would be beneficial to provide a more definitive comparative analysis of the various this compound formulations available to patients.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to Insulin Lispro Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of insulin lispro and its associated materials is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents accidental needlestick injuries and potential transmission of blood-borne pathogens but also ensures compliance with hazardous waste regulations due to the presence of preservatives in insulin formulations.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.

Segregation and Initial Handling: The First Line of Defense

The initial and most crucial step in the disposal process is the immediate segregation of waste at the point of generation.[3] This minimizes the risk of cross-contamination and ensures that different waste streams are handled appropriately.

Sharps Waste:

  • Immediately place all sharps, including needles, syringes, lancets, and pen needles, into a designated, puncture-resistant, and leak-proof sharps container.[4][5]

  • These containers should be clearly labeled with the universal biohazard symbol.[3]

  • To prevent injuries, never recap, bend, or break needles.[4]

  • Sharps containers should be sealed and prepared for disposal when they are approximately three-quarters full.[6]

Liquid this compound Waste:

  • Due to the presence of the preservative m-cresol, many common insulin formulations, including Humalog (this compound), are classified as hazardous waste. The concentration of m-cresol in these products typically exceeds the regulatory limit for toxicity.

  • Therefore, partially used or expired vials and cartridges containing this compound must be managed as hazardous pharmaceutical waste.

  • Do not pour liquid this compound down the sink or toilet.[4]

Non-Sharp Contaminated and Uncontaminated Waste:

  • Empty insulin vials that contain no residual liquid may be disposed of as solid waste.

  • Packaging, such as boxes and paper inserts, can typically be recycled, provided they are not contaminated with biological material.[7]

Quantitative Data on Insulin Preservatives and Disposal Concerns

The following table summarizes key quantitative data related to this compound and its disposal, highlighting the regulatory basis for its classification as hazardous waste.

ParameterValueSignificanceReference
m-cresol Concentration in Common Insulins 1,700 to 3,000 ppmExceeds the EPA's regulatory limit of 200 ppm for toxic characteristic hazardous waste (D024).
RCRA Hazardous Waste Code for m-cresol D024This code applies to wastes containing m-cresol at concentrations exceeding 200 ppm, mandating specific hazardous waste management protocols.
Improper Sharps Disposal Rate (Survey Data) ~14% of respondents discard sharps in household trashHighlights the public health risk of needlestick injuries from improper disposal.[8]

Procedural Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.

G cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Pathway A This compound Use in Experiment B Used Sharps (Needles, Syringes) A->B Generate C Partially Used/Expired This compound Vials A->C Generate D Empty Insulin Lispro Vials A->D Generate E Uncontaminated Packaging A->E Generate F FDA-Cleared, Puncture-Resistant Sharps Container B->F G Labeled Hazardous Waste Container C->G H General Solid Waste Receptacle D->H I Recycling Bin E->I J Regulated Medical Waste (Autoclave/Incineration) F->J K Licensed Hazardous Waste Disposal Facility G->K L Municipal Landfill H->L M Recycling Facility I->M

This compound Disposal Workflow

Disposal Protocols and Options

Once properly segregated and containerized, the final disposal of this compound waste must follow institutional and regulatory guidelines.

Regulated Medical Waste (Sharps):

  • Full and sealed sharps containers are considered regulated medical waste.

  • Disposal must be handled by a licensed medical waste management company that will typically treat the waste via autoclaving or incineration before landfilling.[3]

Hazardous Pharmaceutical Waste (Liquid Insulin):

  • Partially used and expired this compound vials must be disposed of through a licensed hazardous waste contractor.

  • Your institution's Environmental Health and Safety (EHS) office will provide specific procedures for the collection and disposal of this waste stream.

Disposal Programs:

  • For unused, non-expired insulin, donation programs may be an option, but this is generally more applicable to individual users than to a laboratory setting.[9][10]

  • Some pharmaceutical companies and waste management services offer mail-back programs for sharps and sometimes for unused medications, which could be a viable option for smaller research facilities.[8][11][12]

It is imperative for all laboratory personnel to be trained on these disposal procedures and to be aware of the specific regulations that apply to their facility.[1] Always consult your institution's EHS department for detailed guidance and to ensure full compliance with local, state, and federal regulations.[13]

References

Essential Safety and Operational Guidance for Handling Insulin Lispro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Insulin lispro is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, particularly in a research or manufacturing setting, adherence to appropriate PPE protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye/Face Protection Safety glasses with side shields are recommended. In situations with a potential for splashing, wear goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves should be worn.[1][2][3]
Skin/Body Protection Wear an impermeable body covering to minimize skin contact.[1][2]
Respiratory Protection If the applicable Occupational Exposure Level (OEL) is expected to be exceeded, a NIOSH-approved respirator should be used.[1]

Occupational Exposure Limits (OEL) for this compound Crystals: [1][2][3]

  • Time-Weighted Average (12 hours): 120 µg/m³ (Respirable)

  • Short-Term Exposure Guideline (15 minutes): 600 µg/m³ (Respirable)

Handling and Storage

  • Handling: Avoid contact with eyes, skin, and clothing.[1][2][3] After handling, wash hands thoroughly.[1][2][3] Open handling is not recommended; use appropriate engineering controls such as a fume hood, ventilated enclosure, or local exhaust ventilation.[1][2][3]

  • Storage: Keep this compound refrigerated.[1][2][3]

Spill Management Protocol

In the event of a spill, follow this detailed protocol to ensure safety and proper cleanup.

Objective: To safely contain, clean, and decontaminate a spill of this compound solution.

Materials:

  • Appropriate PPE (as outlined above)

  • Absorbent material (e.g., absorbent pads, cat litter, or vermiculite)

  • Two sealable plastic bags

  • Decontamination solution (e.g., 10% bleach solution)

  • Cleaning cloths or paper towels

  • Sharps container (if applicable)

  • Hazardous waste container

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • Evacuate non-essential personnel from the area.

    • If there is a risk of aerosolization, hold your breath and leave the immediate area.

  • Don PPE:

    • Before re-entering the spill area, don the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat or impermeable body covering.

  • Containment:

    • Cover the spill with an absorbent material, starting from the outside and working inwards to prevent spreading.

  • Cleanup:

    • Carefully scoop the absorbed material and place it into a sealable plastic bag.

    • If any broken glass or sharps are present, use tongs or a brush and dustpan to collect them and place them in a designated sharps container.

  • Decontamination:

    • Clean the spill area with a decontamination solution, such as a 10% bleach solution, followed by water.

    • Place all cleaning materials (cloths, paper towels) into the same plastic bag as the absorbed spill material.

  • Disposal:

    • Seal the plastic bag containing the cleanup materials. Place this bag inside a second sealable plastic bag.

    • Dispose of the bagged waste and any contaminated sharps containers as hazardous waste, following your institution's specific guidelines.[4]

  • Post-Cleanup:

    • Properly remove and dispose of your PPE.

    • Wash your hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure according to your laboratory's protocols.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused or Expired this compound:

    • Never flush unused or expired insulin down the toilet or drain.[5][6]

    • Partially used vials containing residual insulin should be managed and disposed of as hazardous waste due to the preservative (m-cresol) concentration.[4]

    • If a pharmaceutical take-back program is available, it should be used.[5][7]

    • If no take-back program is available, the liquid can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a bag, and disposed of in the household trash, provided local regulations allow.[5]

  • Sharps (Needles, Syringes, etc.):

    • Immediately after use, place all sharps into an FDA-cleared sharps disposal container.[5]

    • These containers should be puncture-resistant with a tight-fitting lid.[5]

    • Never recap, bend, or break needles.[5]

    • Follow local guidelines for the disposal of full sharps containers, which may include drop-off sites, mail-back programs, or special waste pickup services.[5]

  • Empty Vials and Pens:

    • Empty vials that contain no residual insulin may be disposed of as solid waste.[4]

    • Disposable insulin pens, once the needle is removed, can typically be disposed of in the regular trash.[6]

    • Always remove or black out any personal or identifying information from labels before disposal.[5]

Below is a diagram illustrating the decision-making process for handling a potential this compound exposure event.

start Potential Exposure (Spill, Splash, Inhalation) is_inhalation Inhalation of Aerosol? start->is_inhalation is_skin_contact Skin or Clothing Contact? start->is_skin_contact is_eye_contact Eye Contact? start->is_eye_contact is_inhalation->is_skin_contact No move_to_fresh_air Move to fresh air. If breathing stops, provide artificial respiration. is_inhalation->move_to_fresh_air Yes is_skin_contact->is_eye_contact No wash_skin Wash affected area with soap and water. Remove contaminated clothing. is_skin_contact->wash_skin Yes flush_eyes Immediately flush eyes with plenty of water. is_eye_contact->flush_eyes Yes seek_medical_attention Seek Medical Attention move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention flush_eyes->seek_medical_attention

Caption: First aid decision workflow for this compound exposure.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.